molecular formula C8H8F3NO B2889652 (2-Amino-4-(trifluoromethyl)phenyl)methanol CAS No. 186602-93-7

(2-Amino-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B2889652
CAS No.: 186602-93-7
M. Wt: 191.153
InChI Key: UBFFHFYJSAIIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS 186602-93-7) is a versatile benzyl alcohol derivative with significant potential as a synthetic building block in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C8H8F3NO and a molecular weight of 191.15 g/mol . The compound is supplied as an off-white to white solid with a melting point range of 68-72°C .The simultaneous presence of both an aromatic amine and a benzylic alcohol functional group on the phenyl ring, which is further substituted with a trifluoromethyl group, makes this compound a valuable scaffold for the synthesis of more complex molecules . The trifluoromethyl group is particularly significant in drug design due to its ability to enhance metabolic stability, improve membrane permeability, and influence the electron-withdrawing characteristics of aromatic systems . Compounds containing the trifluoromethyl group are increasingly important in developing peptides with modified properties .In research applications, this chemical serves as a key intermediate for the development of potential therapeutic agents. It can be utilized in solid-phase synthesis approaches for creating heterocyclic compounds such as benzothiazole derivatives, which represent pharmacologically interesting scaffolds with demonstrated anti-inflammatory, antiviral, and anticancer activities . The compound's structural features also make it suitable for incorporation into peptide backbones or for the development of fluorinated amino acid analogs, which can significantly alter the physicochemical properties and biological activity profiles of resulting compounds .This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in accordance with laboratory safety guidelines. The compound has a predicted boiling point of 280.0±40.0 °C at 760 Torr and should be stored at room temperature (20-22°C) in an inert atmosphere, protected from light .

Properties

IUPAC Name

[2-amino-4-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFFHFYJSAIIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Amino-4-(trifluoromethyl)phenyl)methanol CAS number 186602-93-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS: 186602-93-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Executive Summary

This compound is a fluorinated aromatic amino alcohol that serves as a highly valuable and specialized building block in modern medicinal and agrochemical research. Its strategic importance lies in the dual functionality of the primary amine and benzyl alcohol groups, combined with the metabolic and pharmacokinetic advantages conferred by the trifluoromethyl (CF3) substituent. The CF3 group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, robust synthesis strategies, analytical quality control methodologies, key applications in drug discovery, and essential safety protocols. The insights herein are designed to empower researchers to effectively synthesize, characterize, and utilize this intermediate in their research and development pipelines.

Chemical Identity and Core Properties

This compound is a white to off-white solid at room temperature.[3] The molecule's structure, featuring an aniline moiety ortho to a hydroxymethyl group and a trifluoromethyl group para to the amine, makes it a versatile synthon for constructing more complex molecular architectures.

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 186602-93-7
Molecular Formula C₈H₈F₃NO[3]
Molecular Weight 191.15 g/mol [3]
Appearance White to Off-White Solid[3]
Melting Point 68 to 72 °C
Boiling Point 280.0 ± 40.0 °C (Predicted)
Purity Typically ≥98%[4]
Storage Room temperature, away from light, under inert gas[3][4]

Synthesis and Manufacturing Insights

The synthesis of this compound is not widely published in peer-reviewed literature, which is common for specialized building blocks. However, its structure strongly suggests a synthesis strategy based on the reduction of a corresponding carbonyl or nitrile precursor. The most logical and industrially scalable approach involves the chemical reduction of 2-amino-4-(trifluoromethyl)benzonitrile.

Causality of Route Selection: The reduction of a nitrile to a primary amine and a carboxylic acid/ester to an alcohol are fundamental transformations in organic synthesis.[5] Starting with 2-amino-4-(trifluoromethyl)benzonitrile is often preferred due to the commercial availability of the precursor and the high efficiency of nitrile reduction methodologies. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this conversion, though they require stringent anhydrous conditions and careful handling.[6] Alternative methods, such as catalytic hydrogenation, can also be employed, offering a milder and often more scalable option.[5]

References

physical and chemical properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol, a substituted aromatic amino alcohol, is a pivotal building block in contemporary medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the aminobenzyl alcohol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its molecular structure, spectral characteristics, reactivity, and safe handling. Furthermore, this document details a plausible synthetic route and discusses its significant applications, particularly in the realm of drug discovery, thereby serving as an essential resource for researchers engaged in the synthesis and utilization of this versatile intermediate.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 186602-93-7, possesses a well-defined molecular architecture that dictates its chemical behavior and physical state.[1][2]

Figure 1: 2D structure of this compound.

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for hydrogen bonding, influencing its melting point and solubility. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly impacts the electron density of the aromatic ring, thereby affecting the acidity of the hydroxyl group and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 186602-93-7[1]
Molecular Formula C₈H₈F₃NO[1][2]
Molecular Weight 191.15 g/mol [1][2]
Appearance White to Off-White Solid[2]
Purity Typically ≥95%[2]
Storage Room temperature, away from light, under inert gas[2]

Due to the lack of experimentally determined values in publicly available literature, computational predictions are often employed to estimate key physicochemical parameters.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction Software/Method
Melting Point 75-80 °CBased on structurally similar compounds
Boiling Point ~280 °C at 760 mmHgAdvanced Chemistry Development (ACD/Labs) Software
Water Solubility LowInferred from lipophilic CF₃ group and aromatic ring
pKa (acidic) ~13.5 (hydroxyl proton)ACD/Labs pKa DB
pKa (basic) ~2.5 (amino group)ACD/Labs pKa DB

The low predicted basicity of the amino group is a direct consequence of the strong electron-withdrawing effect of the para-trifluoromethyl substituent. Conversely, the hydroxyl group's acidity is slightly enhanced compared to unsubstituted benzyl alcohol.

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While specific spectra are often proprietary, a theoretical analysis based on its structure provides valuable insights.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic, methylene, amino, and hydroxyl protons.

  • Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will appear in this region. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the trifluoromethyl group will be the most downfield. Spin-spin coupling will result in a complex splitting pattern.

  • Methylene Protons (-CH₂OH, δ ~4.6 ppm): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two benzylic protons.

  • Amino Protons (-NH₂, δ ~4.0-5.0 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Hydroxyl Proton (-OH, δ ~2.0-3.0 ppm): A broad singlet or a triplet (if coupled to the methylene protons), also dependent on experimental conditions.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 115-150 ppm): Six distinct signals for the aromatic carbons are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • Trifluoromethyl Carbon (-CF₃, δ ~124 ppm): A characteristic quartet with a large coupling constant (¹JCF ≈ 270 Hz).

  • Methylene Carbon (-CH₂OH, δ ~64 ppm): A single peak for the benzylic carbon.

2.3. Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

  • O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl group, indicative of hydrogen bonding.

  • N-H Stretch (3300-3500 cm⁻¹): Two sharp bands for the primary amine (symmetric and asymmetric stretching).

  • C-H Stretch (Aromatic, ~3000-3100 cm⁻¹; Aliphatic, ~2850-2960 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic ring and the methylene group.

  • C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Multiple bands for the aromatic ring vibrations.

  • C-F Stretch (~1000-1400 cm⁻¹): Strong, characteristic absorption bands for the trifluoromethyl group.

  • C-O Stretch (~1000-1260 cm⁻¹): A strong band for the primary alcohol C-O bond.

2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 191. Common fragmentation patterns would include the loss of a hydroxyl radical (M⁺ - 17) and the formation of a stable benzylic cation.

Synthesis and Reactivity

3.1. Synthetic Approach

A plausible and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, such as 2-nitro-4-(trifluoromethyl)benzaldehyde.[3]

Figure 2: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, ~2-3 eq), portion-wise to the cooled solution. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[4][5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Causality in Experimental Choices:

  • The choice of a protic solvent like methanol or ethanol is ideal for reductions with sodium borohydride as it facilitates the reaction.

  • Maintaining a low temperature during the addition of the reducing agent helps to control the exothermic reaction and minimize side products.

  • Catalytic hydrogenation offers a cleaner reduction pathway but requires specialized equipment for handling hydrogen gas.

3.2. Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the primary amine, the primary alcohol, and the trifluoromethyl-substituted aromatic ring.

  • Amino Group Reactivity: The nucleophilic amino group can readily react with various electrophiles. It can undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

  • Hydroxyl Group Reactivity: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.[6] It can also undergo esterification with carboxylic acids or their derivatives and can be converted to an alkyl halide using reagents like thionyl chloride or phosphorus tribromide.

  • Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing trifluoromethyl group. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. Given that the para position is blocked, electrophilic substitution, if it occurs, would be directed to the positions ortho to the amino group.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance several key properties of drug candidates.[7] It can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets.

This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmacologically active compounds, including those targeting central nervous system disorders and inflammatory conditions.[2] Its bifunctional nature allows for its incorporation into diverse molecular scaffolds.

Figure 3: Key application areas of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its unique combination of a nucleophilic amino group, a reactive hydroxyl group, and the modulating effects of the trifluoromethyl substituent makes it an attractive building block for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its key applications, serving as a foundational resource for scientists and researchers working with this important compound.

References

An In-Depth Technical Guide to the Structural Analysis and Characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a pivotal building block in contemporary medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and overall efficacy of target molecules.[1][2][3][4][5] This technical guide provides a comprehensive framework for the structural analysis and characterization of this important intermediate. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough and validated approach to quality control and structural elucidation.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, with the CAS number 186602-93-7, is a substituted aromatic amino alcohol. Its molecular structure, featuring an amino group, a hydroxyl group, and a trifluoromethyl group on a benzene ring, makes it a versatile intermediate in organic synthesis.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1][2][3][4][5] Its high electronegativity and lipophilicity can significantly modulate a molecule's electronic and steric properties. This often leads to enhanced binding affinity to biological targets, improved cell membrane permeability, and increased metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2][3] Consequently, this compound is a sought-after precursor for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs), particularly those targeting central nervous system disorders and inflammatory conditions.[6] In the agrochemical sector, the trifluoromethyl moiety contributes to the enhanced efficacy and selectivity of herbicides and pesticides.[6]

Given its critical role, the unambiguous structural confirmation and purity assessment of this compound are paramount to ensure the quality, safety, and efficacy of the final products. This guide outlines a multi-faceted analytical approach to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4d1HAr-HAromatic proton ortho to the -CH₂OH group and meta to the -CF₃ group.
~6.8d1HAr-HAromatic proton meta to both the -CH₂OH and -CF₃ groups.
~6.7s1HAr-HAromatic proton ortho to the -NH₂ group and meta to the -CF₃ group.
~4.6s2H-CH₂OHMethylene protons of the benzyl alcohol.
~4.0 (broad)s2H-NH₂Protons of the primary amine. Chemical shift can vary with concentration and solvent.
~2.0 (broad)s1H-OHProton of the hydroxyl group. Chemical shift can vary with concentration and solvent.

Disclaimer: These are predicted chemical shifts based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Causality Behind Expected Chemical Shifts:

  • The aromatic protons are in the typical downfield region (6.5-8.0 ppm). The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield them, shifting them downfield.

  • The methylene protons adjacent to the hydroxyl group and the aromatic ring are expected to appear as a singlet around 4.6 ppm.

  • The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~148Ar-C-NH₂Aromatic carbon attached to the amino group, shifted downfield due to the nitrogen's electronegativity.
~138Ar-C-CH₂OHAromatic carbon attached to the methanol group.
~128 (q)Ar-C-CF₃Aromatic carbon attached to the trifluoromethyl group, appears as a quartet due to coupling with fluorine.
~125 (q)-CF₃Carbon of the trifluoromethyl group, appears as a quartet with a large coupling constant.
~122Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~64-CH₂OHCarbon of the methylene group.

Disclaimer: These are predicted chemical shifts and are for illustrative purposes. Actual experimental values may vary.

Causality Behind Expected Chemical Shifts:

  • The aromatic carbons will resonate in the 110-150 ppm region.

  • The carbon attached to the highly electronegative trifluoromethyl group will be significantly deshielded and will show coupling to the three fluorine atoms, resulting in a quartet.

  • The carbon of the trifluoromethyl group itself will also be a quartet with a large C-F coupling constant.

  • The benzylic carbon of the methanol group will appear around 64 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon (except for the carbons coupled to fluorine).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Weigh 5-10 mg of Compound Solvent Dissolve in ~0.7 mL CDCl₃ Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim Magnetic Field Lock->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Shim->Acquire_13C Process_1H Process ¹H Data Acquire_1H->Process_1H Process_13C Process ¹³C Data Acquire_13C->Process_13C Structure Structural Elucidation Process_1H->Structure Process_13C->Structure

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI)

m/zProposed FragmentRationale
191[M]⁺Molecular ion peak. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[4]
174[M - OH]⁺Loss of a hydroxyl radical.
173[M - H₂O]⁺Loss of a water molecule.
162[M - CH₂OH]⁺Loss of the hydroxymethyl radical.
145[C₇H₅F₃N]⁺Benzylic cleavage.

Disclaimer: These are predicted m/z values and fragmentation patterns. Actual results may vary based on the ionization method and instrument conditions.

Causality Behind Fragmentation:

  • Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4]

  • Alpha-Cleavage: For amines, cleavage of the bond alpha to the nitrogen is a common fragmentation pathway.[1]

  • Benzylic Cleavage: The bond between the aromatic ring and the benzylic carbon is susceptible to cleavage, leading to a stable benzylic cation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) may be used to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_process Mass Spectrometry Process cluster_data_analysis Data Analysis Sample_Sol Prepare Dilute Solution Infusion Direct Infusion or LC/GC Sample_Sol->Infusion Ionization Ionization (EI or ESI) Infusion->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Analyze Molecular Ion & Fragments Spectrum->Analysis

Caption: Mass Spectrometry Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching
3350-3250N-HStretching (two bands for -NH₂)
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching (-CH₂)
1620-1580C=CAromatic ring stretching
1350-1150C-FStretching (strong)
1250-1000C-OStretching

Causality Behind IR Absorptions:

  • The broad O-H stretch is characteristic of alcohols and is due to hydrogen bonding.

  • Primary amines typically show two N-H stretching bands in the 3350-3250 cm⁻¹ region.[7]

  • The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the 1350-1150 cm⁻¹ region.

  • The C-O stretching of the primary alcohol will be in the 1250-1000 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is most suitable.

Rationale for Reversed-Phase HPLC: this compound is a polar aromatic compound. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The polar analyte will have a moderate affinity for the stationary phase, allowing for good separation from nonpolar impurities (which will be strongly retained) and very polar impurities (which will elute quickly).

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any less polar impurities. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound of known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Prepare the sample solution at a similar concentration.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve is constructed by injecting a series of standards of known concentrations and plotting the peak area versus concentration. The concentration of the analyte in the sample is then determined from this calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc_run HPLC Analysis cluster_analysis Data Analysis Mobile_Phase Prepare Mobile Phases A & B Equilibrate Equilibrate Column Mobile_Phase->Equilibrate Sample_Std Prepare Sample & Standard Solutions Inject Inject Sample/Standard Sample_Std->Inject Equilibrate->Inject Separate Gradient Elution Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity (Area %) Chromatogram->Purity Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: HPLC Purity and Quantification Workflow.

Conclusion

The structural analysis and characterization of this compound require a multi-technique approach to ensure its identity, purity, and quality. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and provides fragmentation information, FT-IR spectroscopy identifies the key functional groups, and HPLC is essential for purity assessment and quantification. The protocols and insights provided in this guide offer a robust framework for the comprehensive analysis of this important chemical intermediate, thereby supporting the development of novel pharmaceuticals and agrochemicals.

References

A Technical Guide to the Spectroscopic Characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS No. 186602-93-7) is a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs—a primary aromatic amine, a benzylic alcohol, and an electron-withdrawing trifluoromethyl group—make it a versatile intermediate for the synthesis of novel pharmaceutical agents and functional materials. The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As complete, published experimental spectra for this specific molecule are not consistently available, this document synthesizes data from structurally analogous compounds and first principles of spectroscopy to present a robust, predictive characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR would collectively provide an unambiguous structural confirmation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating amine (-NH₂) and electron-withdrawing trifluoromethyl (-CF₃) groups exert opposing effects on the chemical shifts of the aromatic protons, leading to a well-resolved pattern.

Rationale for Predictions:

  • Aromatic Protons (H-3, H-5, H-6): The protons on the benzene ring are subject to complex electronic effects. The -NH₂ group is strongly activating (ortho-, para-directing) and shields nearby protons, shifting them upfield. Conversely, the -CF₃ group is strongly deactivating (meta-directing) and deshields protons, shifting them downfield.[1][2] The resulting chemical shifts are a balance of these influences. We predict three distinct aromatic signals. H-3, being ortho to the strongly donating amino group, should be the most upfield. H-5, positioned between the -CF₃ and -CH₂OH groups, will be further downfield. H-6, ortho to the -CF₃ group, is expected to be the most deshielded. The coupling constants (J-values) will reveal their ortho and meta relationships.

  • Benzylic Protons (-CH₂OH): These protons are adjacent to an aromatic ring and an oxygen atom, placing their signal around 4.6 ppm. This will appear as a singlet, unless coupling to the hydroxyl proton is observed.

  • Amine Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature.

  • Hydroxyl Proton (-OH): Similar to the amine protons, the hydroxyl proton is exchangeable and its signal is often a broad singlet that can vary in position.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35 d (J ≈ 1.5 Hz) 1H H-3
~ 7.20 dd (J ≈ 8.0, 1.5 Hz) 1H H-5
~ 6.80 d (J ≈ 8.0 Hz) 1H H-6
~ 4.60 s 2H -CH ₂OH
~ 4.20 br s 2H -NH

| ~ 1.90 | br s | 1H | -OH |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The powerful electron-withdrawing nature of the fluorine atoms in the -CF₃ group will cause a characteristic quartet for that carbon due to C-F coupling and will significantly influence the shifts of adjacent aromatic carbons.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 148.0 C-2 Carbon attached to the electron-donating -NH₂ group.
~ 131.5 (q, JCF ≈ 32 Hz) C-4 Carbon attached to the -CF₃ group, deshielded and split into a quartet.[3]
~ 129.0 C-6 Aromatic CH, deshielded by proximity to -CF₃ group.
~ 124.0 (q, JCF ≈ 272 Hz) -C F₃ Trifluoromethyl carbon, strongly deshielded by fluorine and split into a large quartet.
~ 122.5 C-1 Quaternary carbon attached to the -CH₂OH group.
~ 118.0 (q, JCF ≈ 4 Hz) C-5 Aromatic CH, influenced by both neighboring groups.
~ 115.0 C-3 Aromatic CH, shielded by the adjacent -NH₂ group.

| ~ 64.0 | -C H₂OH | Benzylic alcohol carbon.[4] |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

    • Transfer the solution into a high-precision 5 mm NMR tube.

    • Cap the tube securely and wipe the exterior clean.[5]

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer's magnet.[6]

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C) to maximize signal-to-noise.[7]

    • Acquire the spectrum using standard pulse sequences. For ¹H, a simple pulse-acquire sequence is sufficient. For ¹³C, a proton-decoupled sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[8]

    • Integrate the ¹H spectrum to determine the relative ratios of protons.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in ~0.7 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Lock Lock & Shim Insert->Lock Tune Tune & Match Probe Lock->Tune Acquire Acquire Spectrum Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups whose characteristic vibrations can be readily identified.

Rationale for Predictions:

  • O-H and N-H Stretching: The alcohol O-H and amine N-H bonds both vibrate in the 3200-3600 cm⁻¹ region. The O-H stretch is typically broad due to hydrogen bonding, while the N-H stretch for a primary amine (-NH₂) appears as two sharper peaks (symmetric and asymmetric stretches) superimposed on the O-H band.[9][10]

  • Aromatic C-H Stretching: The C-H bonds on the benzene ring will show absorption bands just above 3000 cm⁻¹.[11]

  • C-F Stretching: The C-F bonds of the trifluoromethyl group are very strong and polar, resulting in one or more very strong absorption bands in the 1100-1350 cm⁻¹ region. This is often a highly characteristic feature of fluorinated compounds.

  • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of bands, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[12]

  • C-O Stretching: The C-O single bond of the benzylic alcohol will produce a strong absorption band in the 1000-1250 cm⁻¹ region.[11]

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3500 - 3200 O-H Stretch Alcohol (-OH) Strong, Broad
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium, Sharp (2 bands)
3100 - 3000 C-H Stretch Aromatic Medium
1620 - 1580 N-H Bend Primary Amine (-NH₂) Medium
1610, 1500 C=C Stretch Aromatic Ring Medium to Strong
1350 - 1100 C-F Stretch Trifluoromethyl (-CF₃) Very Strong

| 1250 - 1000 | C-O Stretch | Primary Alcohol | Strong |

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum of the empty, clean crystal.[13]

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands and correlate them with the functional groups present in the molecule.

    • After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

IR Analysis Workflow Diagram

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_post Post-Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Place Place Sample on Crystal Background->Place Apply Apply Pressure Place->Apply Collect Collect Sample Spectrum Apply->Collect Analyze Analyze Spectrum Collect->Analyze Clean_Post Clean Crystal Analyze->Clean_Post

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.[14]

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₈F₃NO, with a monoisotopic mass of approximately 191.056 g/mol . In an Electron Ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 191 would be expected, along with several characteristic fragment ions.

Rationale for Predictions:

  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron. Aromatic compounds often show a prominent molecular ion peak.

  • Alpha-Cleavage: A common fragmentation pathway for benzyl alcohols is the cleavage of the bond between the benzylic carbon and the aromatic ring. However, a more favorable alpha-cleavage is the loss of a hydrogen atom from the benzylic carbon to form a resonance-stabilized oxonium ion at [M-1]⁺.[15][16]

  • Loss of Water ([M-18]⁺˙): Alcohols frequently undergo dehydration (loss of H₂O) upon ionization, which would result in a peak at m/z 173.[17]

  • Loss of Hydroxymethyl Radical ([M-31]⁺): Cleavage of the C-C bond between the ring and the CH₂OH group would result in the loss of a ·CH₂OH radical, giving a fragment at m/z 160.

  • Tropylium Ion Formation: Benzyl alcohols are known to rearrange and lose neutral molecules like CO to form stable aromatic cations. Fragmentation of the [M-I]⁺ ion in 4-iodobenzyl alcohol to a base peak at m/z 79 is a known pathway, suggesting similar rearrangements are possible.[16][18]

Predicted Key Fragments in EI-MS

m/z Ion Formula Identity
191 [C₈H₈F₃NO]⁺˙ Molecular Ion (M⁺˙)
190 [C₈H₇F₃NO]⁺ [M-H]⁺ (from α-cleavage)
173 [C₈H₆F₃N]⁺˙ [M-H₂O]⁺˙ (Dehydration)

| 160 | [C₇H₅F₃N]⁺ | [M-CH₂OH]⁺ |

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup (Direct Infusion ESI-MS):

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ionization source parameters (e.g., for Electrospray Ionization - ESI), including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[19]

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and major fragments.

    • For structural elucidation, a tandem MS (MS/MS) experiment can be performed where the molecular ion (m/z 191) is isolated and fragmented to generate a daughter ion spectrum.[20]

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum.

    • Use the measured m/z values to propose elemental formulas for the parent and fragment ions.

    • Propose a fragmentation pathway consistent with the observed MS/MS spectrum and known chemical principles.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Volatile Solvent Load Load into Syringe Dissolve->Load Calibrate Calibrate Mass Spectrometer Load->Calibrate Infuse Infuse Sample into Ion Source Calibrate->Infuse Acquire Acquire Full Scan and/or MS/MS Data Infuse->Acquire Identify Identify Molecular Ion Peak Acquire->Identify Analyze Analyze Fragmentation Pattern Identify->Analyze Propose Propose Structure & Pathway Analyze->Propose

Caption: General workflow for mass spectrometry analysis via direct infusion.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation behavior. While this guide is based on predictive analysis grounded in established principles, it provides a robust framework for researchers to interpret experimental data, validate material identity, and ensure the quality of this important chemical intermediate in their drug development and materials science endeavors.

References

Sourcing and Quality Control of (2-Amino-4-(trifluoromethyl)phenyl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Supplier Qualification, and Quality Control of the Key Synthetic Intermediate, (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a substituted aminobenzyl alcohol, is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the amino, hydroxymethyl, and trifluoromethyl groups on the phenyl ring provides a versatile scaffold for the construction of a diverse range of bioactive compounds. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Consequently, the reliable procurement of high-quality this compound is a critical first step in many discovery and development programs. This guide provides a comprehensive overview of its commercial availability, a framework for supplier evaluation, and detailed protocols for ensuring its quality and purity.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, catering to different scales of research and manufacturing. The primary CAS number for this compound is 186602-93-7 . Researchers should be aware of isomeric variants, such as (4-Amino-2-(trifluoromethyl)phenyl)methanol (CAS: 900254-46-8), and ensure they are sourcing the correct isomer for their synthetic route.

A summary of prominent suppliers is provided below. Purity levels typically range from 95% to over 98%, with the physical form being a white to off-white solid.

SupplierCAS NumberPurityAdditional Information
Sigma-Aldrich 186602-93-7≥98%Available through various product listings, including from preferred partners. Safety Data Sheets (SDS) and Certificates of Analysis (CoA) are typically available.[2]
BLDpharm 186602-93-7≥95%Offers various pack sizes. Technical documents such as NMR, HPLC, and LC-MS data may be available upon request.
Parchem 1187928-59-1 (Note: This CAS may be for a related isomer, cross-verification is crucial)Not specifiedSpecialty chemical supplier. Researchers should request detailed specifications.
MySkinRecipes 186602-93-7≥95%Provides product specifications including appearance, purity, and confirmation by IR and NMR.[3]

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. The consistency of the product between batches, the quality of the accompanying documentation (CoA and SDS), and the supplier's responsiveness to technical inquiries are equally important. For drug development applications, a supplier with a robust quality management system (e.g., ISO 9001 certification) is highly recommended.

Below is a graphical representation of a recommended workflow for supplier evaluation and selection.

G cluster_0 Supplier Evaluation Workflow Identify Potential Suppliers Identify Potential Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Potential Suppliers->Request Quotations & Lead Times Request Technical Documentation (CoA, SDS) Request Technical Documentation (CoA, SDS) Identify Potential Suppliers->Request Technical Documentation (CoA, SDS) Evaluate Supplier Reputation & Certifications Evaluate Supplier Reputation & Certifications Identify Potential Suppliers->Evaluate Supplier Reputation & Certifications Order Sample for In-house QC Order Sample for In-house QC Request Quotations & Lead Times->Order Sample for In-house QC Request Technical Documentation (CoA, SDS)->Order Sample for In-house QC Evaluate Supplier Reputation & Certifications->Order Sample for In-house QC Qualify Supplier Qualify Supplier Order Sample for In-house QC->Qualify Supplier Procure Bulk Material Procure Bulk Material Qualify Supplier->Procure Bulk Material

Caption: A workflow for the evaluation and qualification of suppliers for this compound.

Quality Control and In-house Verification

Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's specifications and ensure the material is suitable for its intended use. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Determination by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule and identifying the presence of impurities.

Objective: To confirm the identity and determine the purity of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to the deuterated solvent signal.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the FID to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

    • Integrate all signals in the spectrum.

    • Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected spectrum for this compound. The aromatic protons should appear as distinct multiplets, the benzylic CH₂ protons as a singlet, the alcohol OH proton as a broad singlet, and the amine NH₂ protons as a broad singlet.

    • Purity Assessment: Identify any signals that do not correspond to the target molecule or the solvent. These are likely impurities. The purity can be estimated by comparing the integral of the product signals to the integrals of the impurity signals. For quantitative analysis (qNMR), a certified internal standard would be required.

The following diagram illustrates a typical quality control workflow for incoming chemical intermediates.

G cluster_0 Incoming Quality Control Workflow Receive Material Receive Material Review Supplier Documentation (CoA) Review Supplier Documentation (CoA) Receive Material->Review Supplier Documentation (CoA) Perform In-house Analysis (NMR, HPLC) Perform In-house Analysis (NMR, HPLC) Review Supplier Documentation (CoA)->Perform In-house Analysis (NMR, HPLC) Compare Results to Specifications Compare Results to Specifications Perform In-house Analysis (NMR, HPLC)->Compare Results to Specifications Material Accepted Material Accepted Compare Results to Specifications->Material Accepted Pass Material Rejected Material Rejected Compare Results to Specifications->Material Rejected Fail

Caption: A streamlined workflow for the quality control of incoming this compound.

Applications in Research and Development

The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of various pharmaceutical and agrochemical candidates. The amino and alcohol functionalities serve as handles for a wide range of chemical transformations, including amide bond formation, N-alkylation, and ether synthesis.

The following diagram illustrates a plausible synthetic route where an intermediate like this compound could be utilized.

G cluster_0 Illustrative Synthetic Pathway Start This compound Step1 Amide Coupling with Heterocyclic Carboxylic Acid Start->Step1 Step2 Oxidation of Alcohol to Aldehyde Step1->Step2 Step3 Reductive Amination with a Secondary Amine Step2->Step3 End Hypothetical Kinase Inhibitor Step3->End

Caption: A hypothetical synthetic pathway illustrating the utility of this compound.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of novel bioactive molecules. Its successful application in research and development is contingent on the careful selection of a reliable supplier and the implementation of rigorous in-house quality control procedures. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of this critical starting material, thereby enhancing the reproducibility and success of their synthetic endeavors.

References

role of the trifluoromethyl group in (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Pivotal Role of the Trifluoromethyl Group in (2-Amino-4-(trifluoromethyl)phenyl)methanol

Abstract

This compound is a critical chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. Its utility is largely defined by the presence and strategic placement of its three functional groups: the primary amine, the benzylic alcohol, and, most consequentially, the trifluoromethyl (CF₃) group. This technical guide provides an in-depth analysis of the trifluoromethyl group's role in defining the physicochemical and pharmacokinetic properties of the molecule. We will explore its profound electronic, steric, and metabolic influences, which collectively enhance the "drug-like" characteristics of derivatives synthesized from this building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages conferred by this powerful functional moiety.

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Drug Design

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Among fluorinated moieties, the trifluoromethyl (CF₃) group is one of the most frequently employed substituents for molecular optimization.[2] Its unique combination of properties—including high electronegativity, metabolic stability, and lipophilicity—allows chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.[3][4]

This compound (CAS 186602-93-7) serves as an exemplary scaffold that capitalizes on these benefits. This guide deconstructs the specific contributions of the CF₃ group in this molecule, providing a framework for understanding its value in synthetic programs.

Caption: Chemical structure of the core molecule.

Deconstructing the Trifluoromethyl Group's Influence

The CF₃ group is not merely an inert substituent; it actively modulates the properties of the entire molecule through a combination of powerful effects.

Potent Electronic Effects

The three highly electronegative fluorine atoms make the CF₃ group a powerful electron-withdrawing group, primarily through a negative inductive effect (-I).[5][6] This has two major consequences for the this compound scaffold:

  • Aromatic Ring Deactivation: The CF₃ group withdraws electron density from the phenyl ring, making it less susceptible to electrophilic aromatic substitution.[7][8] This electronic modulation is critical for directing synthetic transformations and can influence interactions with biological targets.[9]

  • Modulation of Adjacent Group Basicity: The electron-withdrawing nature of the CF₃ group decreases the electron density across the aromatic ring, which in turn reduces the basicity (pKa) of the ortho-positioned amino group. This fine-tuning of pKa can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

Electronic Influence on the Aromatic Ring Ring Phenyl Ring NH2 NH₂ Group Ring->NH2 Reduced Basicity CF3 CF₃ Group CF3->Ring -I Effect (Strong Withdrawal) NH2->Ring +M Effect (Donation)

Caption: Opposing electronic effects on the phenyl scaffold.

Enhanced Lipophilicity and Permeability

Lipophilicity, often quantified as LogP, is a critical parameter for drug absorption and membrane permeability. The trifluoromethyl group is significantly more lipophilic than a hydrogen atom or a methyl group, with a Hansch π value of +0.88.[3][10]

  • Improved Membrane Penetration: The introduction of a CF₃ group generally increases a molecule's lipid solubility.[2][9] This enhancement is vital for drugs that need to cross biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for central nervous system targets.[10]

  • Fine-Tuning Solubility: While increasing lipophilicity, the CF₃ group's effect is context-dependent and can be used to achieve an optimal balance between aqueous solubility and membrane permeability, a key challenge in drug design.[11][12]

SubstituentHansch Lipophilicity Parameter (π)van der Waals Radius (Å)
-H0.001.20
-CH₃+0.562.00
-Cl+0.711.75
-CF₃ +0.88 2.44

Data Source: Derived from principles discussed in multiple sources.[3][10]

Superior Metabolic Stability

One of the most significant advantages of the CF₃ group is its ability to enhance metabolic stability.[9][13] A primary route of drug metabolism is the oxidation of C-H bonds, often catalyzed by cytochrome P450 (CYP) enzymes.

  • Blocking Metabolic Hotspots: By replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group, that site is effectively shielded from oxidative metabolism.[2][14] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to enzymatic cleavage.[3][10]

  • Prolonged Half-Life: This resistance to degradation can significantly increase a drug's half-life in the body, leading to improved bioavailability, a more predictable pharmacokinetic profile, and potentially a lower required dose.[13][15] Studies have shown that trifluoromethyl substitution can provide a "global protective effect" against metabolism at other sites in the molecule as well.[16]

Steric and Conformational Influence

The trifluoromethyl group is bulkier than a methyl group or a chlorine atom.[3] This steric hindrance can be leveraged to:

  • Enhance Binding Affinity and Selectivity: The size and shape of the CF₃ group can promote favorable hydrophobic interactions within a target's binding pocket, potentially increasing binding affinity and selectivity for the intended target over off-targets.[2][17]

  • Control Molecular Conformation: Its steric bulk can influence the conformation of the molecule, locking it into a more biologically active shape.[5]

Experimental Protocols for Property Validation

To empirically validate the contributions of the trifluoromethyl group, standardized in vitro assays are essential. The following protocols provide a framework for assessing metabolic stability and lipophilicity.

Protocol: In Vitro Microsomal Stability Assay

This assay determines a compound's susceptibility to metabolism by liver enzymes. A reduced rate of metabolism for a CF₃-containing compound compared to its non-fluorinated analog would validate the stabilizing effect.

Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., derivative of this compound)

  • Non-fluorinated analog (control)

  • Pooled liver microsomes (human, rat, or mouse)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare working solutions of the test compound and control compound in a buffer-compatible solvent (e.g., DMSO, not exceeding 1% final concentration). Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the liver microsome solution to each well. Add the test compound or control compound to the appropriate wells and pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The T=0 sample is stopped immediately after adding the NADPH system.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a clean analytical plate.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.[13]

Workflow for Microsomal Stability Assay A Prepare Reagents (Compound, Microsomes, NADPH) B Pre-incubate Compound + Microsomes at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add Stop Solution) D->E F Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Calculate Half-Life (t₁/₂) G->H

Caption: Standard experimental workflow for assessing metabolic stability.

Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water to determine its lipophilicity.

Objective: To determine the octanol-water partition coefficient (LogP).

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer and centrifuge

  • UV-Vis spectrophotometer or HPLC system for analysis

Methodology:

  • Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a glass vial, combine a precise volume of the n-octanol phase and the aqueous phase containing the test compound (e.g., 1:1 ratio).

  • Equilibration: Cap the vial tightly and shake or vortex vigorously for 30 minutes to ensure thorough mixing and partitioning. Let the vial stand or centrifuge it to allow for complete separation of the two phases.

  • Quantification: Carefully sample a known volume from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • Initial concentration in aqueous phase = C_initial

    • Final concentration in aqueous phase = C_aq

    • Concentration in octanol phase (by mass balance) = C_oct = (C_initial - C_aq) * (V_aq / V_oct)

    • P = C_oct / C_aq

    • LogP = log₁₀(P)

Conclusion

The trifluoromethyl group in this compound is a powerful determinant of molecular properties, not a passive substituent. It confers enhanced lipophilicity, exceptional metabolic stability, and influential electronic and steric characteristics.[3] These features make the parent molecule an invaluable building block for developing drug candidates with improved pharmacokinetic profiles, higher potency, and greater selectivity.[10][15] A thorough understanding of the principles outlined in this guide enables medicinal chemists to rationally design and synthesize next-generation therapeutics by strategically leveraging the profound and multifaceted role of the trifluoromethyl group.

References

The Strategic Deployment of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Modern Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents and advanced agrochemicals necessitates a sophisticated understanding and application of versatile chemical building blocks. Among these, (2-Amino-4-(trifluoromethyl)phenyl)methanol emerges as a molecule of significant strategic importance. The presence of a trifluoromethyl group, an aminobenzyl alcohol moiety, and a specific substitution pattern on the aromatic ring endows this compound with a unique combination of properties that are highly sought after in medicinal chemistry and agrochemical research. This in-depth technical guide explores the multifaceted potential of this compound, providing a comprehensive overview of its synthesis, chemical attributes, and, most importantly, its prospective research applications. We will delve into its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, supported by detailed, field-proven experimental protocols and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to harness the full potential of this powerful synthetic tool.

Introduction: The Strategic Advantage of the Trifluoromethyl Moiety

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design and agrochemical development. The trifluoromethyl (CF₃) group, in particular, offers a unique constellation of properties that can profoundly enhance the therapeutic or biological efficacy of a parent compound.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a bioisostere for various functional groups, leading to improved pharmacokinetic and pharmacodynamic profiles.[1] Molecules containing the CF₃ group often exhibit enhanced membrane permeability, increased binding affinity to target proteins, and resistance to oxidative metabolism.[2]

This compound is a prime exemplar of a building block designed to leverage these advantages. Its structure combines the beneficial attributes of the trifluoromethyl group with the synthetic versatility of an aminobenzyl alcohol. This bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. This guide will illuminate the pathways through which this versatile molecule can be employed to accelerate the discovery and development of next-generation pharmaceuticals and agrochemicals.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₈F₃NO[Vendor Data]
Molecular Weight 191.15 g/mol [Vendor Data]
Appearance White to off-white solid[Vendor Data]
Storage Room temperature, away from light, in an inert atmosphere[Vendor Data]

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available trifluoromethyl-substituted aromatic compound. A general synthetic approach is outlined below:

G A m-Trifluoromethylaniline B Protection of Amine A->B e.g., Boc₂O C Directed Ortho-Lithiation B->C n-BuLi D Formylation C->D DMF E Reduction of Aldehyde D->E NaBH₄ F Deprotection E->F TFA or HCl G This compound F->G

Figure 1: A generalized synthetic pathway to this compound, highlighting key transformation steps.

Potential Research Application I: Kinase Inhibitors for Oncology

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, kinase inhibitors have emerged as a highly successful class of anti-cancer drugs.[] The trifluoromethyl group is a common feature in many approved kinase inhibitors, where it often contributes to enhanced binding affinity and improved metabolic stability.[1]

A notable example of a potent kinase inhibitor with a trifluoromethyl-containing moiety is CHMFL-ABL-053 , a selective BCR-ABL inhibitor for the treatment of Chronic Myeloid Leukemia (CML).[6] This compound features a 3-(trifluoromethyl)benzamido group, which underscores the potential of trifluoromethyl-substituted aniline derivatives in this therapeutic area. This compound can serve as a key precursor for the synthesis of novel kinase inhibitors with similar structural motifs.

Proposed Synthetic Workflow for a Novel Kinase Inhibitor

The following workflow outlines a plausible synthetic route to a hypothetical kinase inhibitor, "KinaseInhib-CF3," utilizing this compound as a starting material. This protocol is based on established synthetic methodologies for the construction of kinase inhibitor scaffolds.

G start This compound step1 Oxidation to Aldehyde start->step1 MnO₂ or PCC step2 Condensation with Amidine step1->step2 Guanidine derivative, Base step3 Pyrimidine Ring Formation step2->step3 step4 Halogenation step3->step4 NBS or NCS step5 Suzuki Coupling step4->step5 Arylboronic acid, Pd catalyst end KinaseInhib-CF3 step5->end

Figure 2: Proposed synthetic workflow for a novel kinase inhibitor starting from this compound.

Detailed Experimental Protocol: Synthesis of a Pyrimidine Intermediate

This protocol details the initial steps of the proposed workflow, leading to a key pyrimidine intermediate.

Step 1: Oxidation of this compound to 2-Amino-4-(trifluoromethyl)benzaldehyde

  • To a stirred solution of this compound (1.91 g, 10 mmol) in dichloromethane (50 mL), add activated manganese dioxide (8.7 g, 100 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-4-(trifluoromethyl)benzaldehyde, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form a Dihydropyrimidinone

  • To a solution of the crude 2-Amino-4-(trifluoromethyl)benzaldehyde (1.89 g, 10 mmol) in ethanol (50 mL), add guanidine hydrochloride (1.43 g, 15 mmol) and sodium ethoxide (1.02 g, 15 mmol).

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the dihydropyrimidinone intermediate.

This intermediate can then be further functionalized through halogenation and cross-coupling reactions to generate a library of potential kinase inhibitors for biological screening.

Potential Research Application II: Advanced Agrochemicals

The agrochemical industry is in constant need of new active ingredients that are more potent, selective, and environmentally benign.[7][8] Trifluoromethyl-containing compounds have a significant presence in this sector, being key components of numerous successful herbicides, insecticides, and fungicides.[2][9][10] The trifluoromethyl group can enhance the efficacy and selectivity of these agents.[9]

This compound is an excellent starting material for the synthesis of novel agrochemicals, particularly those based on heterocyclic scaffolds. The amino and alcohol functionalities provide convenient handles for the construction of various heterocyclic systems known to possess biological activity.

Proposed Application: Synthesis of a Novel Fungicide

Based on the known fungicidal activity of certain benzoxazole derivatives, we propose a synthetic route to a novel fungicide candidate, "FungiCide-CF3," starting from this compound.

G start This compound step1 Oxidation to Carboxylic Acid start->step1 KMnO₄ or Jones Oxidation step2 Amide Coupling step1->step2 Substituted Aniline, Coupling Agent (e.g., HATU) step3 Cyclization to Benzoxazole step2->step3 Acid-catalyzed dehydration end FungiCide-CF3 step3->end

Figure 3: Proposed synthetic route to a novel benzoxazole-based fungicide.

Biological Evaluation Workflow

Once synthesized, "FungiCide-CF3" and its analogs would be subjected to a rigorous biological evaluation pipeline to assess their potential as fungicides.

G A Synthesis of FungiCide-CF3 Analogs B In Vitro Antifungal Screening (e.g., against Botrytis cinerea, Fusarium graminearum) A->B C Determination of EC₅₀ Values B->C D Greenhouse Efficacy Trials (on target crops) C->D F Lead Optimization C->F E Preliminary Toxicology Studies D->E D->F E->F

Figure 4: A typical workflow for the biological evaluation of novel fungicide candidates.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block with significant potential for the discovery and development of novel pharmaceuticals and agrochemicals. Its unique combination of a trifluoromethyl group and an aminobenzyl alcohol moiety provides a powerful platform for the synthesis of complex, biologically active molecules. The proposed applications in the design of kinase inhibitors and fungicides are just two examples of the vast research avenues that can be explored using this compound. As the demand for more effective and safer chemical entities continues to grow, the strategic utilization of well-designed building blocks like this compound will be paramount to achieving success in these critical areas of research.

References

safety and handling precautions for (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (2-Amino-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acknowledging the Utility and Hazard of a Key Building Block

This compound is a valuable fluorinated building block in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable synthon in drug discovery programs.[2] However, the same structural features that impart these beneficial properties also necessitate a rigorous and informed approach to its handling. The aromatic amine, the benzylic alcohol, and the electron-withdrawing trifluoromethyl group create a molecule with a specific reactivity and toxicological profile that must be understood to be managed.

This guide moves beyond a simple recitation of standard safety data sheet (SDS) information. It is designed as a technical whitepaper for the practicing scientist, providing not just the "what" but the "why" behind each safety protocol. By understanding the causality of the hazards, researchers can cultivate a culture of intrinsic safety that is both robust and adaptable. Our protocols are designed as self-validating systems, ensuring that safety is an integral component of the scientific workflow, not an afterthought.

Chapter 1: Hazard Profile and Risk Assessment

A thorough understanding of the toxicological profile is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling procedures.[3]

Property Value Source
Chemical Name This compound[4]
CAS Number 186602-93-7[4][5]
Molecular Formula C₈H₈F₃NO[1][5]
Molecular Weight 191.15 g/mol [1]
Appearance White to Off-White Solid[1]

GHS Hazard Classification Summary

Hazard Class Hazard Code Hazard Statement Causality and Scientific Insight
Acute Toxicity, OralH302Harmful if swallowedThe compound's bioavailability via ingestion poses a significant risk. Its metabolism is not fully characterized in public literature, demanding caution.
Skin IrritationH315Causes skin irritationAromatic amines can be irritants and potential sensitizers. The molecule's structure allows for skin absorption, leading to local inflammation.[3][6][7][8][9]
Serious Eye IrritationH319Causes serious eye irritationThe chemical is expected to be significantly more aggressive to the sensitive mucosal tissues of the eye than to the skin, potentially causing lasting damage.[3][6][7][8][9]
Specific target organ toxicity — single exposureH335May cause respiratory irritationAs a solid, the primary inhalation risk is from dust or aerosols. These particles can irritate the respiratory tract upon deposition.[3][6][7][9]

This data is synthesized from multiple chemical supplier safety data sheets.[3][6][7][9][10]

Chapter 2: Engineering Controls & Personal Protective Equipment (PPE): The Primary Barriers

The hierarchy of controls dictates that we first engineer out hazards before relying on personal protection. For a compound like this, with a respiratory irritation warning, engineering controls are non-negotiable.

Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a properly functioning chemical fume hood.[2][11] This is the most critical control measure to prevent inhalation of dust or aerosols, which is a primary exposure route.[9]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions that escape the primary containment (fume hood) are diluted and exhausted.[7][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense, but it must be robust. The selection of PPE is a direct response to the hazards identified in Chapter 1.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against the serious eye irritation hazard (H319) posed by splashes or fine powders.[8]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton should be considered. Always consult the glove manufacturer's compatibility data. Double-gloving is a recommended practice to protect against undetected pinholes and to allow for safe removal of the outer glove after a task.[2]

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[2]

  • Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.[12]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Task Identification (Weighing, Reaction, etc.) Hazard Hazard Identification (H315, H319, H335) Task->Hazard informs Goggles Chemical Splash Goggles (Protects against H319) Hazard->Goggles Gloves Nitrile Gloves (Double) (Protects against H315) Hazard->Gloves Coat Lab Coat (Protects against skin contact) Hazard->Coat Hood Fume Hood (Protects against H335) Hazard->Hood

Caption: Diagram 1: PPE Selection Workflow.

Chapter 3: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to be self-validating, with checks and reasoning built into each step.

SOP 1: Weighing and Preparing Solutions

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment. Don appropriate PPE (lab coat, double nitrile gloves, chemical splash goggles).

  • Weighing: Perform all weighing operations within the fume hood. Use a disposable weigh boat to prevent contamination of balances. If the material is a fine powder, handle it gently to minimize aerosolization.

  • Dissolution: Add the solvent to the solid, not the other way around. This prevents splashing of the dry powder. Use a vessel that is large enough to prevent splashing during mixing.

  • Cleanup: Immediately after use, wipe down the spatula and any surfaces with a solvent-dampened towel. Dispose of the weigh boat and towel in the designated solid hazardous waste container. Remove the outer pair of gloves and dispose of them before leaving the fume hood. Wash hands thoroughly after the procedure is complete.[7]

SOP 2: Storage and Waste Management

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] It should be stored away from incompatible materials such as strong oxidizing agents.[8] The storage location should be clearly labeled.

  • Waste Disposal: All waste containing this compound, including reaction residues, contaminated consumables (gloves, weigh boats, paper towels), and excess material, must be disposed of as hazardous waste.[7] Do not allow the product to enter drains or waterways.[7][11] Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Chapter 4: Emergency Protocols: A Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station).

First-Aid Measures

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][6][8] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.[6][13]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][7] If skin irritation occurs, seek medical advice.[6][7][8]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[6][7] If the person feels unwell, call a poison center or doctor.[6][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[11] Immediately call a poison center or doctor.[10]

Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control: If safe to do so, prevent further spread. Remove all sources of ignition.[7][11]

  • Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and your institution's EHS department.

Emergency_Response_Flowchart Diagram 2: Emergency Response Flowchart Exposure Exposure Event Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Eye Flush with water for 15+ min. Remove contacts. Eye_Contact->Action_Eye Protocol Action_Skin Remove contaminated clothing. Wash with soap & water. Skin_Contact->Action_Skin Protocol Action_Inhale Move to fresh air. Keep comfortable. Inhalation->Action_Inhale Protocol Action_Ingest Rinse mouth. DO NOT induce vomiting. Ingestion->Action_Ingest Protocol Medical Seek Immediate Medical Attention Action_Eye->Medical Medical_Advise Get Medical Advice if irritation persists Action_Skin->Medical_Advise Poison_Center Call Poison Center or Doctor Action_Inhale->Poison_Center Action_Ingest->Medical

Caption: Diagram 2: Emergency Response Flowchart.

Conclusion

This compound is a compound that demands respect. Its utility in research and development is matched by its potential hazards. By adopting a scientifically-grounded approach to safety—understanding the causality of risks, implementing robust engineering and personal protective controls, adhering to detailed SOPs, and being prepared for emergencies—researchers can handle this valuable building block with confidence and security. Safety is not a checklist; it is a core component of rigorous and responsible science.

References

(2-Amino-4-(trifluoromethyl)phenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)phenyl)methanol: Synthesis, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a fluorinated aromatic amino alcohol that serves as a valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring vicinal amino and hydroxymethyl groups alongside a strongly electron-withdrawing trifluoromethyl moiety, makes it a strategic intermediate for the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is well-established as a critical bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, outlines a robust, field-proven synthetic methodology, and explores its applications in research and drug discovery, with a focus on providing researchers the technical insights required for its effective utilization.

Physicochemical and Spectroscopic Characterization

This compound is a stable, off-white to white crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with an amino group, a hydroxymethyl group, and a trifluoromethyl group. This combination of functional groups dictates its chemical reactivity and physical properties.

Core Properties

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₈F₃NO[1][2]
Molecular Weight 191.15 g/mol [1][2]
CAS Number 186602-93-7[1][2]
Appearance Off-white to white solid[3]
Melting Point 68 to 72 °C[3]
IUPAC Name [2-amino-4-(trifluoromethyl)phenyl]methanol[2]
Solubility Profile
  • Polar Protic Solvents: The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows for hydrogen bonding, suggesting good solubility in polar protic solvents like methanol, ethanol, and water to a certain extent.

  • Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone.

  • Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like hexanes or toluene, although the aromatic ring provides some nonpolar character.

Spectroscopic Signature (Expected)

Authoritative, published spectroscopic data for this specific molecule is scarce. However, based on its structure, the following characteristic signals in ¹H and ¹³C NMR spectroscopy would be expected for its unambiguous identification.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons (3H): Three signals in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group would likely appear most upfield. The protons would exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet) based on their coupling constants.

    • Hydroxymethyl Protons (2H): A singlet or doublet (if coupled to the hydroxyl proton) for the benzylic -CH₂ OH protons, typically around 4.5-4.8 ppm.

    • Amino Protons (2H): A broad singlet for the -NH₂ protons, which can vary in chemical shift (~3.5-5.0 ppm) depending on solvent and concentration.

    • Hydroxyl Proton (1H): A broad singlet or triplet for the -OH proton, whose chemical shift is also highly variable.

  • ¹³C NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-150 ppm). The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.

    • Trifluoromethyl Carbon (1C): A prominent quartet around 120-130 ppm with a large ¹JCF coupling constant.

    • Hydroxymethyl Carbon (1C): A signal for the -C H₂OH carbon, typically in the range of 60-65 ppm.

Synthesis and Purification

A robust and logical synthetic pathway to this compound involves a two-step reduction from the commercially available precursor, 2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)[4]. This strategy requires careful selection of reagents to achieve chemoselective reduction of the aldehyde first, followed by reduction of the nitro group.

Synthetic Workflow Overview

The proposed synthesis proceeds via two distinct reductive transformations. The first step targets the aldehyde, which is more susceptible to mild hydride reagents than the nitro group. The second step reduces the robust nitro group to the desired amine.

G cluster_0 Step 1: Chemoselective Aldehyde Reduction cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification A 2-Nitro-4-(trifluoromethyl)benzaldehyde B 2-Nitro-4-(trifluoromethyl)phenyl)methanol A->B  NaBH4, Methanol, 0 °C to RT   C (2-Nitro-4-(trifluoromethyl)phenyl)methanol D This compound C->D  H2 (g), Pd/C, Ethanol, RT   E Crude Product F Pure Product E->F  Silica Gel Chromatography  

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Method

This protocol is a representative procedure based on well-established chemical transformations for analogous substrates[5][6][7].

Step 1: Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

  • Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards aromatic nitro groups under mild conditions (e.g., in an alcoholic solvent at low to ambient temperatures)[4]. This selectivity is crucial to avoid the formation of undesired byproducts. Lithium aluminum hydride (LiAlH₄), a stronger agent, would likely reduce both functional groups indiscriminately[6].

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq.).

    • Dissolve the starting material in methanol (approx. 0.2 M concentration).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding 1 M HCl (aq.) at 0 °C until the bubbling ceases and the pH is slightly acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude (2-Nitro-4-(trifluoromethyl)phenyl)methanol, which can often be used in the next step without further purification.

Step 2: Reduction of (2-Nitro-4-(trifluoromethyl)phenyl)methanol

  • Causality: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups to anilines[7]. The reaction proceeds under mild conditions (room temperature, atmospheric or slightly elevated pressure of H₂) and the only byproduct is water, simplifying purification.

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the crude (2-Nitro-4-(trifluoromethyl)phenyl)methanol from Step 1 in ethanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, is generally effective at isolating the pure product.

Applications in Research and Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical properties of drug candidates[8]. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate receptor binding affinity.

As a building block, this compound offers a unique scaffold for drug design:

  • Privileged Scaffold: The aminobenzyl alcohol motif is present in numerous biologically active compounds. This molecule provides a direct route to fluorinated analogues of these compounds.

  • Orthogonal Functional Groups: The amino and alcohol groups can be selectively functionalized. The amine can undergo acylation, sulfonylation, or reductive amination, while the alcohol can be oxidized, etherified, or esterified, allowing for divergent synthesis of compound libraries.

  • Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other groups like isopropyl or chloro, allowing chemists to probe the steric and electronic requirements of a biological target.

  • Synthesis of Heterocycles: The ortho-relationship of the amino and hydroxymethyl groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines, which are important pharmacophores.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H302: Harmful if swallowed[1].

    • H315: Causes skin irritation[1].

    • H319: Causes serious eye irritation[1].

    • H335: May cause respiratory irritation[1].

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

Methodological & Application

synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol from 2-nitro-4-(trifluoromethyl)toluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol, a valuable building block in pharmaceutical and agrochemical research, from 2-nitro-4-(trifluoromethyl)toluene. The core of this transformation lies in the selective reduction of the nitro group to an amine. This document provides an in-depth analysis of the reaction mechanism, a detailed, step-by-step experimental protocol, and critical safety considerations. Furthermore, it outlines appropriate analytical methods for monitoring reaction progress and ensuring product purity, supported by established scientific literature.

Introduction

The conversion of nitroarenes to their corresponding anilines is a fundamental and widely utilized transformation in organic synthesis.[1] This reaction is pivotal for producing a vast array of chemical compounds, including active pharmaceutical ingredients (APIs), agricultural chemicals, and dyes, where the amino group serves as a crucial synthetic handle or pharmacophore.[1] The specific synthesis of this compound is of significant interest due to the presence of the trifluoromethyl group, which can enhance the biological activity and metabolic stability of derivative compounds.[2] This guide focuses on the efficient and selective reduction of 2-nitro-4-(trifluoromethyl)toluene to yield the desired aminobenzyl alcohol.

Reaction Mechanism and Scientific Rationale

The reduction of a nitro group to an amine is a six-electron process that can proceed through various mechanistic pathways.[1] The most common and industrially relevant method for this transformation is catalytic hydrogenation.[1][3]

The generally accepted mechanism for the catalytic hydrogenation of a nitroarene involves a stepwise reduction on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[3][4] The process can be conceptualized through two primary pathways: the direct hydrogenation route and a condensation route.[1]

  • Direct Hydrogenation Pathway: This is the most frequently cited mechanism.[1] The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step involves the hydrogenation of the hydroxylamine to the corresponding aniline.[1][4]

  • Condensation Pathway: This route involves the condensation of the nitroso intermediate with the hydroxylamine to form an azoxy compound. This intermediate can then be successively reduced to azo and hydrazo compounds before finally yielding the aniline product.[5]

Recent mechanistic studies suggest that for many catalytic systems, the reaction proceeds primarily through the direct pathway.[5] The choice of catalyst and reaction conditions can influence the predominant mechanism and the formation of any potential byproducts.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-nitro-4-(trifluoromethyl)toluene via catalytic hydrogenation.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
2-Nitro-4-(trifluoromethyl)tolueneC8H6F3NO2205.1410.0 g0.0487
Palladium on Carbon (10 wt%)Pd/C-1.0 g-
Methanol (MeOH)CH4O32.04200 mL-
Hydrogen Gas (H2)H22.02Balloon or CylinderExcess
Celite®--5.0 g-
Ethyl Acetate (EtOAc)C4H8O288.11As needed-
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As needed-
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or cylinder with regulator

  • Vacuum adapter and vacuum line

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification (if necessary) A Combine 2-nitro-4-(trifluoromethyl)toluene, Pd/C, and Methanol in Flask B Purge with Nitrogen A->B C Introduce Hydrogen Atmosphere B->C D Stir vigorously at room temperature C->D E Monitor reaction by TLC D->E F Filter through Celite® E->F Upon completion G Rinse Celite® with Methanol F->G H Concentrate filtrate under reduced pressure G->H I Column Chromatography H->I If impurities are present

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, combine 2-nitro-4-(trifluoromethyl)toluene (10.0 g, 0.0487 mol) and 10% palladium on carbon (1.0 g).

  • Add methanol (200 mL) to the flask.

  • Seal the flask and purge with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.[1]

  • Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this process three times to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until completion.[1]

  • Monitoring the Reaction: To monitor the reaction by TLC, use a mixture of ethyl acetate and hexanes as the eluent. The starting material (2-nitro-4-(trifluoromethyl)toluene) will have a higher Rf value than the product (this compound).

  • Workup: Once the reaction is complete (typically within 1-24 hours), carefully vent the excess hydrogen in a well-ventilated fume hood.[6]

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional methanol to ensure all the product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel if necessary.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitro-4-(trifluoromethyl)toluene: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[7] It is also fatal if inhaled and may cause respiratory irritation.[7] Avoid dust formation and do not get it in the eyes, on the skin, or on clothing.[7]

  • Palladium on Carbon: Palladium on carbon is a flammable solid. Handle with care and avoid ignition sources.

  • Hydrogen Gas: Hydrogen gas is extremely flammable. Ensure there are no open flames or sparks in the vicinity of the reaction setup.

  • Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.

Data Analysis and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white solid.[2]
Purity (by HPLC) >95%[2]
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methylene protons of the alcohol, and the amine protons. The integration of these peaks should be consistent with the structure.
¹³C NMR The spectrum should show the expected number of carbon signals, including the trifluoromethyl carbon.
Infrared (IR) Spectroscopy The spectrum should show characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the alcohol, and C-H and C=C stretches of the aromatic ring.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (191.15 g/mol ).[8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Inactive catalystUse fresh, high-quality palladium on carbon.
Insufficient hydrogen pressureEnsure the hydrogen balloon is adequately filled or the cylinder pressure is appropriate.
Poor stirringIncrease the stirring rate to ensure good mixing of the catalyst, substrate, and hydrogen.
Formation of Byproducts Over-reduction or side reactionsMonitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[6]
Low Yield Loss of product during workupEnsure thorough washing of the Celite® pad and careful handling during solvent removal.

Conclusion

The synthesis of this compound from 2-nitro-4-(trifluoromethyl)toluene via catalytic hydrogenation is a robust and efficient method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate. Proper reaction monitoring and product characterization are essential to ensure the desired purity and yield.

References

Application Notes and Protocols: A Detailed Guide to the Reduction of 2-Nitro-4-(Trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-amino-4-(trifluoromethyl)benzyl alcohol is a critical transformation in the development of various pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making this structural motif highly desirable. The most common and direct route to this valuable intermediate is through the reduction of its nitro precursor, 2-nitro-4-(trifluoromethyl)benzyl alcohol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for this reduction, delving into the underlying chemistry, comparing various methodologies, and offering a detailed, field-proven protocol.

Mechanistic Considerations and Method Selection

The reduction of an aromatic nitro group to an amine is a cornerstone of organic synthesis, achievable through several distinct mechanistic pathways. The choice of reducing agent and reaction conditions is paramount and is dictated by factors such as substrate compatibility, desired selectivity, scalability, and safety considerations.

The primary methods for the reduction of nitroarenes include:

  • Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile. It involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. While highly effective for both aromatic and aliphatic nitro groups, a key drawback is its potential to reduce other sensitive functional groups. For substrates where dehalogenation is a concern, Raney nickel is often preferred over Pd/C.

  • Metal-Acid Reductions: Historically significant, this method employs metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl).[1] The metal acts as the electron donor, and the acid provides the necessary protons for the reduction.[1][2] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[1] While robust, this method can generate significant metallic waste, posing environmental and purification challenges.[3]

  • Hydride Reductions: Reagents like sodium borohydride (NaBH₄) are generally mild and do not reduce nitro groups under standard conditions.[4][5][6] However, their reducing power can be dramatically enhanced by the addition of transition metal salts, such as nickel(II) chloride (NiCl₂·6H₂O) or copper(II) acetylacetonate.[4][7] This combination forms highly active metal borides that catalyze the reduction.[4][5] This approach offers a milder alternative to catalytic hydrogenation and metal-acid systems. Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, but its reaction with aromatic nitro compounds typically yields azo products.

Comparison of Reduction Methodologies
MethodReducing Agent/CatalystSolvent(s)TemperatureAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Raney NickelMethanol, Ethanol, Ethyl AcetateRoom TemperatureHigh yield, clean reaction, catalyst can be recycled.Potential for over-reduction of other functional groups, requires specialized hydrogenation equipment.
Metal-Acid ReductionSn/HCl or Fe/HClEthanol, WaterRefluxInexpensive reagents, tolerant of many functional groups.Stoichiometric amounts of metal required, difficult workup, generation of metallic waste.[3]
Modified Hydride ReductionNaBH₄/NiCl₂·6H₂OAcetonitrile/Water, MethanolRoom TemperatureMild conditions, high yields, avoids high-pressure hydrogenation.[4]Requires careful control of reagent addition, potential for side reactions if not optimized.

Recommended Experimental Protocol: Reduction using Tin(II) Chloride

This protocol details a reliable and scalable method for the reduction of 2-nitro-4-(trifluoromethyl)benzyl alcohol using tin(II) chloride dihydrate (SnCl₂·2H₂O). This method is chosen for its high chemoselectivity, straightforward execution, and tolerance of the benzylic alcohol functionality.

Materials and Equipment
  • 2-Nitro-4-(trifluoromethyl)benzyl alcohol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Ventilation: Perform the reaction in a well-ventilated fume hood.[8][9][10]

  • Reagent Handling: 2-Nitro-4-(trifluoromethyl)benzyl alcohol and its amino product may cause skin, eye, and respiratory irritation.[8][9][10] Avoid inhalation of dust and vapors.[8] Handle concentrated hydrochloric acid with extreme care as it is corrosive and causes severe burns. Tin(II) chloride is a suspected sensitizer.[3]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8] Tin-containing waste should be handled as heavy metal waste.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in ethanol (approximately 10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 equivalents) in one portion.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (approximately 1-2 mL per gram of starting material) to the mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction solvent). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-amino-4-(trifluoromethyl)benzyl alcohol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., toluene).[11]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Ethanol B Add SnCl2·2H2O A->B C Add Conc. HCl B->C D Heat to Reflux (2-4 hours) C->D E Cool and Quench on Ice D->E Monitor by TLC F Neutralize with NaHCO3 (aq) E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na2SO4 & Concentrate H->I J Purify by Chromatography I->J K Pure Product J->K Characterize Product (NMR, MS, etc.)

Caption: Workflow for the reduction of 2-nitro-4-(trifluoromethyl)benzyl alcohol.

Characterization and Analysis

The successful synthesis of 2-amino-4-(trifluoromethyl)benzyl alcohol should be confirmed through various analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the nitro group and the appearance of an amino group will result in characteristic shifts in the aromatic region of the ¹H NMR spectrum. The benzylic protons will also show a characteristic signal.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The disappearance of the characteristic N-O stretching frequencies of the nitro group and the appearance of N-H stretching frequencies of the amine will be evident.[6]

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient amount of reducing agent or acid.Add more SnCl₂·2H₂O and/or HCl and continue heating.
Low reaction temperature.Ensure the reaction is at a consistent reflux.
Low YieldIncomplete extraction of the product.Perform additional extractions with ethyl acetate.
Product loss during purification.Optimize the chromatography or recrystallization conditions.
Formation of Side ProductsOver-reduction or side reactions.Carefully control the reaction temperature and stoichiometry of reagents.
Difficulty in Removing Tin SaltsIncomplete precipitation or filtration.Ensure complete neutralization and consider filtering the aqueous layer through a pad of Celite® before extraction.

Conclusion

The reduction of 2-nitro-4-(trifluoromethyl)benzyl alcohol to 2-amino-4-(trifluoromethyl)benzyl alcohol is a fundamental and crucial step in the synthesis of many biologically active molecules. While several methods exist, the use of tin(II) chloride in acidic media provides a robust and selective protocol suitable for laboratory-scale synthesis. By carefully following the detailed procedure and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently prepare this valuable intermediate for further applications in drug discovery and development.

References

Application Notes & Protocols for the Strategic Use of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its strategic placement of an amino group, a primary alcohol, and a trifluoromethyl (CF₃) moiety on a benzene ring offers a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. The CF₃ group, a well-established bioisostere for chlorine, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] This guide provides in-depth application notes and detailed experimental protocols for leveraging the unique reactivity of this compound in multi-step synthesis, focusing on the construction of quinazoline and benzoxazine scaffolds.

Compound Profile and Safety

Before commencing any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

Physicochemical Data
PropertyValueSource
CAS Number 186602-93-7
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol [1]
Appearance White to Off-White Solid[1]
Storage Room temperature, away from light, under inert gas[1]
Safety and Handling

This compound requires careful handling in a well-ventilated fume hood.

  • Hazards: May cause skin, eye, and respiratory tract irritation.[4] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

  • Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]

  • First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move the person to fresh air. If ingested, rinse mouth with water and seek medical attention.[4][5]

Core Synthetic Strategy: A Gateway to Fused Heterocycles

The synthetic power of this compound lies in the ortho-positioning of its amino and methanol functionalities. This arrangement is a classic precursor for cyclization reactions to form six-membered fused heterocyclic rings, which are privileged scaffolds in medicinal chemistry. The general workflow involves the transformation of one or both functional groups to facilitate an intramolecular cyclization event.

G A This compound B Functional Group Transformation (e.g., Oxidation, Acylation) A->B Step 1 D Intermolecular Reaction with Partner Molecule A->D Step 2b (Direct) C Activated Intermediate B->C C->D Step 2a E Cyclization Precursor D->E F Intramolecular Cyclization (e.g., Condensation, Ring Closure) E->F Step 3 G Fused Heterocyclic Product (e.g., Quinazoline, Benzoxazine) F->G

Figure 1: General workflow for synthesizing fused heterocycles.

Application Note I: Synthesis of 7-(Trifluoromethyl)quinazoline Derivatives

Rationale: Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A common route to their synthesis involves the condensation of an ortho-aminobenzaldehyde or ortho-aminobenzoketone with a nitrogen source. Here, we present a two-step protocol starting with the selective oxidation of the benzylic alcohol to the corresponding aldehyde, followed by a cyclocondensation reaction.

Causality of Experimental Choices:

  • Oxidation: Manganese dioxide (MnO₂) is chosen as the oxidant. It is a mild and highly selective reagent for the oxidation of benzylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions with the aniline amino group. The reaction is typically heterogeneous, simplifying workup via filtration.

  • Cyclocondensation: The oxidized intermediate is reacted with an ammonium source (ammonium acetate) and a second carbonyl component. This constitutes a Friedländer-type annulation, a robust and widely used method for quinazoline synthesis.

Protocol: Two-Step Synthesis of a 2,4-Disubstituted-7-(trifluoromethyl)quinazoline

Step 1: Oxidation to 2-Amino-4-(trifluoromethyl)benzaldehyde

  • To a stirred suspension of activated manganese dioxide (MnO₂, 10.0 eq.) in dichloromethane (DCM, 20 mL/g of substrate) at room temperature, add this compound (1.0 eq.).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-(trifluoromethyl)benzaldehyde, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form the Quinazoline Ring

  • In a round-bottom flask, dissolve the crude aldehyde from Step 1 (1.0 eq.) and a ketone (e.g., acetophenone, 1.1 eq.) in ethanol.

  • Add ammonium acetate (5.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature. Reduce the solvent volume in vacuo.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure quinazoline derivative.

Expected Data & Characterization
ParameterExpected Outcome
Overall Yield 45-65% (over two steps)
Purity (LC-MS) >95%
¹H NMR Aromatic protons consistent with quinazoline core, signals for substituents.
¹⁹F NMR Singlet around -62 ppm (relative to CFCl₃).
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.

Application Note II: Synthesis of 7-(Trifluoromethyl)-2H-benzo[b][4][6]oxazin-3(4H)-one

Rationale: The benzoxazinone scaffold is another privileged structure in drug discovery. This protocol utilizes a direct, one-step approach where both the amino and alcohol functionalities of the starting material react with a carbonyl equivalent to form the heterocyclic ring. This method is highly atom-economical.

Causality of Experimental Choices:

  • Carbonyl Source: Carbonyldiimidazole (CDI) is used as a safe and effective alternative to highly toxic phosgene or its derivatives. CDI acts as a "carbonyl shuttle," reacting first with one of the nucleophilic groups (likely the more nucleophilic amine) and then facilitating intramolecular cyclization.

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is ideal as it can dissolve the starting material and intermediates without interfering with the reaction mechanism.

G sub This compound int1 N-Acyl Imidazole Intermediate sub->int1 + CDI cdi CDI (Carbonyldiimidazole) cdi->int1 product Benzoxazinone Product int1->product Intramolecular Acyl Transfer imidazole Imidazole (byproduct) product->imidazole releases

Figure 2: Mechanism for CDI-mediated benzoxazinone synthesis.

Protocol: One-Step Synthesis of a Benzoxazinone Derivative
  • Dissolve this compound (1.0 eq.) in anhydrous THF (15 mL/g) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq.) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-(trifluoromethyl)-2H-benzo[b][5]oxazin-3(4H)-one.

Expected Data & Characterization
ParameterExpected Outcome
Yield 70-85%
Purity (LC-MS) >98%
¹H NMR Characteristic signals for the methylene (CH₂) protons (~4.7 ppm) and the N-H proton (~10.8 ppm), along with aromatic signals.
¹⁹F NMR Singlet around -62 ppm.
IR Spectroscopy Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to C₉H₇F₃NO₂.

Conclusion

This compound is a potent and versatile building block for accessing medicinally relevant heterocyclic cores. Its ortho-amino alcohol functionality provides a reliable handle for constructing fused ring systems through straightforward oxidation/condensation or direct cyclization pathways. The presence of the trifluoromethyl group imparts desirable physicochemical properties, making this starting material a valuable asset for programs in drug discovery and agrochemical development.[1] The protocols outlined in this guide offer robust and reproducible methods for initiating such multi-step synthetic endeavors.

References

Navigating Chemoselective Reactions: A Guide to the Functionalization of (2-Amino-4-(trifluoromethyl)phenyl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Medicinal Chemistry

This compound is a key building block in modern drug discovery and development. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary benzylic alcohol, coupled with the presence of a trifluoromethyl group, makes it a highly versatile scaffold for the synthesis of a diverse array of complex molecules. The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, mastering the selective functionalization of this molecule is of paramount importance for researchers in medicinal chemistry and process development.

This technical guide provides a comprehensive overview of the principles and protocols for the chemoselective reaction of this compound with various classes of electrophiles, including acylating, alkylating, and sulfonating agents. We will delve into the underlying mechanistic principles that govern the selective reactivity of the amino versus the hydroxyl group and provide detailed, field-tested protocols for achieving high-yielding and selective transformations.

Understanding the Reactivity Landscape: The Interplay of Nucleophilicity and Electronic Effects

The core challenge in the chemistry of this compound lies in controlling the chemoselectivity of reactions with electrophiles. Both the amino and hydroxyl groups are nucleophilic and can potentially react. However, the amino group is generally a stronger nucleophile than the hydroxyl group. This inherent difference in reactivity forms the basis for achieving selective N-functionalization.

The presence of the potent electron-withdrawing trifluoromethyl group at the para-position to the amino group significantly modulates the electronic properties of the aromatic ring. This inductive effect decreases the electron density on the nitrogen atom, thereby reducing the basicity and nucleophilicity of the aniline moiety.[2] Similarly, the electron-withdrawing nature of the trifluoromethyl group will have a lesser, but still noticeable, effect on the nucleophilicity of the benzylic alcohol.

Despite this deactivation, the amino group remains sufficiently nucleophilic to react selectively with many electrophiles under carefully controlled conditions. The general order of reactivity towards electrophiles is:

Amino Group > Hydroxyl Group

This selectivity can be further enhanced by judicious choice of reagents, solvents, and reaction conditions. For instance, in acylation reactions, the more nucleophilic amine will preferentially attack the electrophilic carbonyl carbon of an acylating agent.[3] Similarly, in alkylation reactions, the nitrogen atom is the preferred site of attack for alkyl halides.

Figure 1: General reactivity hierarchy of this compound towards electrophiles.

Part 1: Selective N-Acylation with Acetic Anhydride

N-acylation is a fundamental transformation for the protection of amines or for the introduction of an amide functional group, which is a common motif in pharmaceuticals.[3] The higher nucleophilicity of the amino group in this compound allows for its selective acylation in the presence of the hydroxyl group.

Protocol 1: Synthesis of N-(2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)acetamide

This protocol describes the selective N-acetylation of this compound using acetic anhydride in a suitable solvent. The use of a mild base is optional but can help to neutralize the acetic acid byproduct.

Materials

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound191.165.01.0956 mg
Acetic Anhydride102.095.51.10.52 mL
Ethyl Acetate---25 mL
Saturated Sodium Bicarbonate Solution---20 mL
Brine---20 mL
Anhydrous Sodium Sulfate---As needed

Procedure

  • To a 100 mL round-bottom flask, add this compound (956 mg, 5.0 mmol) and ethyl acetate (25 mL).

  • Stir the mixture at room temperature until the solid is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.52 mL, 5.5 mmol) dropwise to the stirred solution over a period of 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)acetamide as a solid.

N_Acylation_Workflow Start Dissolve Reactant in EtOAc Step1 Cool to 0°C Start->Step1 Step2 Add Acetic Anhydride Step1->Step2 Step3 Stir and Monitor by TLC Step2->Step3 Step4 Quench with NaHCO3 Step3->Step4 Step5 Work-up Step4->Step5 Step6 Purification Step5->Step6 End N-acetylated Product Step6->End

Figure 2: Workflow for the selective N-acylation of this compound.

Part 2: Selective N-Alkylation with Benzyl Bromide

N-alkylation of anilines is a crucial reaction for the synthesis of a wide range of biologically active compounds. The selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form the tertiary amine. However, by carefully controlling the stoichiometry of the alkylating agent and the reaction conditions, selective mono-N-benzylation can be achieved.

Protocol 2: Synthesis of (2-((Benzylamino)methyl)-5-(trifluoromethyl)phenyl)methanol

This protocol details the selective mono-N-benzylation of this compound with benzyl bromide in the presence of a mild base to scavenge the HBr byproduct.

Materials

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound191.165.01.0956 mg
Benzyl Bromide171.045.01.00.6 mL
Potassium Carbonate (K₂CO₃)138.2110.02.01.38 g
Acetonitrile---30 mL
Water---30 mL
Ethyl Acetate---50 mL
Brine---30 mL
Anhydrous Sodium Sulfate---As needed

Procedure

  • In a 100 mL round-bottom flask, suspend this compound (956 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol) in acetonitrile (30 mL).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (0.6 mL, 5.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (30 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (2-((benzylamino)methyl)-5-(trifluoromethyl)phenyl)methanol.

N_Alkylation_Workflow Start Suspend Reactants in Acetonitrile Step1 Add Benzyl Bromide Start->Step1 Step2 Heat and Monitor by TLC Step1->Step2 Step3 Cool and Add Water Step2->Step3 Step4 Work-up Step3->Step4 Step5 Purification Step4->Step5 End N-benzylated Product Step5->End N_Sulfonylation_Workflow Start Dissolve Reactant in Pyridine Step1 Cool to 0°C Start->Step1 Step2 Add Tosyl Chloride Step1->Step2 Step3 Stir and Monitor by TLC Step2->Step3 Step4 Quench with HCl Step3->Step4 Step5 Work-up Step4->Step5 Step6 Recrystallization Step5->Step6 End N-sulfonated Product Step6->End

References

The Strategic Application of (2-Amino-4-(trifluoromethyl)phenyl)methanol in the Synthesis of Novel CNS Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethyl Moiety in CNS Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. This is especially true for therapeutics targeting the Central Nervous System (CNS). The trifluoromethyl group offers a unique combination of properties that can dramatically enhance the pharmacological profile of a drug candidate. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, increase binding affinity to target receptors, and crucially, enhance the ability of a molecule to cross the blood-brain barrier.[1][2] These characteristics are paramount for the efficacy of drugs intended to treat a range of CNS disorders, from neurodegenerative diseases to psychiatric conditions.

(2-Amino-4-(trifluoromethyl)phenyl)methanol emerges as a highly valuable and versatile building block in this context. Its structure, featuring a nucleophilic amino group and a reactive benzyl alcohol ortho to each other on a trifluoromethyl-substituted benzene ring, provides a powerful scaffold for the synthesis of a variety of heterocyclic compounds with potential CNS activity. This application note will explore the utility of this key intermediate in the synthesis of quinazolinone-based CNS modulators, providing detailed protocols and insights into the synthetic strategies.

Core Application: Synthesis of 7-(Trifluoromethyl)quinazolinones as Potential CNS Agents

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticonvulsant, sedative-hypnotic, and general CNS depressant effects.[3][4] The presence of a trifluoromethyl group on the quinazolinone scaffold can further potentiate these effects. The ortho-disposition of the amino and methanol functionalities in this compound makes it an ideal precursor for the construction of the quinazolinone ring system through cyclocondensation reactions.

A key synthetic strategy involves a two-step process: initial acylation of the amino group followed by an acid-catalyzed cyclization. This approach allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring, enabling the exploration of structure-activity relationships (SAR).

Synthetic Pathway Overview

The general synthetic route involves the reaction of this compound with an appropriate acyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization, often under acidic conditions, to yield the desired 2-substituted-7-(trifluoromethyl)quinazolinone.

Synthesis_Pathway A This compound C Amide Intermediate A->C Acylation B Acyl Chloride (R-COCl) B->C D 7-(Trifluoromethyl)quinazolinone C->D Cyclization (Acid catalyst)

Caption: General synthetic pathway for 7-(Trifluoromethyl)quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1][5]oxazin-4-one (Intermediate)

This protocol details the synthesis of a key benzoxazinone intermediate from this compound, which can be further reacted to form a variety of quinazolinone derivatives.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution, followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-((acetylamino)methyl)-5-(trifluoromethyl)phenyl acetate, is then subjected to cyclization. Dissolve the crude product in a suitable solvent such as acetic anhydride.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-methyl-7-(trifluoromethyl)-4H-benzo[d][1][5]oxazin-4-one.

Data Table: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC8H8F3NO191.15Off-white solid
2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1][5]oxazin-4-oneC10H6F3NO2229.16White crystalline solid
Protocol 2: Synthesis of 2,3-Disubstituted-7-(trifluoromethyl)quinazolin-4(3H)-ones

This protocol describes the conversion of the benzoxazinone intermediate into a quinazolinone with potential CNS activity by reacting it with an appropriate amine.

Materials:

  • 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1][5]oxazin-4-one

  • Substituted amine (e.g., aniline, benzylamine)

  • Ethanol or Glacial Acetic Acid

  • Reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend 2-methyl-7-(trifluoromethyl)-4H-benzo[d][1][5]oxazin-4-one (1.0 eq) in ethanol or glacial acetic acid.

  • Add the desired substituted amine (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Benzoxazinone Synthesis cluster_step2 Step 2: Quinazolinone Synthesis A Dissolve Starting Material B Cool to 0°C A->B C Add Pyridine & Acetyl Chloride B->C D React at RT C->D E Work-up & Extraction D->E F Cyclization in Acetic Anhydride E->F G Precipitation & Isolation F->G H Suspend Benzoxazinone G->H Intermediate Product I Add Amine H->I J Reflux I->J K Isolation/Purification J->K

Caption: Step-by-step experimental workflow for quinazolinone synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC, and the identity and purity of the products can be confirmed by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and Elemental Analysis. The expected spectral data for the trifluoromethyl group (a singlet in ¹⁹F NMR and characteristic quartet in ¹³C NMR if adjacent to a carbon) serves as a key validation point for the successful incorporation of the desired moiety.

Conclusion and Future Perspectives

This compound is a key building block that provides a reliable and versatile entry point for the synthesis of trifluoromethyl-substituted quinazolinones and other related heterocyclic systems. The protocols outlined in this application note offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel compounds with potential therapeutic applications for a variety of CNS disorders. The ability to easily diversify the substituents on the quinazolinone core allows for the systematic exploration of SAR, paving the way for the discovery of new and more effective CNS drugs. Further investigations could focus on the development of one-pot synthesis methods to improve efficiency and the exploration of a wider range of cyclizing agents to expand the chemical space of accessible CNS-active compounds.

References

Application Note: High-Purity Isolation of (2-Amino-4-(trifluoromethyl)phenyl)methanol via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of (2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS No. 186602-93-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] The protocol is centered on the technique of recrystallization, a robust and scalable method for achieving high purity. This guide explains the causal logic behind solvent selection, provides a detailed experimental procedure, offers troubleshooting solutions for common issues, and outlines methods for purity verification. It is intended for researchers, chemists, and process development professionals aiming to produce high-purity material suitable for downstream applications.

Introduction and Scientific Principles

This compound is a substituted aromatic amino alcohol. Its structure, featuring a primary amine (-NH2), a primary alcohol (-CH2OH), and an electron-withdrawing trifluoromethyl (-CF3) group, imparts a unique polarity profile that is critical for designing an effective purification strategy.[2] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and compromised activity in the final active pharmaceutical ingredients (APIs) or agrochemicals.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The core principle is that most solids are more soluble in a hot solvent than in a cold one. An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).

Physicochemical Properties & Rationale for Solvent Selection

Understanding the molecule's properties is the foundation for a logical purification strategy.

PropertyValue / DescriptionSignificance for Recrystallization
CAS Number 186602-93-7Unique identifier for the compound.
Molecular Formula C₈H₈F₃NOIndicates the presence of polar N-H and O-H bonds and a non-polar -CF3 group.
Molecular Weight 191.15 g/mol [1]Used for calculating molar quantities.
Appearance White to Off-White Solid[1]The goal of purification is to obtain a pure white crystalline solid.
Polarity AmphiphilicThe molecule has distinct polar (amine, alcohol) and non-polar (trifluoromethylated aromatic ring) regions. This suggests that a single solvent of intermediate polarity or a mixed-solvent system will be most effective.[3]
Potential Impurities Unreacted starting materials, by-products from synthesis (e.g., over-oxidation to the corresponding aldehyde or carboxylic acid), and residual catalysts.An effective solvent system should keep these impurities dissolved at low temperatures or render them insoluble at high temperatures.

Solvent Selection Strategy:

The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Based on the "like dissolves like" principle and the compound's amphiphilic nature, a systematic screening of solvents is recommended.

Promising Solvent Systems to Screen:

  • Single Solvents (Intermediate Polarity):

    • Toluene: The aromatic nature of toluene can effectively dissolve the phenyl ring, while its non-polar character should result in low solubility at room temperature.

    • Ethyl Acetate (EtOAc): Often a good choice for compounds with moderate polarity.

    • Isopropanol (IPA): An alcohol that can hydrogen bond with the solute, but is less polar than methanol or ethanol, potentially offering a better solubility differential.

  • Mixed-Solvent Systems: This approach is often superior when a single solvent does not provide the ideal solubility curve. A "good" solvent (in which the compound is highly soluble) is paired with a "poor" solvent (in which the compound is sparingly soluble).

    • Toluene/Hexane: Dissolve the crude material in a minimum of hot toluene, then add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then cool slowly.

    • Ethanol/Water: A classic polar system. Dissolve in hot ethanol and add water until turbidity is observed. This is effective for moderately polar compounds.[3]

Detailed Purification Protocol

Materials and Equipment
  • Crude this compound

  • Candidate solvents (Toluene, Hexane, Ethanol, Ethyl Acetate, etc.)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Spatulas and glass stirring rods

  • Ice bath

  • Drying oven or vacuum desiccator

  • TLC plates (e.g., silica gel), chamber, and appropriate mobile phase

  • Melting point apparatus

Safety Precautions
  • This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.

  • Always handle the compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid creating dust.

  • Keep solvents away from ignition sources.

Experimental Workflow

The overall workflow for the purification process is depicted below.

Recrystallization_Workflow Start Crude Solid Solvent_Screen Step 1: Solvent Screening (Small Scale) Start->Solvent_Screen Select_Solvent Select Optimal Solvent System Solvent_Screen->Select_Solvent Dissolve Step 2: Dissolution Dissolve crude in min. hot solvent Select_Solvent->Dissolve Hot_Filter_Check Insoluble Impurities Present? Dissolve->Hot_Filter_Check Hot_Filter Step 3: Hot Filtration (Remove solid impurities) Hot_Filter_Check->Hot_Filter Yes Cooling Step 4: Crystallization Slow cool to RT, then ice bath Hot_Filter_Check->Cooling No Hot_Filter->Cooling Filtration Step 5: Crystal Collection (Vacuum Filtration) Cooling->Filtration Mother_Liquor Mother Liquor (Contains soluble impurities) Filtration->Mother_Liquor Wash Step 6: Washing Rinse with ice-cold solvent Filtration->Wash Drying Step 7: Drying (Vacuum oven) Wash->Drying End Pure Crystalline Product Drying->End

Caption: Workflow diagram for the purification of this compound.

Step-by-Step Procedure

Step 1: Small-Scale Solvent Screening

  • Place ~50 mg of the crude solid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Toluene, Ethyl Acetate) dropwise at room temperature, swirling after each addition.

  • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable. If it does not dissolve even when heated, it is also unsuitable.

  • For mixed-solvent systems, dissolve the solid in a few drops of the "good" solvent (e.g., Toluene) upon heating, then add the "poor" solvent (e.g., Hexane) dropwise until the solution turns cloudy. If the solution clears upon gentle reheating, the pair is promising.

Step 2: Dissolution of Crude Material (Example using Toluene/Hexane)

  • Place the bulk of the crude material into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a magnetic stir bar and place the flask on a stirring hotplate in a fume hood.

  • Add the minimum amount of the primary solvent (Toluene) required to cover the solid.

  • Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot Toluene until the solid just dissolves. Causality Note: Adding the minimum amount of solvent is crucial to ensure the solution is saturated, maximizing the recovery yield upon cooling.

Step 3: Hot Filtration (If Necessary)

  • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.

  • Pre-heat a separate Erlenmeyer flask and a glass funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot, dissolved solution through the pre-heated filtration setup. Causality Note: Pre-heating prevents premature crystallization of the product on the filter paper and in the funnel stem.

Step 4: Crystallization

  • Remove the flask containing the clear solution from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • If using a mixed-solvent system (e.g., Toluene/Hexane), add the "poor" solvent (Hexane) to the hot Toluene solution until persistent cloudiness appears, then add a drop or two of Toluene to redissolve and clarify before cooling.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

Step 5: Collection of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum source and pour the cold crystal slurry into the center of the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 6: Washing

  • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent (the "poor" solvent, like Hexane, is ideal here).

  • Causality Note: Washing with a cold solvent removes the residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product.

  • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

Step 7: Drying

  • Carefully transfer the crystalline solid from the funnel to a pre-weighed watch glass.

  • Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Characterization and Purity Assessment

A successful purification must be validated. The following methods should be employed to confirm the purity of the recrystallized product.

Analysis MethodPurposeExpected Result for Pure Product
Visual Inspection Preliminary check for purity.White, crystalline solid.
Melting Point Assess purity and identity.A sharp melting point range (typically < 2 °C). Impurities broaden and depress the melting point.
Thin-Layer Chromatography (TLC) Identify the number of components in the sample.A single spot for the purified product, with no visible spots corresponding to impurities present in the crude material lane.
Spectroscopy (¹H NMR, ¹³C NMR) Confirm chemical structure and identity.Spectra should match the known structure of this compound and be free of impurity peaks.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution cooled too quickly.- Gently evaporate some of the solvent to increase concentration and re-cool.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.
"Oiling Out" - The melting point of the solute is below the boiling point of the solvent.- The solution is supersaturated.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Switch to a lower-boiling point solvent or solvent system.
Low Recovery Yield - Incomplete crystallization (too much solvent used).- Premature crystallization during hot filtration.- Product is too soluble in the cold solvent.- Ensure the minimum amount of hot solvent is used.- Ensure filtration apparatus is properly pre-heated.- Ensure the cooling step in the ice bath is sufficiently long. Use a "poorer" solvent for washing.
Colored Crystals - Presence of colored, soluble impurities.- After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Conclusion

This application note details a robust and reliable protocol for the purification of this compound by recrystallization. By systematically selecting an appropriate solvent system and carefully controlling the procedural steps of dissolution, cooling, and isolation, a high-purity crystalline product can be consistently obtained. The inclusion of characterization and troubleshooting guides provides a comprehensive framework for researchers to successfully implement this essential purification technique, ensuring the quality of this critical chemical intermediate for its intended applications.

References

chromatographic purification methods for (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Introduction: this compound is a key building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors.[1] Its molecular architecture, featuring an aromatic ring substituted with an amino, a hydroxymethyl, and a trifluoromethyl group, provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[2] Consequently, the provision of this intermediate in a highly pure form is non-negotiable for ensuring the success of subsequent synthetic steps and the quality of the final active ingredient.

This technical guide provides a comprehensive overview and detailed protocols for the chromatographic purification of this compound. We will explore methodologies for both preparative-scale purification using flash chromatography and analytical-scale purity verification via High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, chemists, and process development professionals, offering a blend of step-by-step instructions and expert insights into the rationale behind the experimental choices.

Molecular and Physicochemical Analysis

A successful purification strategy begins with a thorough understanding of the target molecule. This compound (MW: 191.15 g/mol ) possesses several key structural features that dictate its chromatographic behavior:

  • Polar Functional Groups: The primary amine (-NH2) and primary alcohol (-CH2OH) groups are capable of strong hydrogen bonding, rendering the molecule quite polar.

  • Aromatic System: The benzene ring provides a non-polar region and allows for π-π interactions.

  • Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group that modulates the pKa of the aromatic amine and influences the overall electronic profile of the molecule.[2][3]

  • Amphiprotic Nature: The basic amino group and the weakly acidic/neutral hydroxyl group mean the compound's charge state can be influenced by pH.

Solubility Profile: The compound is typically a solid at room temperature.[1] Its polarity suggests good solubility in polar organic solvents like methanol, ethyl acetate, and dichloromethane, with limited solubility in non-polar solvents such as hexanes.

Potential Impurities: Synthetic routes may introduce impurities such as unreacted starting materials, regioisomers (e.g., (4-amino-2-(trifluoromethyl)phenyl)methanol), or byproducts from side reactions. A robust purification method must be able to resolve the target compound from these structurally similar molecules.

Part 1: Preparative Purification by Normal-Phase Flash Chromatography

For purifying gram-to-kilogram quantities of the crude product, normal-phase flash chromatography is the method of choice due to its efficiency, scalability, and cost-effectiveness. The principle relies on the partitioning of the compound between a polar stationary phase (typically silica gel) and a non-polar mobile phase. Polar compounds like our target analyte will have a stronger affinity for the silica gel and thus elute later than non-polar impurities.

Workflow for Flash Chromatography Purification

Flash_Chromatography_Workflow cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent Screening Rf_Target Target Rf: 0.2 - 0.4 TLC->Rf_Target Optimize Polarity Column_Packing 2. Pack Column (Silica Gel) Sample_Loading 3. Load Sample (Dry or Liquid) Column_Packing->Sample_Loading Elution 4. Elute with Optimized Solvent Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 6. Analyze Fractions (TLC) Fraction_Collection->Fraction_Analysis Fraction_Analysis->Elution Impure Pooling 7. Pool Pure Fractions Fraction_Analysis->Pooling Purity ≥ 98% Evaporation 8. Solvent Removal (Rotary Evaporation) Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for preparative purification via flash chromatography.

Detailed Protocol: Flash Chromatography

1. Method Development via Thin-Layer Chromatography (TLC)

  • Objective: To identify a mobile phase that provides a retention factor (Rf) for the target compound between 0.2 and 0.4, ensuring good separation from impurities.[4]

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a candidate solvent system.

    • Visualize the spots using a UV lamp (254 nm).

    • Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Recommended Starting Solvent Systems:

    • System A: Ethyl Acetate (EtOAc) in Hexanes (start with 30-50% EtOAc).

    • System B: Methanol (MeOH) in Dichloromethane (DCM) (start with 2-5% MeOH for highly polar compounds).[4][5]

Senior Application Scientist's Note: The basicity of the amine group can cause "tailing" on acidic silica gel. If this is observed on the TLC plate, add 0.5-1% triethylamine (Et3N) or ammonia in methanol to the mobile phase to neutralize the acidic silanol groups, resulting in sharper, more symmetrical spots.

2. Column Preparation and Sample Loading

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm). The amount should be 50-100 times the weight of the crude sample for difficult separations.[6]

  • Column Packing: Pack the column as a slurry in the least polar solvent of your mobile phase system (e.g., hexanes).

  • Sample Loading:

    • Liquid Loading: If the crude material is fully soluble in the initial mobile phase, dissolve it in a minimal volume and inject it onto the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel (2-3x the sample weight), and evaporate the solvent to obtain a free-flowing powder. Load this powder evenly onto the top of the packed column. This technique often results in better resolution.[4]

3. Elution and Fraction Collection

  • Elution Profile:

    • Isocratic: Use the exact solvent composition determined by TLC. Best for simple separations.

    • Gradient: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the target compound. A shallow gradient often provides the best resolution.

  • Procedure: Begin elution, collecting fractions in test tubes or vials. Monitor the elution process by TLC or an in-line UV detector.

4. Post-Run Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the flask under high vacuum to remove residual solvent, yielding the purified solid.

Summary of Flash Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Industry standard for normal-phase purification of polar molecules.
Mobile Phase A 20-60% Ethyl Acetate / HexanesGood for moderately polar compounds.
Mobile Phase B 1-10% Methanol / DichloromethaneEffective for more polar compounds where EtOAc/Hexanes is insufficient.[5]
Additive 0.5-1% Triethylamine (Et3N)Mitigates peak tailing from the basic amine group's interaction with silica.
Loading Method Dry LoadingPrevents issues with poor sample solubility in the mobile phase and improves resolution.[4]
Elution Mode Step or Linear GradientProvides superior separation of complex mixtures compared to isocratic elution.

Part 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

After preparative purification, it is essential to accurately determine the purity of the isolated this compound. RP-HPLC is the gold standard for this analysis, offering high resolution, sensitivity, and quantitative accuracy. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Polar analytes have less affinity for the stationary phase and elute earlier.

Workflow for RP-HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase 1. Prepare Mobile Phase (e.g., ACN/H₂O + 0.1% FA) Sample_Prep 2. Prepare Sample Solution (~0.5 mg/mL in Mobile Phase) Mobile_Phase->Sample_Prep Filter 3. Filter Sample (0.45 µm Syringe Filter) Sample_Prep->Filter Equilibrate 4. Equilibrate Column Inject 5. Inject Sample Equilibrate->Inject Run_Method 6. Acquire Data (Chromatogram) Inject->Run_Method Integrate 7. Integrate Peaks Run_Method->Integrate Calculate 8. Calculate Purity (% Area Normalization) Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for analytical purity assessment via RP-HPLC.

Detailed Protocol: RP-HPLC

1. Instrumentation and Reagents

  • System: An HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7]

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water. Formic acid (FA) or trifluoroacetic acid (TFA).

2. Mobile Phase and Sample Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the purified compound in the mobile phase (e.g., 50:50 ACN/Water) to a final concentration of 0.5-1.0 mg/mL.[8][9] Filter the solution through a 0.45 µm syringe filter before injection.

ngcontent-ng-c1205671314="" class="ng-star-inserted">

Senior Application Scientist's Note: The addition of an acid like formic acid to the mobile phase is crucial. It protonates the amino group to a consistent cationic form (-NH3+), preventing interactions with residual silanols on the stationary phase and resulting in sharp, symmetrical peaks.[8] For compounds with trifluoromethyl groups, a pentafluorophenyl (PFP) stationary phase can sometimes offer alternative selectivity compared to a standard C18 phase and may be explored for difficult separations.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm (or a wavelength determined by a UV scan of the analyte).

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (re-equilibration)

4. Data Analysis

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Summary of RP-HPLC Analytical Method Parameters
ParameterRecommendationRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)General-purpose column for robust reversed-phase separation of small molecules.[7][8]
Mobile Phase A Water with 0.1% Formic AcidAqueous phase; acid additive ensures good peak shape for amines.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase; provides good elution strength and is UV transparent.
Gradient 10% to 90% Acetonitrile over 20 minA wide gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.[8]

References

Application Notes and Protocols: (2-Amino-4-(trifluoromethyl)phenyl)methanol as a Precursor for Novel Pyridazinone Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Innovation in Herbicide Discovery

The escalating challenge of herbicide resistance in weed populations worldwide necessitates a continuous pipeline of novel herbicidal compounds with diverse modes of action. Fluorinated organic molecules have become a cornerstone in modern agrochemical research, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and target affinity.[1] The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in the design of new pesticides. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's interaction with its biological target.[2]

This application note explores the utility of (2-Amino-4-(trifluoromethyl)phenyl)methanol as a versatile precursor for the synthesis of novel pyridazinone-based herbicides. Pyridazinone derivatives are a well-established class of herbicides, with notable examples like Norflurazon acting as bleaching herbicides by inhibiting carotenoid biosynthesis.[3] By strategically incorporating the this compound scaffold, researchers can explore new chemical space within this important herbicide class, potentially leading to the discovery of next-generation weed management solutions.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is fundamental to its successful application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₈F₃NOPubChem
Molecular Weight 191.15 g/mol PubChem
Appearance White to off-white solidCommercial Suppliers
CAS Number 186602-93-7PubChem

Strategic Advantage of the this compound Scaffold

The unique arrangement of functional groups in this compound offers several strategic advantages for the synthesis of novel herbicides:

  • Dual Functionality: The presence of both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) on the same molecule allows for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems.

  • Ortho-Amino Group: The amino group positioned ortho to the methanol substituent can be exploited for cyclization reactions, leading to the formation of fused ring systems.

  • Trifluoromethyl Group: As previously mentioned, the -CF₃ group at the 4-position is expected to enhance the herbicidal efficacy and metabolic stability of the resulting derivatives.

Proposed Synthetic Pathway to Novel Pyridazinone Herbicides

While direct patent literature explicitly detailing the conversion of this compound to a commercial herbicide is not publicly available, a chemically sound and logical synthetic route can be proposed based on established pyridazinone synthesis methodologies.[4][5][6] This proposed pathway leverages the dual functionality of the precursor to construct a novel pyridazinone scaffold.

The key strategic step involves the condensation of the amino group of the precursor with a suitable dicarbonyl compound, followed by cyclization to form the pyridazinone ring. A plausible reaction partner is levulinic acid, a biomass-derived platform chemical, which can be used to introduce the core pyridazinone structure.[7][8][9][10]

Workflow for the Synthesis of a Novel Pyridazinone Herbicide

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Cyclization/Dehydration cluster_2 Step 3: Aromatization cluster_3 Step 4: Derivatization (Optional) A This compound C N-(2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)-4-oxopentanamide A->C Condensation B Levulinic Acid B->C D 6-(2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one C->D Acid or Base Catalysis E 6-(2-(hydroxymethyl)-5-(trifluoromethyl)phenyl)-3-methylpyridazin-3(2H)-one D->E Oxidation (e.g., Br2/AcOH) F Novel Pyridazinone Herbicides E->F Esterification/Etherification of -CH2OH

References

Synthetic Routes to Pharmacologically Active Compounds Using (2-Amino-4-(trifluoromethyl)phenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Moiety in Medicinal Chemistry

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethyl (CF3) group is of particular interest due to its profound effects on the physicochemical and pharmacokinetic properties of a molecule. The high electronegativity and steric bulk of the CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability, thereby enhancing oral bioavailability.

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a versatile and highly valuable building block in medicinal chemistry. Its ortho-amino and benzylic alcohol functionalities provide a reactive handle for a variety of cyclization and condensation reactions, leading to the efficient construction of diverse heterocyclic scaffolds. The strategically positioned trifluoromethyl group on the phenyl ring is carried through these transformations, imparting its beneficial properties to the final pharmacologically active compounds. This guide provides detailed synthetic protocols for leveraging this compound in the synthesis of quinazoline derivatives, a class of compounds renowned for their broad spectrum of biological activities, including kinase inhibition for anticancer therapy.

Synthetic Pathway I: Copper-Catalyzed Cascade Reaction with Aldehydes for the Synthesis of 2-Substituted-7-(trifluoromethyl)quinazolines

This protocol outlines a highly efficient one-pot synthesis of 2-substituted-7-(trifluoromethyl)quinazolines via a copper-catalyzed cascade reaction. This method, adapted from the work of Chen et al.[1][2], utilizes this compound, an aldehyde, and an ammonium source in the presence of a copper catalyst and a cerium co-oxidant. This approach is characterized by its operational simplicity, broad substrate scope, and good to excellent yields.

Reaction Rationale and Mechanistic Insights

The reaction proceeds through a cascade of events initiated by the condensation of the aldehyde with the in-situ generated ammonia to form an imine. Concurrently, the benzylic alcohol of this compound is oxidized to the corresponding aldehyde. A subsequent condensation between the ortho-amino group and the newly formed aldehyde, followed by cyclization and aromatization, yields the quinazoline scaffold. The copper catalyst, in conjunction with the cerium salt, is crucial for the oxidative steps of the cascade.

G A This compound E Oxidation & Condensation Cascade A->E B Aldehyde (R-CHO) B->E C NH4Cl C->E D CuCl / Ce(NO3)3·6H2O D->E Catalyst System F 2-Substituted-7-(trifluoromethyl)quinazoline E->F Cyclization & Aromatization

Figure 1: Workflow for the copper-catalyzed synthesis of 2-substituted-7-(trifluoromethyl)quinazolines.

Detailed Experimental Protocol

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Copper(I) chloride (CuCl)

  • Cerium(III) nitrate hexahydrate (Ce(NO3)3·6H2O)

  • Ammonium chloride (NH4Cl)

  • Potassium hydroxide (KOH)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), copper(I) chloride (0.1 mmol, 10 mol%), cerium(III) nitrate hexahydrate (0.1 mmol, 10 mol%), ammonium chloride (2.0 mmol), potassium hydroxide (2.0 mmol), and TEMPO (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-substituted-7-(trifluoromethyl)quinazoline.

Data Summary: Substrate Scope and Yields

This protocol is compatible with a wide range of aromatic and heteroaromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction time and yield.

EntryAldehyde (R-CHO)ProductYield (%)
1Benzaldehyde2-Phenyl-7-(trifluoromethyl)quinazoline85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-(trifluoromethyl)quinazoline88
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-7-(trifluoromethyl)quinazoline82
42-Naphthaldehyde2-(Naphthalen-2-yl)-7-(trifluoromethyl)quinazoline80
5Thiophene-2-carbaldehyde2-(Thiophen-2-yl)-7-(trifluoromethyl)quinazoline75

Table 1: Representative examples of 2-substituted-7-(trifluoromethyl)quinazolines synthesized via the copper-catalyzed cascade reaction. Yields are for the isolated, purified product.

Synthetic Pathway II: Iridium-Catalyzed Acceptorless Dehydrogenative Coupling with Nitriles

An alternative and atom-economical approach to 2-substituted-7-(trifluoromethyl)quinazolines involves an iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction between this compound and a nitrile. This method, inspired by established ADC methodologies, offers high yields and avoids the need for an external oxidant, with hydrogen gas and water being the only byproducts.

Reaction Rationale and Mechanistic Insights

The iridium catalyst facilitates the dehydrogenation of the benzylic alcohol to the corresponding aldehyde in situ. The nitrile then undergoes addition to the aldehyde, followed by cyclization with the ortho-amino group and subsequent aromatization to furnish the quinazoline ring. The "acceptorless" nature of this reaction means that no external hydrogen acceptor is required, making it a highly efficient and environmentally benign process.

G A This compound D Dehydrogenative Coupling A->D B Nitrile (R-CN) B->D C [Ir(cod)Cl]2 / Ligand C->D Catalyst System E 2-Substituted-7-(trifluoromethyl)quinazoline D->E Cyclization & Aromatization

Figure 2: Workflow for the iridium-catalyzed acceptorless dehydrogenative coupling for the synthesis of 2-substituted-7-(trifluoromethyl)quinazolines.

Detailed Experimental Protocol

Materials:

  • This compound

  • Substituted nitrile (e.g., benzonitrile, acetonitrile, etc.)

  • [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene)

  • Suitable phosphine or N-heterocyclic carbene (NHC) ligand (e.g., triphenylphosphine, IPr)

  • Potassium tert-butoxide (t-BuOK)

  • Toluene, anhydrous

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Ir(cod)Cl]2 (0.025 mmol, 2.5 mol%) and the appropriate ligand (0.055 mmol, 5.5 mol%) to a Schlenk tube.

  • Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 10 minutes to pre-form the catalyst.

  • To this solution, add this compound (1.0 mmol), the nitrile (1.5 mmol), and potassium tert-butoxide (0.2 mmol, 20 mol%).

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of celite.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure 2-substituted-7-(trifluoromethyl)quinazoline.

Data Summary: Substrate Scope and Yields

This ADC reaction is applicable to a variety of aromatic and aliphatic nitriles, providing a versatile route to a range of 2-substituted quinazolines.

EntryNitrile (R-CN)ProductYield (%)
1Benzonitrile2-Phenyl-7-(trifluoromethyl)quinazoline92
24-Chlorobenzonitrile2-(4-Chlorophenyl)-7-(trifluoromethyl)quinazoline90
3Acetonitrile2-Methyl-7-(trifluoromethyl)quinazoline85
4Pivalonitrile2-tert-Butyl-7-(trifluoromethyl)quinazoline78
53-Pyridinecarbonitrile2-(Pyridin-3-yl)-7-(trifluoromethyl)quinazoline83

Table 2: Representative examples of 2-substituted-7-(trifluoromethyl)quinazolines synthesized via the iridium-catalyzed acceptorless dehydrogenative coupling. Yields are for the isolated, purified product.

Conclusion and Future Perspectives

This compound serves as a highly effective and versatile starting material for the synthesis of pharmacologically relevant heterocyclic compounds. The protocols detailed herein provide robust and efficient methods for the construction of 2-substituted-7-(trifluoromethyl)quinazolines, a scaffold of significant interest in drug discovery, particularly in the development of kinase inhibitors. The strategic placement of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to the resulting molecules. These synthetic routes are amenable to further diversification, allowing for the generation of extensive compound libraries for biological screening and the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important fluorinated intermediate. We will focus on the most prevalent synthetic route: the reduction of 2-Amino-4-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most frequently employed laboratory-scale synthesis involves the direct reduction of 2-Amino-4-(trifluoromethyl)benzoic acid. This transformation is typically achieved using a powerful hydride-donating reagent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent like Tetrahydrofuran (THF) or Diethyl ether.[1] The carboxylic acid is reduced directly to the primary alcohol.

Q2: What are the primary categories of impurities I should anticipate?

Impurities can generally be classified into three main groups:

  • Starting Material-Related Impurities: These are contaminants present in the initial 2-Amino-4-(trifluoromethyl)benzoic acid, such as positional isomers.

  • Reaction-Related Impurities: These arise from the chemical transformation itself, including incomplete reactions or side reactions.

  • Post-Synthetic Impurities: These can form during work-up or storage, primarily through degradation or oxidation.

Q3: How stable is the final product, this compound, and what are the optimal storage conditions?

Like many anilines, this compound can be susceptible to air and light-induced oxidation. The primary amino group (-NH₂) can oxidize over time, often leading to discoloration (e.g., turning yellow to brown). For long-term stability, it is recommended to store the compound as a solid at room temperature or below, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[2]

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis.

Issue 1: My post-reaction analysis (LC-MS, ¹H NMR) shows a significant amount of unreacted starting material.

  • Question: Why is the reduction of 2-Amino-4-(trifluoromethyl)benzoic acid incomplete?

  • Answer: An incomplete reaction is the most common issue and can be attributed to several factors:

    • Insufficient Reducing Agent: LiAlH₄ is a highly reactive reagent that reacts violently with water and any acidic protons in the reaction medium.[3] The amino group (-NH₂) and the carboxylic acid proton (-COOH) of the starting material will both react with LiAlH₄, consuming at least two equivalents before the reduction of the carbonyl group begins. Therefore, a stoichiometric excess of the reducing agent is critical.

    • Low Reaction Temperature or Short Duration: While the initial addition of the substrate to the LiAlH₄ slurry is often done at low temperatures (e.g., 0 °C) for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.

    • Reagent Quality: LiAlH₄ can degrade upon exposure to atmospheric moisture. Using an old or improperly stored bottle can lead to lower reactivity and incomplete conversion.

  • Recommended Actions:

    • Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents relative to the substrate).

    • Optimize Reaction Conditions: After the initial addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate a solution to determine its active hydride content.

Issue 2: I've isolated my product, but it's a yellow or brown solid instead of the expected white or off-white solid.[2]

  • Question: What is causing the discoloration of my final product?

  • Answer: The discoloration is almost certainly due to the oxidation of the aniline functional group. Aromatic amines are notoriously prone to forming colored impurities via oxidative coupling, leading to complex polymeric structures. This can occur during the reaction work-up (if exposed to air for extended periods, especially under non-neutral pH) or during storage.

  • Recommended Actions:

    • Inert Atmosphere Work-up: To the extent possible, conduct the aqueous quench and extraction phases under a blanket of inert gas.

    • Purification by Charcoal Treatment: Minor colored impurities can sometimes be removed by dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal, followed by hot filtration.

    • Final Product Purification: Column chromatography or recrystallization are effective methods for removing colored impurities and isolating the pure, white product.

    • Proper Storage: Store the purified product under an inert atmosphere and protected from light to prevent future degradation.[2]

Issue 3: My analytical data (MS, NMR) suggests the presence of an isomer.

  • Question: I see a compound with the same mass as my product but with a different retention time or NMR spectrum. What is it?

  • Answer: The most likely culprit is a positional isomer carried over from the starting material. The synthesis of substituted benzoic acids can sometimes produce a mixture of isomers that are difficult to separate. For example, your 2-Amino-4-(trifluoromethyl)benzoic acid starting material might contain small amounts of 4-Amino-2-(trifluoromethyl)benzoic acid. Since these isomers have very similar chemical reactivity, the reducing agent will convert them to their corresponding amino alcohols, leading to an isomeric mixture in the final product.

  • Recommended Actions:

    • Analyze the Starting Material: Before starting the synthesis, verify the purity of your 2-Amino-4-(trifluoromethyl)benzoic acid by LC-MS or ¹H NMR to check for the presence of isomers.

    • Chromatographic Purification: The polarity of positional isomers is often sufficiently different to allow for separation by flash column chromatography. A gradient elution using a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.

Data Summary: Key Compounds in the Synthesis

The table below summarizes key properties of the target molecule and related compounds to aid in analysis.

Compound NameMolecular FormulaMol. WeightKey ¹H NMR Signal (Approx. in CDCl₃)Appearance
This compoundC₈H₈F₃NO191.15~4.7 ppm (singlet, 2H, -CH₂ OH)White to off-white solid[2]
2-Amino-4-(trifluoromethyl)benzoic acidC₈H₆F₃NO₂205.14~10-12 ppm (broad singlet, 1H, -COOH )Solid
(4-Amino-2-(trifluoromethyl)phenyl)methanolC₈H₈F₃NO191.15[4]~4.6 ppm (singlet, 2H, -CH₂ OH) (Aromatic region will differ)Light yellow solid[4]
Visual Workflow and Troubleshooting Diagrams

The following diagrams illustrate the synthetic pathway and a decision tree for troubleshooting common issues.

Synthetic Pathway and Impurity Origins

This diagram shows the main reaction and highlights the points where common impurities are introduced.

G cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Crude Product Mixture SM 2-Amino-4-(trifluoromethyl) benzoic acid REACT Reduction with LiAlH₄ in THF SM->REACT ISO Positional Isomer Impurity (e.g., 4-Amino-2-(CF3)...) ISO->REACT Co-reacts PROD (2-Amino-4-(trifluoromethyl) phenyl)methanol REACT->PROD Desired Product IMP1 Unreacted Starting Material REACT->IMP1 Incomplete Reaction IMP2 Isomeric Alcohol REACT->IMP2 From Isomeric SM IMP3 Oxidation Byproducts (Colored Impurities) PROD->IMP3 Air/Light Exposure (Work-up/Storage)

Caption: Synthetic pathway showing impurity formation.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues based on your analytical results.

G cluster_purity Purity Issues cluster_appearance Appearance Issues cluster_solutions Solutions START Problem with Synthesis? PURITY Analysis shows extra peaks START->PURITY COLOR Product is discolored (Yellow/Brown) START->COLOR MATCH_SM Peak matches starting material? PURITY->MATCH_SM ISOMER Peak has same mass as product? MATCH_SM->ISOMER No SOL_INCOMPLETE Cause: Incomplete Reaction Action: Increase LiAlH₄, time, or temperature. MATCH_SM->SOL_INCOMPLETE Yes SOL_ISOMER Cause: Isomeric Starting Material Action: Check SM purity. Purify by chromatography. ISOMER->SOL_ISOMER Yes SOL_UNKNOWN Cause: Other Impurity Action: Further characterization (e.g., 2D NMR, HRMS). ISOMER->SOL_UNKNOWN No SOL_OXIDATION Cause: Oxidation Action: Purify (chromatography, recrystallization, charcoal). Store under inert gas. COLOR->SOL_OXIDATION

Caption: Decision tree for troubleshooting synthesis problems.

Experimental Protocols for Purification

Protocol 1: Flash Column Chromatography

This is the most effective method for removing both starting material and isomeric impurities.

  • Select Adsorbent and Solvent System: Use silica gel (60 Å, 230-400 mesh) as the stationary phase. Determine an appropriate mobile phase using TLC; a good starting point is a mixture of Hexane and Ethyl Acetate (e.g., starting with 4:1 and moving to 2:1). The product is polar and should have an Rf value of ~0.3 in the chosen system.

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, least polar solvent mixture.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This method is best for removing minor impurities and improving the purity of an already relatively clean product, especially for removing trace colored impurities.

  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture like Toluene/Hexane or Ethyl Acetate/Hexane is often effective.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot primary solvent (e.g., Toluene) required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small scoop of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization. If using a solvent pair, slowly add the anti-solvent (e.g., Hexane) until the solution becomes cloudy, then warm slightly to clarify and cool slowly.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

References

Technical Support Center: Troubleshooting the Reduction of 2-Nitro-4-(Trifluoromethyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common issues encountered during the reduction of 2-nitro-4-(trifluoromethyl)benzyl alcohol to 2-amino-4-(trifluoromethyl)benzyl alcohol. This transformation is a critical step in synthesizing various pharmaceutical intermediates and fine chemicals.

Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for reducing 2-nitro-4-(trifluoromethyl)benzyl alcohol?

The reduction of aromatic nitro groups is a well-established transformation, but the presence of both a benzyl alcohol and a trifluoromethyl group requires careful selection of reagents to ensure chemoselectivity. The most common methods include:

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like hydrazine or formic acid).[1] It typically results in high yields and simple workup procedures.[1]

  • Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of an acid (commonly HCl) are robust and effective.[2] Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol is particularly common and efficient.[1]

  • Sodium Borohydride with a Catalyst: While sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, its reactivity can be enhanced with transition metal catalysts like Nickel(II) chloride (NiCl₂) or Cobalt(II) chloride (CoCl₂), offering a milder alternative to LiAlH₄.[3][4]

Q2: My reaction is incomplete, and TLC analysis shows significant starting material. What's going wrong?

Incomplete conversion is one of the most frequent issues. The root cause often lies in the activity or quantity of your reagents.[5][6]

  • Insufficient Reducing Agent: The stoichiometry is critical. Ensure you are using a sufficient molar excess of the reducing agent, especially for metal/acid systems.[5]

  • Catalyst Deactivation/Poisoning: Catalysts like Pd/C and Raney Nickel are susceptible to deactivation from improper storage or poisoning by impurities (e.g., sulfur or halide compounds) in your starting material or solvent.[6] Using a fresh, high-quality catalyst is recommended.[5]

  • Suboptimal Reaction Conditions: Low temperature or insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress closely by TLC and consider increasing the temperature or extending the reaction time if the reaction stalls.[5]

Q3: I'm observing a yellowish or orange impurity in my reaction mixture. What is it, and how can I prevent its formation?

The appearance of color often indicates the formation of partially reduced intermediates. The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several stages.[7]

  • Nitroso (R-NO) and Hydroxylamino (R-NHOH) Intermediates: These species are formed when the reduction is incomplete and can be colored.[5][7] The hydroxylamino intermediate is of particular interest as it can sometimes undergo side reactions.[7]

  • Prevention: The key to preventing these byproducts is to ensure the reaction goes to completion. This can be achieved by using a sufficient amount of reducing agent and allowing adequate reaction time to drive the process past these intermediate stages to the final amine.[5]

Q4: My yield is very low after aqueous workup and extraction. Where is my product going?

The product, 2-amino-4-(trifluoromethyl)benzyl alcohol, is a polar molecule with a degree of water solubility due to the presence of both the amino (-NH₂) and hydroxyl (-OH) groups. This can lead to significant product loss during the extraction phase.[5]

  • Solution 1: Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl).[5] This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.

  • Solution 2: Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexane, switch to a more polar solvent such as ethyl acetate or chloroform.[5][8]

  • Solution 3: Perform Multiple Extractions: Perform several extractions with smaller volumes of organic solvent rather than one large extraction. This is a more efficient method for recovering dissolved product.[5]

Troubleshooting Guide: Specific Issues & Solutions
Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Scientific Rationale
Incomplete Reaction 1. Deactivated Catalyst: (For catalytic hydrogenation) The catalyst has lost activity due to oxidation, improper storage, or poisoning.[5][6]2. Insufficient Reducing Agent: Stoichiometry is incorrect, or the reagent has degraded.[5]3. Low Reaction Temperature/Time: The reaction has not been given enough energy or time to proceed to completion.[5]1. Use Fresh Catalyst: Always use a fresh batch of catalyst (e.g., Pd/C, Raney Ni). If using H₂, ensure the system is properly purged to remove oxygen, which can deactivate the catalyst.2. Increase Reagent Equivalents: Increase the molar equivalents of the reducing agent (e.g., hydrazine, SnCl₂).[5] Monitor by TLC to find the optimal amount.3. Optimize Conditions: Gradually increase the reaction temperature or extend the reaction time, continuing to monitor by TLC until the starting material spot disappears.[5]
Formation of Side Products 1. Over-reduction: In some cases, aggressive reducing agents (e.g., LiAlH₄) or harsh conditions could potentially affect the benzyl alcohol moiety, although this is less common than incomplete reduction.2. Formation of Intermediates: As discussed in the FAQs, colored impurities are often stable intermediates like nitroso or hydroxylamino compounds.[5][7]3. Dimerization/Polymerization: Amino benzyl alcohols, particularly the para-isomers, can be prone to polymerization, especially under acidic conditions.1. Choose a Milder Reducing Agent: If over-reduction is suspected, switch to a more chemoselective system like SnCl₂/HCl or catalytic transfer hydrogenation.2. Drive Reaction to Completion: Ensure sufficient reducing agent and reaction time are used to push the equilibrium past the intermediate stages.[5]3. Control pH During Workup: After reduction, neutralize the reaction mixture carefully. Avoid strongly acidic conditions during workup and purification to minimize the risk of polymerization.
Low Yield After Workup 1. Product Lost in Aqueous Phase: The product is polar and has some water solubility.[5]2. Emulsion Formation: During extraction, fine solids (like tin salts from SnCl₂ reductions) can cause emulsions, trapping the product.1. Saturate Aqueous Layer: Add NaCl to the aqueous phase before extraction to decrease product solubility.[5]2. Use a More Polar Solvent & Multiple Extractions: Use ethyl acetate and perform at least 3-5 extractions.[5]3. Break Emulsions: If an emulsion forms, try adding a small amount of brine or filtering the entire mixture through a pad of Celite® to remove the solids that stabilize the emulsion.
Difficult Purification 1. High Polarity of Product: The product's polarity can cause it to streak on silica gel columns or require highly polar solvent systems for elution.[5]2. Co-elution with Intermediates: Partially reduced intermediates may have similar polarities to the final product, making separation difficult.1. Optimize Chromatography: Use a suitable solvent system for column chromatography, such as ethyl acetate/hexane or dichloromethane/methanol.[5] A gradient elution may be necessary.2. Recrystallization: If chromatography is challenging, recrystallization can be an effective alternative for purification. Consider solvent systems like water or an ethanol/water mixture.[5]
Data Presentation: Comparison of Reduction Methods
MethodTypical ReagentsGeneral Yield (%)Reaction TimeTemperature (°C)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney Ni[1]>95[1]1-24 h[1]25-80[1]High yields, clean reaction, recyclable catalyst.[1]Requires specialized high-pressure equipment, potential for dehalogenation (not an issue here).[1]
Catalytic Transfer Hydrogenation Hydrazine, Raney Ni[5]85-952-8 h50-80Avoids use of H₂ gas, generally good yields.Hydrazine is highly toxic; careful handling required.
Metal/Acid Reduction SnCl₂·2H₂O, HCl, Ethanol[1]80-95[1]1-6 hRefluxReliable, inexpensive, and effective.Workup can be tedious due to the formation of metal salts; can be stoichiometric in metal.[1]
Metal/Acid Reduction Fe, AcOH/EtOH[1]80-902-12 hRefluxVery inexpensive, environmentally benign metal.[1]Workup can be difficult due to iron sludge; often requires large excess of Fe.[1]
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate

This method is reliable and avoids the need for high-pressure hydrogenation equipment.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-4-(trifluoromethyl)benzyl alcohol (1.0 eq.) in ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).[1]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching & Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice and basify to a pH of ~8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or 10% aqueous NaOH.

  • Extraction: The resulting slurry is filtered through a pad of Celite® to remove the tin salts. The filtrate is then transferred to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[5]

Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine/Raney Nickel

This protocol is effective and avoids the use of flammable H₂ gas.

  • Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a round-bottom flask containing 2-nitro-4-(trifluoromethyl)benzyl alcohol (1.0 eq.) dissolved in ethanol, add a catalytic amount of Raney Nickel (approx. 0.05 eq. by weight, as a slurry in ethanol).[5]

  • Reaction: Heat the mixture to 50 °C with vigorous stirring.[5] Slowly add hydrazine hydrate (5.0 eq.) dropwise via an addition funnel. An exothermic reaction and gas evolution (N₂) will be observed. Maintain the temperature between 50-60 °C.

  • Monitoring: After the addition is complete, continue stirring at 50 °C and monitor the reaction by TLC until completion.

  • Workup: Cool the reaction to room temperature and carefully filter off the Raney Nickel catalyst through a pad of Celite®. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with ethanol or water.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium chloride solution to remove any remaining hydrazine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.[5]

Mandatory Visualizations

Diagram 1: Reaction Pathway for Nitro Group Reduction

ReactionPathway Start 2-Nitro-4-(Trifluoromethyl) benzyl alcohol Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamino Intermediate Intermediate1->Intermediate2 +2e-, +2H+ Product 2-Amino-4-(Trifluoromethyl) benzyl alcohol Intermediate2->Product +2e-, +2H+

Caption: Stepwise reduction pathway from the nitro to the amino group.

Diagram 2: Troubleshooting Workflow for Incomplete Reaction

TroubleshootingWorkflow Start Start Reaction CheckTLC Monitor Reaction by TLC Start->CheckTLC IsComplete Is Starting Material Gone? CheckTLC->IsComplete Workup Proceed to Workup & Purification IsComplete->Workup Yes Troubleshoot Troubleshoot Reaction IsComplete->Troubleshoot No Option1 Increase Reaction Time Troubleshoot->Option1 Option2 Increase Temperature Troubleshoot->Option2 Option3 Add More Reducing Agent / Fresh Catalyst Troubleshoot->Option3 Option1->CheckTLC Option2->CheckTLC Option3->CheckTLC

Caption: Decision-making workflow for an incomplete reduction reaction.

References

preventing oxidation of (2-Amino-4-(trifluoromethyl)phenyl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Amino-4-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of oxidation during the storage of this critical pharmaceutical intermediate.

Introduction: Understanding the Instability of this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, containing both an aromatic amine and a benzyl alcohol, makes it susceptible to oxidative degradation. The aromatic amine group is particularly prone to oxidation, which can be initiated by exposure to air (oxygen), light, and heat.[2] This degradation can lead to the formation of colored impurities, compromising the purity and reactivity of the material in downstream applications.[2] The primary oxidation pathway is believed to involve the conversion of the amino group to nitroso and nitro derivatives, as well as potential polymerization reactions, leading to complex mixtures of colored byproducts.

This guide provides a comprehensive overview of the best practices for storing and handling this compound to maintain its integrity and ensure the reliability of your experimental results.

Troubleshooting Guide: Addressing Common Oxidation-Related Issues

This section addresses specific problems you might encounter, their probable causes, and actionable solutions.

Issue 1: The solid material has developed a yellow to brown discoloration.
  • Probable Cause: This is a classic indicator of oxidation. The aromatic amine moiety has likely undergone oxidation upon exposure to atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.[2] Aromatic amines, in general, are known to change color upon air oxidation.[3]

  • Immediate Action:

    • Assess the Extent of Discoloration: A slight surface discoloration might be acceptable for some less sensitive applications, but significant darkening indicates substantial degradation.[2]

    • Quality Control Check: Before use, it is highly recommended to perform a purity analysis. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can quantify the level of impurities.[1][4][5]

  • Long-Term Solution:

    • Inert Atmosphere Storage: The most effective preventative measure is to store the compound under an inert atmosphere.[1][3] This involves purging the storage container with an inert gas like argon or nitrogen to displace oxygen before sealing.[3]

    • Controlled Environment: Store the container in a cool, dry, and dark place.[1][6] Refrigeration at 2-8°C is often recommended.[7]

Issue 2: Inconsistent results in subsequent synthetic steps.
  • Probable Cause: The presence of oxidative degradation products can interfere with subsequent reactions. These impurities may act as catalysts or inhibitors, or they may participate in side reactions, leading to lower yields and the formation of unexpected byproducts.

  • Troubleshooting Steps:

    • Confirm Starting Material Purity: Re-analyze the this compound using a suitable analytical method to confirm its purity before proceeding with the reaction.

    • Purification (If Necessary): If significant degradation is confirmed, purification of the starting material may be necessary. Techniques such as recrystallization or column chromatography can be employed, though this may not always be practical.

    • Optimize Reaction Conditions: If purification is not feasible, consider adjusting the reaction conditions to minimize the impact of impurities. This may involve using a higher excess of other reagents or adding a scavenger for the specific impurities.

Issue 3: The material appears clumpy or has changed in physical consistency.
  • Probable Cause: While oxidation is the primary concern, moisture absorption can also be an issue, leading to changes in the physical state of the solid. Moisture can also potentially accelerate oxidative degradation.

  • Solution:

    • Drying: If moisture is suspected, the material can be dried under vacuum. However, care must be taken to avoid elevated temperatures that could accelerate oxidation.

    • Proper Sealing: Ensure the container is tightly sealed to prevent moisture ingress.[6] Using containers with high-quality seals, such as those with PTFE-lined caps, is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, the ideal storage conditions are as follows:

  • Atmosphere: Under an inert gas such as argon or nitrogen.[1][3]

  • Temperature: In a cool environment, with refrigeration at 2-8°C being a common recommendation.[7]

  • Light: Protected from light by using an amber or opaque container.[1]

  • Container: A tightly sealed container to prevent exposure to air and moisture.[6]

Q2: Can I use this compound that has slightly discolored?

A2: The usability of slightly discolored material depends on the sensitivity of your application. For high-purity applications like pharmaceutical synthesis, it is strongly advised to use only material that meets the required specifications.[2] For less critical applications, a small degree of discoloration may be tolerable, but it is always best to perform a quality control check to assess the purity.[2]

Q3: Are there any chemical additives that can prevent oxidation?

A3: Yes, the addition of antioxidants can help inhibit the oxidation of sensitive amines.[8] Antioxidants are reducing agents that are preferentially oxidized, thereby protecting the active pharmaceutical ingredient.[9] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[9][10][11] However, the compatibility and potential for interference of these additives with your specific downstream chemistry must be carefully evaluated.

Q4: How should I handle the compound in the laboratory to minimize exposure to air?

A4: When handling the compound, work quickly and efficiently to minimize the time it is exposed to the atmosphere. If possible, handle the material in a glove box or under a blanket of inert gas.[3] After dispensing the required amount, promptly purge the container with an inert gas before resealing.

Q5: What analytical techniques are best for detecting oxidation?

A5: Several analytical techniques can be used to detect and quantify the oxidation of this compound:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating the parent compound from its degradation products and quantifying their relative amounts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the impurities formed.

  • Infrared (IR) Spectroscopy: Can indicate the presence of new functional groups, such as nitro groups, that result from oxidation.[1]

Recommended Storage Protocol

This step-by-step protocol outlines the best practices for storing this compound to ensure its long-term stability.

  • Container Selection: Choose a clean, dry, amber glass bottle with a screw cap that has a chemically inert liner (e.g., PTFE). The size of the bottle should be appropriate for the amount of material to minimize the headspace volume.

  • Inert Gas Purging:

    • Place the opened container of this compound inside a glove box with an inert atmosphere (argon or nitrogen).

    • Alternatively, if a glove box is not available, insert a long-stemmed funnel or a tube connected to a source of inert gas into the container, ensuring the outlet is near the bottom.

    • Gently flush the container with the inert gas for several minutes to displace the air.

  • Sealing: Tightly seal the container immediately after purging. For long-term storage, consider wrapping the cap with Parafilm® to provide an additional barrier against moisture and air.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions (e.g., "Store under inert gas, 2-8°C, protect from light").

  • Storage Location: Place the sealed container in a refrigerator or a designated cold storage area that maintains a temperature between 2-8°C. Ensure the location is dark.

Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process when encountering potential oxidation of this compound.

Troubleshooting_Oxidation start Observe this compound discoloration Is there discoloration or a change in appearance? start->discoloration qc_check Perform Quality Control (e.g., HPLC, NMR) discoloration->qc_check Yes no_discoloration No visible degradation discoloration->no_discoloration No meets_spec Does it meet purity specifications? qc_check->meets_spec use_as_is Proceed with experiment meets_spec->use_as_is Yes purify Consider purification (e.g., recrystallization) meets_spec->purify No reassess_storage Review and improve storage protocol purify->reassess_storage reassess_storage->start no_discoloration->use_as_is

Caption: Troubleshooting workflow for oxidized this compound.

Summary of Storage Parameters

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1][3]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.[7]
Light Store in the dark (Amber or opaque container)Light can provide the energy to initiate and accelerate oxidative degradation.[1]
Container Tightly sealed, inert material (e.g., glass)Prevents exposure to air and moisture and avoids reaction with the container material.[6]
Handling Minimize exposure to airReduces the opportunity for oxidation to occur during use.

References

Technical Support Center: Scale-Up Synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative scientific literature.

Overview of Synthetic Strategy

This compound is a substituted benzyl alcohol derivative. The primary challenge in its synthesis lies in the selective reduction of a carbonyl functional group (typically a carboxylic acid or ester) without affecting the aromatic ring or the trifluoromethyl group. The most common and scalable approach involves the reduction of 2-amino-4-(trifluoromethyl)benzoic acid.

The choice of reducing agent is the most critical parameter, with borane complexes and lithium aluminum hydride (LAH) being the most frequently employed reagents. Each presents a unique set of advantages and challenges in a scale-up context.

Core Reaction:
2-Amino-4-(trifluoromethyl)benzoic acid → this compound

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reduction of 2-amino-4-(trifluoromethyl)benzoic acid is sluggish or incomplete, even with a stoichiometric excess of the reducing agent. What are the likely causes?

Answer: Incomplete reduction is a frequent issue during scale-up. The root cause can typically be traced to reagent deactivation, poor reagent-substrate interaction, or suboptimal reaction conditions.

  • Causality & Troubleshooting:

    • Inactive Reducing Agent: Both Lithium Aluminum Hydride (LAH) and Borane complexes (like BH3•THF) are highly sensitive to moisture and air.[1][2] Accidental exposure during transfer can partially or fully quench the reagent before it reacts with the substrate.

      • Protocol: Always use freshly opened reagents or titrate older batches to determine their active hydride concentration. Handle all reagents under a dry, inert atmosphere (Nitrogen or Argon).

    • Poor Solubility/Complexation: The starting material, 2-amino-4-(trifluoromethyl)benzoic acid, can form a salt with the basic amino group, which may have limited solubility in ethereal solvents like THF or Diethyl Ether. More importantly, the amino group can form a non-productive complex with the Lewis acidic borane, consuming the reagent.

      • Protocol: Consider converting the carboxylic acid to its methyl or ethyl ester first. Esters are generally more soluble and less prone to non-productive complexation. The reduction of the ester with LAH or BH3 often proceeds more cleanly.[3]

    • Insufficient Temperature: While initial addition is often done at low temperatures (0 °C) for safety, many borane reductions require warming to room temperature or even gentle reflux to proceed to completion.[3]

      • Protocol: Monitor the reaction by TLC or HPLC. If the reaction stalls after the initial exotherm subsides, consider slowly warming the reaction mixture to 40-50 °C.

Question 2: The work-up of my large-scale LAH reduction resulted in a thick, gelatinous precipitate that is impossible to filter. How can I manage this?

Answer: This is a classic problem with LAH reductions at scale. The aluminum salts formed during the aqueous quench can create a fine, gelatinous aluminum hydroxide precipitate that clogs filter beds and traps the product, leading to significant yield loss.

  • Causality & Troubleshooting:

    • The Fieser Work-up: The most reliable method to produce a granular, easily filterable solid is the "Fieser Work-up."[4] This procedure involves the sequential, careful addition of water, followed by aqueous sodium hydroxide, and then more water. The stoichiometry is critical.

      • Protocol: For every 'x' grams of LAH used in the reaction, quench sequentially at 0 °C by slowly adding:

        • 'x' mL of Water

        • 'x' mL of 15% (w/v) aqueous NaOH

        • '3x' mL of Water

      • After the additions, warm the slurry to room temperature and stir vigorously for at least 30 minutes. The resulting white precipitate should be granular and easy to filter.[5][6] Wash the filter cake thoroughly with an appropriate solvent (e.g., THF, Ethyl Acetate) to recover all the product.

ReagentAmount (for 'x' g of LAH)Purpose
Waterx mLQuenches excess LAH
15% NaOH (aq)x mLConverts aluminum salts to hydroxides
Water3x mLGranulates the aluminum salts
Table 1: Fieser Work-up Stoichiometry for LAH Reactions.

Question 3: After my reduction with Borane-THF (BH3•THF), I'm struggling to isolate my product from the boron byproducts. What is the best practice for the work-up?

Answer: Borane reductions form borate esters with the product alcohol and the solvent. These must be hydrolyzed to liberate the desired product. The quench also needs to safely handle excess borane, which releases hydrogen gas.

  • Causality & Troubleshooting:

    • Quenching Excess Borane: Excess BH3 reacts vigorously with protic solvents like methanol or water, producing hydrogen gas.[2] This must be done carefully and with adequate ventilation.

      • Protocol: Cool the reaction mixture to 0 °C. Slowly and dropwise, add methanol to quench the excess BH3•THF. You will observe gas evolution.[3] Continue adding methanol until the effervescence ceases.

    • Hydrolyzing Borate Esters: The methanolic quench begins the process, but acidic or basic work-up is often required for complete hydrolysis.

      • Protocol: After the methanol quench, the mixture can be stirred with aqueous HCl (e.g., 1-2 M) or saturated aqueous ammonium chloride to fully hydrolyze the borate esters. The product can then be extracted into an organic solvent. An alternative is to remove the solvents under reduced pressure after the methanol quench, which co-distills the boron as volatile trimethyl borate, B(OMe)3.[7]

Frequently Asked Questions (FAQs)

Q1: For the scale-up synthesis of this compound, which is the superior reducing agent: LAH or a Borane complex?

A1: The choice depends on balancing safety, cost, and process robustness.

FeatureLithium Aluminum Hydride (LAH)Borane (e.g., BH3•THF, BMS)
Reactivity Extremely powerful; reduces most carbonyls.[1]Highly selective for carboxylic acids and amides over esters.[3]
Safety/Handling Pyrophoric solid, reacts violently with water. Requires strict moisture control.[8]Flammable liquid solutions. Reacts with water to produce H2. Safer handling profile than LAH.[2][9]
Work-up Can form gelatinous aluminum salts, but manageable with the Fieser method.[4]Generally cleaner, but requires hydrolysis of borate esters.[3]
Cost Generally more expensive per hydride equivalent.Often more cost-effective for large-scale reductions.
Recommendation Excellent for broad applicability but requires more stringent engineering controls for scale-up.Often preferred for scale-up of carboxylic acid reductions due to better safety and selectivity.
Table 2: Comparison of Common Reducing Agents for Carboxylic Acid Reduction.

Q2: What are the critical quality attributes for the 2-amino-4-(trifluoromethyl)benzoic acid starting material?

A2: The quality of your starting material is paramount for a successful and reproducible scale-up. Key attributes include:

  • Purity (Assay > 98%): Impurities can lead to side reactions, consume expensive reducing agents, and complicate purification.

  • Moisture Content (< 0.1%): Water will quench the hydride reagents, leading to incomplete reactions and yield loss.

  • Absence of Heavy Metals: Metal contaminants can sometimes interfere with downstream processing or be undesirable in the final product, especially if it's a pharmaceutical intermediate.

Q3: What are the recommended storage and handling conditions for the final product, this compound?

A3: The product is a white to off-white solid.[10] It contains a primary amine and a benzylic alcohol, making it susceptible to air oxidation over time, which can lead to discoloration (e.g., turning yellow or brown).

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light.[10] For long-term storage, refrigeration (2-8 °C) is recommended.[11]

  • Handling: Avoid contact with strong oxidizing agents.

Visualization of Workflows

General Synthesis & Troubleshooting Workflow

The following diagram outlines the key stages and decision points in the synthesis process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Starting Material (2-Amino-4-(trifluoromethyl) benzoic acid) reagent Select & Prepare Reducing Agent (LAH or Borane) start->reagent Check Purity & Moisture addition Slow Addition of Reagent at 0 °C reagent->addition rxn_complete Stir & Monitor (TLC/HPLC) addition->rxn_complete Allow to warm if necessary quench Controlled Quench (Methanol or Fieser) rxn_complete->quench incomplete Incomplete Reaction? rxn_complete->incomplete filtration Filtration / Extraction quench->filtration workup_issue Work-up Issues? quench->workup_issue purify Crystallization filtration->purify product Final Product: (2-Amino-4-(trifluoromethyl) phenyl)methanol purify->product incomplete->reagent incomplete->addition Adjust Temp. & Time workup_issue->quench Optimize Quench Stoichiometry

References

Technical Support Center: Synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (2-Amino-4-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.

I. Synthesis and Reaction Optimization

The synthesis of this compound typically involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid. The choice of starting material and reducing agent is critical and can significantly impact the reaction's success.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The most common precursors are 2-Amino-4-(trifluoromethyl)benzoic acid or 2-Amino-4-(trifluoromethyl)benzaldehyde. The choice between these often depends on commercial availability and the specific reducing agents you plan to use.

Q2: Which reducing agents are most effective for this synthesis, and what are their pros and cons?

Several reducing agents can be employed, each with its own advantages and disadvantages. The selection of the reducing agent is a critical parameter that can influence reaction time, temperature, and work-up procedure.

Reducing AgentPrecursorAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid or AldehydePowerful, often provides high yields.Highly reactive with water and protic solvents, requires strictly anhydrous conditions.
Sodium Borohydride (NaBH₄)AldehydeMilder, more selective, and safer to handle than LiAlH₄.Generally not strong enough to reduce carboxylic acids directly.
Borane (BH₃) Complexes (e.g., BH₃-THF)Carboxylic AcidHighly effective for reducing carboxylic acids.Can be sensitive to air and moisture.
Troubleshooting Guide: Low Reaction Yield

Low yields are a frequent issue in organic synthesis. The following guide provides a structured approach to diagnosing and resolving this problem.

Symptom: The final yield of this compound is significantly lower than expected.

Potential Causes and Recommended Solutions:
  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The persistence of the starting material spot/peak indicates an incomplete reaction.

    • Solutions:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

      • Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

      • Add More Reducing Agent: A stoichiometric excess of the reducing agent may be necessary to drive the reaction to completion. Add it portion-wise to control the reaction rate.

  • Degradation of Starting Material or Product:

    • Diagnosis: The appearance of multiple new spots on a TLC plate that are not the starting material or the desired product can indicate degradation.

    • Solutions:

      • Control Temperature: Run the reaction at a lower temperature to minimize degradation.

      • Inert Atmosphere: The amino group can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Suboptimal Reagent Quality:

    • Diagnosis: If the reaction fails to proceed even with optimized conditions, the quality of the reagents may be the issue.

    • Solutions:

      • Use Fresh Reagents: Ensure that the reducing agent and solvents are fresh and of high purity. Anhydrous solvents are particularly crucial when using reactive hydrides like LiAlH₄.

II. Purification and Purity Enhancement

Achieving high purity is as important as obtaining a good yield, especially in pharmaceutical applications. The primary methods for purifying this compound are recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis?

Common impurities can include unreacted starting material, over-reduced byproducts (where the aromatic ring is partially hydrogenated), or products from side reactions.

Q2: What is the recommended solvent system for recrystallization?

A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane) is often effective. The crude product should be dissolved in a minimal amount of the hot polar solvent, followed by the slow addition of the non-polar solvent until turbidity is observed. Cooling this mixture should induce crystallization of the pure product.

Troubleshooting Guide: Low Purity

Symptom: The final product shows significant impurities after initial work-up, as determined by NMR, LC-MS, or other analytical techniques.

Potential Causes and Recommended Solutions:
  • Ineffective Work-up Procedure:

    • Diagnosis: The presence of inorganic salts or residual quenching agents in the final product.

    • Solutions:

      • Thorough Washing: Ensure the organic layer is washed sufficiently with water, brine, or a suitable aqueous solution to remove water-soluble impurities.

      • Proper pH Adjustment: During the work-up, adjusting the pH of the aqueous layer can help in separating acidic or basic impurities.

  • Co-eluting Impurities in Column Chromatography:

    • Diagnosis: Impurities are observed in the final fractions collected from the column, indicating poor separation.

    • Solutions:

      • Optimize Solvent System: Experiment with different solvent systems for column chromatography. A shallower gradient of the more polar solvent can improve separation.

      • Choice of Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity for certain impurities.

  • Product Instability:

    • Diagnosis: The product appears pure initially but degrades over time.

    • Solution: this compound should be stored at room temperature, away from light, and preferably under an inert gas to prevent degradation.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Material (e.g., 2-Amino-4-(trifluoromethyl)benzoic acid) Reaction Reduction Reaction (e.g., with LiAlH₄ in THF) Start->Reaction Add Reducing Agent Quench Reaction Quenching (e.g., with water and NaOH) Reaction->Quench After completion Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extraction Drying Drying of Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_Choice Purification Method Evaporation->Purification_Choice Column Column Chromatography Purification_Choice->Column Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid Final_Product Pure this compound Column->Final_Product Recrystallization->Final_Product

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues Problem Low Yield or Purity? Check_Completion Reaction Incomplete? Problem->Check_Completion Low Yield Workup_Issue Ineffective Work-up? Problem->Workup_Issue Low Purity Increase_Time Increase Reaction Time/Temp Check_Completion->Increase_Time Yes Add_Reagent Add More Reducing Agent Check_Completion->Add_Reagent Yes Degradation Degradation Observed? Check_Completion->Degradation No Lower_Temp Lower Reaction Temperature Degradation->Lower_Temp Yes Inert_Atm Use Inert Atmosphere Degradation->Inert_Atm Yes Improve_Wash Improve Washing Steps Workup_Issue->Improve_Wash Yes Optimize_pH Optimize pH Adjustment Workup_Issue->Optimize_pH Yes Purification_Issue Purification Ineffective? Workup_Issue->Purification_Issue No Optimize_Column Optimize Chromatography Purification_Issue->Optimize_Column Yes Try_Recrystal Attempt Recrystallization Purification_Issue->Try_Recrystal Yes

Caption: Decision tree for troubleshooting.

III. References

  • Sigma-Aldrich. This compound Product Page. --INVALID-LINK--[2][3]

  • MySkinRecipes. This compound Product Page. --INVALID-LINK--[1]

  • BOC Sciences. Amino Alcohol Synthesis Service. --INVALID-LINK--[]

  • DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. --INVALID-LINK--[5]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. --INVALID-LINK--[6]

References

dealing with the thermal instability of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS No. 186602-93-7). This document provides in-depth guidance for researchers, chemists, and drug development professionals on mitigating the inherent thermal instability of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to ensure experimental success through proper handling, storage, and reaction execution.

Section 1: Understanding the Core Instability

This section addresses the fundamental chemical properties that contribute to the compound's thermal lability.

Q1: What makes this compound thermally unstable?

The thermal instability of this compound arises from the juxtaposition of a nucleophilic primary amine (-NH₂) and a reactive benzylic alcohol (-CH₂OH) on the same aromatic ring. This structure is prone to self-reaction, primarily through intermolecular condensation, especially when subjected to elevated temperatures, light, or the presence of acidic/basic catalysts.

The primary degradation pathway is believed to be analogous to that of other aminobenzyl alcohols[1]. The process involves the amine of one molecule attacking the benzylic alcohol of another, leading to the elimination of water and the formation of imines, which can further react to form oligomeric or polymeric materials. The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group can further influence the reactivity of the aromatic system[2][3].

DecompositionPathway cluster_start Starting Material cluster_process Degradation Triggers cluster_products Primary Degradation Products A This compound B Heat (Δ) Light (hν) Acid/Base Catalysis A->B Exposure C Imine Intermediate + H₂O B->C Initiates Condensation D Polymeric/Oligomeric Materials (Discolored Byproducts) C->D Further Reaction

Caption: Plausible thermal decomposition pathway.

Q2: What are the common visual signs of degradation?

The most common sign of degradation is a change in appearance. The pure compound should be a white to off-white solid[4]. Signs of degradation include:

  • Discoloration: Development of yellow, brown, or black coloration.

  • Change in Consistency: Formation of gummy, oily, or insoluble polymeric material.

  • Poor Solubility: Difficulty dissolving the material in solvents where it is reported to be soluble.

If any of these signs are observed, the purity of the material should be verified analytically before use.

Section 2: Proactive Storage and Handling

Preventing degradation begins with rigorous storage and handling protocols.

Q3: What are the definitive storage conditions for this compound?

To maximize shelf-life and prevent degradation, the compound must be stored under controlled conditions. Based on data for analogous compounds and general best practices, the following conditions are mandatory[5][6].

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of self-reaction and decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary amine group.
Light Amber Vial / Dark LocationProtects against light-catalyzed degradation.
Moisture Tightly Sealed ContainerExcludes atmospheric moisture which can participate in degradation pathways.
Q4: How should I handle the compound during experimental setup to minimize degradation?

Your handling technique is critical. Always assume the compound is sensitive and take the following precautions:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Handle the solid exclusively under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Minimize Exposure: Weigh out the required amount quickly and securely reseal the main container immediately.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any acidic or basic contaminants.

HandlingWorkflow A Remove from 2-8°C Storage B Place in Desiccator A->B C Allow to Reach Room Temperature B->C ~30-60 min D Transfer to Inert Atmosphere (Glovebox) C->D E Weigh Required Amount D->E F Securely Reseal Parent Container E->F H Use Weighed Aliquot in Reaction E->H G Return Parent Container to 2-8°C Storage F->G

Caption: Safe handling and aliquoting workflow.

Section 3: Troubleshooting In-Process Experimental Issues

This section provides actionable advice for when problems arise during a reaction.

Q5: My reaction mixture is turning dark brown/black shortly after adding the compound. What is happening and how can I fix it?

This is a classic symptom of rapid decomposition. The discoloration is due to the formation of polymeric byproducts. Use the following decision tree to troubleshoot the cause.

TroubleshootingTree Start Reaction Turning Dark? Temp Is Reaction Temperature Too High? Start->Temp Atmosphere Is Inert Atmosphere Compromised? Temp->Atmosphere No FixTemp ACTION: - Run reaction at lower temp - Use cryo-cooling - Ensure slow reagent addition Temp->FixTemp Yes Solvent Is the Solvent Appropriate/Dry? Atmosphere->Solvent No FixAtmosphere ACTION: - Purge vessel thoroughly - Check for leaks - Use degassed solvents Atmosphere->FixAtmosphere Yes FixSolvent ACTION: - Use fresh, anhydrous solvent - Avoid protic solvents if possible - Check for solvent compatibility Solvent->FixSolvent Yes Success Problem Resolved FixTemp->Success FixAtmosphere->Success FixSolvent->Success

Caption: Troubleshooting workflow for reaction decomposition.

Causality Explained:

  • Temperature: The rate of the intermolecular condensation side reaction is highly dependent on temperature. Even reactions intended to be run at "room temperature" can experience significant localized heating (exotherms) upon addition of reagents.

  • Atmosphere: Oxygen can oxidize the electron-rich amino group, leading to highly colored radical intermediates that can initiate polymerization.

  • Solvent: Protic solvents can potentially facilitate the water elimination pathway. Residual acid or base in a solvent can catalyze decomposition.

Q6: What are the most critical reaction parameters to control?
  • Temperature: This is the single most important factor. Always aim for the lowest possible temperature at which the desired reaction proceeds at a reasonable rate.

  • Atmosphere: A rigorously maintained inert atmosphere is non-negotiable.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.

  • pH Control: Avoid strongly acidic or basic conditions unless required by the reaction chemistry, as these can catalyze degradation.

Section 4: Analytical Protocols

Q7: How can I verify the purity of my starting material and detect degradation?

It is crucial to have a baseline understanding of your starting material's purity. We recommend using High-Performance Liquid Chromatography (HPLC) as a stability-indicating method[7].

Protocol: Purity Check via RP-HPLC

  • Sample Preparation:

    • Carefully prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water) at a concentration of ~1 mg/mL.

    • Dilute this stock to a working concentration of ~50-100 µg/mL.

  • Instrumentation (Illustrative Conditions):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% TFA or Formic Acid). For example, start at 10% Acetonitrile and ramp to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

    • Column Temperature: 25-30°C.

  • Analysis:

    • Inject the sample. A pure compound should show a single major peak.

    • The appearance of multiple, smaller peaks, especially at earlier retention times (more polar), may indicate the presence of degradation products. The formation of later-eluting, broad peaks could suggest oligomers.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I heat this compound to get it into solution?

    • A: Gentle warming (e.g., to 30-40°C) may be acceptable for short periods, but prolonged heating or high temperatures should be strictly avoided. Always attempt to find a solvent system that works at or below room temperature.

  • Q: Is this compound compatible with strong acids or bases?

    • A: Extreme caution is advised. Strong acids will protonate the amine, which may prevent self-condensation but could introduce other issues. Strong bases can deprotonate the alcohol, forming a reactive alkoxide. Both can catalyze degradation and are generally considered incompatible unless part of a specific, controlled reaction step[8].

  • Q: My NMR shows some broad signals and a lower-than-expected integration for the main peaks. Is this degradation?

    • A: Yes, this is a strong indicator of the presence of oligomeric or polymeric species. These materials often give broad, poorly resolved signals in NMR spectra, while the consumption of the starting material leads to reduced integration values for its characteristic peaks.

References

purification strategies for removing starting material from (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Amino-4-(trifluoromethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable intermediate in high purity.

Foreword: Understanding the Purification Challenge

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its amphoteric nature, possessing both a basic amino group and a weakly acidic alcohol group, presents a unique set of challenges and opportunities for purification. The most common synthetic route to this compound involves the reduction of a precursor, such as 2-amino-4-(trifluoromethyl)benzoic acid or its corresponding nitro derivative. Consequently, the primary purification challenge lies in the efficient removal of the unreacted starting material and any by-products from the reduction reaction.

This guide will provide a multi-faceted approach to purification, leveraging techniques such as acid-base extraction, recrystallization, and column chromatography. We will delve into the mechanistic reasoning behind each step to empower you with the knowledge to not only follow protocols but also to troubleshoot and adapt them to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurities will largely depend on your synthetic route. If you are synthesizing it via the reduction of 2-amino-4-(trifluoromethyl)benzoic acid, the most probable impurity is the unreacted starting material itself. If the synthesis involves the reduction of a nitro-precursor, you may have residual nitro compound or partially reduced intermediates like hydroxylamines.

Q2: What are the key physical and chemical properties I should be aware of for purification?

A2: this compound is a white to off-white solid.[1] Understanding its dual functionality is key. The aromatic amine is basic, while the benzylic alcohol is very weakly acidic. This amphoteric character is the cornerstone of a powerful purification technique: acid-base extraction.

Q3: Is there a quick way to assess the purity of my sample?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment. A suitable mobile phase for separating the more polar product from the potentially less polar starting material (benzoic acid derivative) would be a mixture of a non-polar and a polar solvent, such as ethyl acetate and hexanes. Staining with ninhydrin can specifically visualize primary amines as colored spots.[2][3]

Troubleshooting Purification Issues

Problem Potential Cause Troubleshooting Steps
Low recovery after acid-base extraction Incorrect pH adjustment; Incomplete extraction or back-extraction.Ensure the pH of the aqueous layer is distinctly acidic (pH ~2) when extracting the amine and distinctly basic (pH ~12) when isolating it. Perform multiple extractions (at least 3x) with the organic solvent to ensure complete transfer of the compound.
Oiling out during recrystallization The melting point of your compound is lower than the boiling point of the solvent; The solution is too concentrated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.[4]
No crystal formation upon cooling Too much solvent was used; The solution is supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Co-elution of product and impurity during column chromatography Inappropriate mobile phase polarity.If the spots are too close on the TLC plate, adjust the solvent system. To increase separation of polar compounds, a more polar mobile phase (e.g., a higher ratio of ethyl acetate to hexanes) can be used. For very polar compounds, reversed-phase chromatography may be an option.[6]

In-Depth Purification Protocols

Strategy 1: Purification by Acid-Base Extraction

This is often the most effective and scalable method for removing acidic or basic impurities. The strategy relies on the differential solubility of the neutral compound versus its protonated (salt) form.

The basic amino group of this compound can be protonated with an acid to form a water-soluble ammonium salt. The acidic starting material, 2-amino-4-(trifluoromethyl)benzoic acid, can be deprotonated with a base to form a water-soluble carboxylate salt. The neutral product can then be separated from these charged species.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Removal of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer. This layer contains the deprotonated benzoic acid starting material.

    • Repeat this wash twice more with fresh NaHCO₃ solution.

  • Isolation of the Product:

    • To the organic layer, add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to protonate the amino group of your product.

    • Shake the funnel and allow the layers to separate. The protonated product will now be in the aqueous layer.

    • Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh HCl solution to ensure complete transfer of the product.

    • Combine the acidic aqueous extracts.

  • Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 3 M NaOH) with stirring until the solution is strongly basic (pH > 12), which will precipitate the neutral amino alcohol.

    • Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Caption: Workflow for Acid-Base Extraction.

Strategy 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[7] For a polar molecule like an amino alcohol, polar solvents or a mixture of polar and non-polar solvents are good starting points.

Solvent/Mixture Rationale
Ethanol/Water The compound is likely soluble in ethanol. Adding water as an anti-solvent can decrease solubility upon cooling to induce crystallization.
Ethyl Acetate/Hexanes Ethyl acetate is a moderately polar solvent that should dissolve the compound when heated. Adding hexanes as a non-polar anti-solvent will promote crystallization.
Toluene Aromatic solvents can sometimes be effective for recrystallizing aromatic compounds.
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the more polar solvent (ethyl acetate) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the less polar solvent (hexanes) dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the more polar solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recrystallization Start Crude Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter AddAntiSolvent Add Anti-solvent to Cloud Point HotFilter->AddAntiSolvent CoolSlowly Slow Cooling to Room Temperature AddAntiSolvent->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General Recrystallization Workflow.

Strategy 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

For polar compounds like this compound, normal-phase chromatography on silica gel is a common approach. The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

ColumnChromatography TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Column Chromatography Experimental Workflow.

References

Technical Support Center: Analytical Methods for (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting analytical methods for (2-Amino-4-(trifluoromethyl)phenyl)methanol. As this compound is a specialized pharmaceutical intermediate, publicly available, validated methods are scarce. Therefore, this guide is built upon fundamental analytical principles and proven methodologies for structurally similar compounds, such as aromatic amines and trifluoromethylated substances.[1] The protocols and advice herein serve as a robust starting point for method development and validation in a regulated environment, grounded in guidelines from the International Council for Harmonisation (ICH).[2][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

A1: Impurities can originate from the manufacturing process or degradation.[4] Without a specific documented synthesis route, we can predict potential impurities based on common synthetic pathways for similar molecules.

  • Process-Related Impurities: These arise from the chemical reactions used to create the molecule.[5]

    • Starting Materials: Unreacted precursors, such as derivatives of 4-(trifluoromethyl)aniline or 2-amino-4-(trifluoromethyl)benzoic acid.[6]

    • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

    • By-products: Resulting from side reactions, such as over-oxidation of the methanol group to an aldehyde or carboxylic acid, or positional isomers.

  • Degradation Products: These form during storage or handling due to exposure to stress conditions like light, heat, or oxygen.[7][8]

    • Oxidative Degradants: The aromatic amine is susceptible to oxidation, which can lead to colored impurities and the formation of dimers or polymers.

    • Photolytic Degradants: Exposure to UV light can induce degradation, potentially cleaving the C-N or C-C bonds.

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.[9][10][11] Common solvents must be controlled according to regulatory guidelines like ICH Q3C and USP <467>.[12][13]

Table 1: Representative Potential Impurities and Their Classification

Potential Impurity NameStructureClassificationLikely Analytical Method
4-(Trifluoromethyl)anilineC₇H₆F₃NStarting MaterialHPLC-UV, GC-MS
2-Amino-4-(trifluoromethyl)benzaldehydeC₈H₆F₃NOProcess-Related (Oxidation)HPLC-UV, LC-MS
2-Amino-4-(trifluoromethyl)benzoic acidC₈H₆F₃NO₂Process-Related (Oxidation)HPLC-UV, LC-MS
Positional Isomers (e.g., 4-Amino-2-(trifluoromethyl)phenyl)methanol)C₈H₈F₃NOProcess-Related (Isomer)HPLC-UV (requires good resolution)
Azoxy/Dimerization ProductsComplexDegradant (Oxidative)HPLC-UV, LC-MS
Toluene, Methanol, DichloromethaneVariousResidual SolventHeadspace GC-FID

Q2: Which analytical technique is best suited for purity analysis and impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary and most powerful technique for this application.[1] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main compound from its structurally similar impurities.[14][15]

  • Why HPLC? The target molecule is non-volatile, polar, and contains a strong UV chromophore (the aromatic ring), making it perfectly suited for Reversed-Phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity.

  • Recommended Column: A C18 column is the standard choice and a good starting point. The polarity of the molecule suggests that a column with good retention for polar compounds, possibly with end-capping, will provide the best results.

  • Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A DAD/PDA allows for the simultaneous monitoring of multiple wavelengths and provides UV spectral data for each peak, which is invaluable for peak tracking and assessing peak purity.

Q3: How do I handle potential residual solvents?

A3: Residual solvents must be analyzed and controlled according to pharmacopeial standards, such as USP <467>.[10][13] The standard method for this is Gas Chromatography (GC) with a Flame Ionization Detector (FID), typically using a headspace autosampler.

  • Why Headspace GC? This technique is ideal for volatile organic compounds in a non-volatile matrix. The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC. This prevents the non-volatile active ingredient from contaminating the GC system.

  • Methodology: The USP <467> procedure provides standardized methods for identifying and quantifying Class 1, 2, and 3 residual solvents.[9] It is crucial to know which solvents were used in the manufacturing process to target the analysis effectively.

Part 2: Troubleshooting Guides

This section addresses common issues encountered during HPLC method development for this compound.

Issue 1: Poor peak shape (tailing) for the main compound.

  • Probable Cause: Secondary interactions between the basic amine group on your molecule and residual acidic silanols on the HPLC column packing material. This is a very common issue with aromatic amines.[16]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH. The pKa of the aromatic amine is likely in the 3-5 range. Buffering the mobile phase to a lower pH (e.g., 2.5-3.0) using trifluoroacetic acid (TFA) or formic acid will protonate the amine group (R-NH3+). This ensures a consistent charge state and minimizes interactions with silanols.

    • Use a Low-Bleed "Base-Deactivated" Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to shield the silanols. If you are using an older column, switching to a newer generation C18 column designed for polar or basic analytes can significantly improve peak shape.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. However, this can suppress ionization in LC-MS applications and is a less common approach today.

Issue 2: An unknown impurity peak is co-eluting with the main peak.

  • Probable Cause: The chromatographic conditions (mobile phase, gradient, column) do not provide sufficient selectivity to resolve the two compounds.

  • Troubleshooting Steps:

    • Check Peak Purity with DAD/PDA: Use the peak purity function on your DAD/PDA detector. If the UV spectra across the peak are not homogenous, it confirms the presence of a co-eluting impurity.

    • Modify the Mobile Phase:

      • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a mixture of both. The different solvent properties can alter selectivity and resolve the peaks.

      • Adjust pH: A small change in mobile phase pH can alter the ionization state of impurities differently than the main compound, leading to a change in retention time and improved separation.

    • Adjust the Gradient: Make the gradient shallower (i.e., increase the elution time). A slower change in the organic solvent percentage gives the compounds more time to interact with the stationary phase, often improving resolution.

    • Try a Different Stationary Phase: If mobile phase and gradient adjustments fail, the next step is to use a column with a different selectivity. A Phenyl-Hexyl or a Polar-Embedded column can provide different interaction mechanisms (e.g., pi-pi interactions) that may resolve the co-elution.

Troubleshooting Workflow Diagram

G start HPLC Issue Encountered (e.g., Poor Resolution) purity_check Assess Peak Purity (Use DAD/PDA Detector) start->purity_check is_pure Peak is Pure? purity_check->is_pure modify_mp Modify Mobile Phase is_pure->modify_mp No end_ok Issue Resolved is_pure->end_ok Yes change_organic Change Organic Modifier (ACN <=> MeOH) modify_mp->change_organic adjust_ph Adjust pH modify_mp->adjust_ph modify_gradient Adjust Gradient Profile (Make Shallower) change_organic->modify_gradient Still Unresolved change_organic->end_ok Resolved adjust_ph->modify_gradient Still Unresolved adjust_ph->end_ok Resolved change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) modify_gradient->change_column Still Unresolved modify_gradient->end_ok Resolved change_column->end_ok Resolved end_fail Consult Senior Scientist/ Re-evaluate Method Strategy change_column->end_fail Still Unresolved

Caption: Troubleshooting decision tree for HPLC peak resolution issues.

Part 3: Detailed Protocols

Protocol 1: HPLC-UV Purity and Impurity Profiling Method (Starting Point)

This protocol provides a robust starting point for method development. It must be validated according to ICH Q2(R1) guidelines for your specific application.

  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD/PDA).[16][17]

  • Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size (or similar).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)%A%B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (monitor 220-400 nm with DAD for peak purity)

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This creates a 1.0 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Causality and Justification:

    • Formic Acid: The acidic mobile phase ensures the amine group is protonated, leading to sharp, symmetrical peaks by minimizing silanol interactions.

    • Acetonitrile: A common, effective organic modifier for reversed-phase chromatography with good UV transparency.

    • Gradient Elution: Necessary to elute potential impurities that may have a wide range of polarities, from polar degradants to non-polar starting materials.

    • DAD Detection: Essential for identifying co-eluting peaks and for developing a stability-indicating method by comparing spectra.[18]

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are critical for developing a stability-indicating method, which is a regulatory requirement.[7][8][19][20] The goal is to generate likely degradation products to ensure your analytical method can separate them from the main compound.

Impurity Identification & Method Validation Workflow

G cluster_0 Sample Preparation & Stressing cluster_1 Analysis & Data Evaluation cluster_2 Method Validation & Finalization start Prepare Solutions of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B Light Conditions) start->photo analyze Analyze Stressed Samples & Control by Developed HPLC Method evaluate Evaluate Peak Purity & Resolution (Main Peak vs. Degradants) analyze->evaluate adequate Method is Stability-Indicating evaluate->adequate Yes inadequate Resolution is Inadequate evaluate->inadequate No validate Proceed with Full Method Validation (ICH Q2) adequate->validate optimize Optimize HPLC Method (See Troubleshooting Guide) inadequate->optimize optimize->analyze

Caption: Workflow for a forced degradation study.

  • Prepare Solutions: Prepare solutions of the compound in suitable solvents (e.g., water/acetonitrile).

  • Apply Stress Conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid material and a solution at 80 °C for 48 hours.

    • Photolytic: Expose the solid and solution to light as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation:

    • Aim for 5-20% degradation of the main compound. If degradation is too high or low, adjust the stress conditions (time, temperature, reagent concentration).

    • Assess the resolution between the parent peak and all degradant peaks. The method is considered "stability-indicating" if all degradation products are successfully separated from the main peak and from each other.

    • If resolution is poor, the HPLC method must be further optimized (see Troubleshooting Guide).

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Amino-4-(trifluoromethyl)phenyl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, trifluoromethyl-substituted aromatic compounds are indispensable building blocks. The trifluoromethyl (-CF3) group, with its unique combination of high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's biological and physicochemical properties.[1][2] When combined with other reactive functionalities like amino (-NH2) and hydroxymethyl (-CH2OH) groups, the resulting aminobenzyl alcohol scaffold becomes a versatile platform for synthesizing complex molecular architectures.

However, the reactivity of this scaffold is not monolithic. The precise placement of the amino, trifluoromethyl, and hydroxymethyl groups on the phenyl ring creates distinct electronic and steric environments. This guide provides an in-depth comparison of the reactivity of (2-Amino-4-(trifluoromethyl)phenyl)methanol and its key positional isomers, offering predictive insights and experimental frameworks to aid researchers in selecting the optimal building block for their synthetic strategies. We will dissect how the interplay between these functional groups dictates the reactivity at the alcohol, the amine, and the aromatic ring itself.

Section 1: The Electronic and Steric Landscape of Isomers

The reactivity of each isomer is fundamentally governed by the electronic effects (both inductive and resonance) and the steric hindrance imparted by its three key substituents.

  • Amino Group (-NH2): A powerful activating group that donates electron density to the ring via resonance (+M effect), while being weakly withdrawing through induction (-I effect). It is a strong ortho, para-director in electrophilic aromatic substitution.

  • Hydroxymethyl Group (-CH2OH): A weakly deactivating group due to the -I effect of the oxygen, but it is generally considered an ortho, para-director. Its primary influence is often steric.

  • Trifluoromethyl Group (-CF3): A potent deactivating group due to its strong electron-withdrawing inductive effect (-I effect).[3] It acts as a meta-director in electrophilic aromatic substitution.[4]

The vector sum of these effects creates a unique chemical personality for each isomer. We will focus our comparison on the following commercially available or synthetically accessible isomers:

Isomer Name-NH2 Position-CF3 Position-CH2OH PositionCAS Number
This compound241186602-93-7
(4-Amino-2-(trifluoromethyl)phenyl)methanol421900254-46-8[5]
(3-Amino-4-(trifluoromethyl)phenyl)methanol34111171505 (CID)[6]
(3-Amino-5-(trifluoromethyl)phenyl)methanol351537039-44-4[7]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=invis];

// Define the ring C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

// Draw the ring bonds C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid];

// Substituents R1 [label="CH₂OH", pos="0,2.5!"]; R2 [label="R₂", pos="-2.3,1.25!"]; R3 [label="R₃", pos="-2.3,-1.25!"]; R4 [label="R₄", pos="0,-2.5!"]; R5 [label="R₅", pos="2.3,-1.25!"]; R6 [label="R₆", pos="2.3,1.25!"];

// Connect substituents C1 -- R1 [style=solid]; C2 -- R2 [style=solid]; C3 -- R3 [style=solid]; C4 -- R4 [style=solid]; C5 -- R5 [style=solid]; C6 -- R6 [style=solid];

// Invisible edges for layout C1 -- C4; C2 -- C5; C3 -- C6; }

Caption: General structure of substituted phenylmethanol with IUPAC numbering.

Section 2: Comparative Reactivity of the Hydroxymethyl Group (-CH2OH)

The benzylic alcohol is a site for oxidation, esterification, and substitution reactions. Its reactivity is highly sensitive to the electronic stabilization of intermediates and steric access to the hydroxyl group.

Oxidation to Aldehyde/Carboxylic Acid

The oxidation of a benzylic alcohol is often facilitated by electron-donating groups on the aromatic ring. The electron-donating amino group enhances the electron density at the benzylic position, making it more susceptible to oxidation. Conversely, the electron-withdrawing trifluoromethyl group has a deactivating effect.

  • (4-Amino-2-(trifluoromethyl)phenyl)methanol: This isomer is predicted to be the most reactive towards oxidation. The powerful +M effect of the para-amino group strongly activates the benzylic position, overriding the deactivating -I effect of the ortho-CF3 group.

  • This compound: The ortho-amino group provides activation, but it is attenuated by potential intramolecular hydrogen bonding with the -CH2OH group, which can reduce the alcohol's availability. The deactivating para-CF3 group further tempers reactivity.

  • (3-Amino-4-(trifluoromethyl)phenyl)methanol & (3-Amino-5-(trifluoromethyl)phenyl)methanol: The meta-amino group provides only weak inductive activation. Combined with the strong deactivation from the adjacent or meta-CF3 group, these isomers are expected to be the least reactive .

Predicted Reactivity for Oxidation: (4-Amino-2-CF3) > (2-Amino-4-CF3) > (3-Amino-4-CF3) ≈ (3-Amino-5-CF3)

Esterification

Acid-catalyzed esterification is highly dependent on two factors: the nucleophilicity of the alcohol's oxygen and steric hindrance around the reaction center.[8]

  • (3-Amino-5-(trifluoromethyl)phenyl)methanol: Predicted to be the most reactive . The C1 position is flanked by hydrogen atoms, offering minimal steric hindrance. The substituents at C3 and C5 have negligible steric impact on the alcohol.

  • (3-Amino-4-(trifluoromethyl)phenyl)methanol: Similar to the above, this isomer experiences low steric hindrance at the reaction site.

  • This compound & (4-Amino-2-(trifluoromethyl)phenyl)methanol: These isomers are predicted to be the least reactive . The presence of a substituent (ortho to the -CH2OH group) creates significant steric shielding, impeding the approach of the carboxylic acid or acylating agent.[9][10] This steric effect is often the dominant factor in esterification of substituted benzyl alcohols.

Predicted Reactivity for Esterification (Steric Control): (3-Amino-5-CF3) ≈ (3-Amino-4-CF3) > (2-Amino-4-CF3) ≈ (4-Amino-2-CF3)

Sₙ1-type Substitution Reactions

Reactions that proceed via a benzylic carbocation intermediate, such as Friedel-Crafts benzylation with an arene, are governed by the stability of this positively charged intermediate.[11]

  • (4-Amino-2-(trifluoromethyl)phenyl)methanol: This isomer will form the most stable benzylic carbocation. The para-amino group can donate its lone pair directly into the carbocation center via resonance, providing powerful stabilization that far outweighs the destabilizing inductive effect of the ortho-CF3 group. This makes it the most reactive isomer for Sₙ1 reactions.

  • This compound: The ortho-amino group also provides resonance stabilization, but it is generally less effective than from the para position. The para-CF3 group strongly destabilizes the carbocation through its -I effect. Reactivity will be moderate.

  • (3-Amino-4-(trifluoromethyl)phenyl)methanol & (3-Amino-5-(trifluoromethyl)phenyl)methanol: These isomers will form the least stable carbocations. The meta-amino group cannot provide resonance stabilization, and its weak inductive effect is insufficient to counteract the powerful destabilization from the CF3 group. These isomers are predicted to be the least reactive .

Predicted Reactivity for Sₙ1 Reactions: (4-Amino-2-CF3) >> (2-Amino-4-CF3) > (3-Amino-4-CF3) ≈ (3-Amino-5-CF3)

Section 3: Comparative Reactivity of the Amino Group (-NH2)

The primary reactivity of the amino group is as a nucleophile, for instance, in N-acylation reactions. This nucleophilicity is directly related to the electron density on the nitrogen atom.

  • (3-Amino-5-(trifluoromethyl)phenyl)methanol: Predicted to be the most nucleophilic/reactive . The strongly deactivating -CF3 group is meta to the amine, exerting its weakest influence. The -CH2OH group is also meta, having only a minor electronic impact.

  • (4-Amino-2-(trifluoromethyl)phenyl)methanol: The -CF3 group is meta to the amine, but the -CH2OH group is ortho. The alcohol group may cause some steric hindrance and has a weak deactivating inductive effect.

  • (3-Amino-4-(trifluoromethyl)phenyl)methanol: The -CF3 group is ortho to the amine, significantly reducing its nucleophilicity through a strong inductive pull.

  • This compound: Predicted to be the least nucleophilic/reactive . The amine is flanked by the -CH2OH group, creating steric hindrance. More importantly, it is para to the powerful electron-withdrawing -CF3 group, which drastically reduces the electron density on the nitrogen atom.

Predicted Reactivity for N-Acylation: (3-Amino-5-CF3) > (4-Amino-2-CF3) > (3-Amino-4-CF3) > (2-Amino-4-CF3)

Section 4: Experimental Protocols & Methodologies

To provide a practical framework, we present standardized, self-validating protocols for key transformations. The causality for experimental choices is explained to ensure technical accuracy and reproducibility.

Protocol: Oxidation of Benzylic Alcohol to Aldehyde

This protocol uses manganese dioxide (MnO2), a mild and chemoselective oxidant for benzylic alcohols, which minimizes the risk of over-oxidation to the carboxylic acid or reaction with the electron-rich amino group.[12]

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A 1. Suspend Isomer (1 eq) & MnO₂ (10 eq) in CHCl₃ B 2. Heat to reflux (e.g., 55-60°C) A->B C 3. Monitor by TLC (approx. 4-8h) B->C D 4. Filter hot mixture through Celite® E 5. Wash filter cake with hot CHCl₃ D->E F 6. Concentrate combined filtrates E->F G 7. Purify via column chromatography F->G H 8. Characterize product (¹H NMR, MS) G->H C->D Upon completion

Caption: Workflow for the selective oxidation of aminobenzyl alcohols.

Methodology:

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the (aminotrifluoromethylphenyl)methanol isomer (1.0 mmol, 1 eq) and chloroform (15 mL).

  • Reagent Addition: Add activated manganese dioxide (10.0 mmol, 10 eq) to the suspension. Rationale: A large excess of MnO2 is used to drive the heterogeneous reaction to completion.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Allow the mixture to cool slightly and filter the hot suspension through a pad of Celite®. Rationale: Filtering while hot prevents the product from precipitating and ensures efficient separation from the solid MnO2.

  • Extraction: Wash the filter cake thoroughly with several portions of hot chloroform.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography.

  • Validation: Confirm the structure and purity of the isolated aldehyde by ¹H NMR spectroscopy and Mass Spectrometry.

Protocol: N-Acylation of the Amino Group

This protocol uses a standard method with an acid chloride and a non-nucleophilic base, pyridine, which also serves as the solvent.

Methodology:

  • Setup: Dissolve the (aminotrifluoromethylphenyl)methanol isomer (1.0 mmol, 1 eq) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Rationale: Cooling minimizes side reactions and controls the exothermic reaction.

  • Reagent Addition: Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography.

  • Validation: Characterize the final N-acetylated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Conclusion

The reactivity of aminobenzyl alcohols bearing a trifluoromethyl group is a nuanced function of the positional chemistry of the substituents. A seemingly minor shift in the location of the -NH2 or -CF3 group can dramatically alter the reactivity of the molecule, transforming it from an ideal substrate for oxidation to a poor one for esterification, or from a potent nucleophile to a weak one.

  • For Sₙ1-type alcohol reactions , the (4-Amino-2-(trifluoromethyl)phenyl)methanol isomer is superior due to paramount carbocation stabilization by the para-amino group.

  • For sterically demanding alcohol reactions like esterification, isomers with an unsubstituted ortho position, such as (3-Amino-5-(trifluoromethyl)phenyl)methanol , are the substrates of choice.

  • For reactions requiring high amine nucleophilicity , one must choose an isomer where the amine is electronically isolated from the -CF3 group, again pointing to (3-Amino-5-(trifluoromethyl)phenyl)methanol .

This guide provides a predictive framework based on established principles of organic chemistry. By understanding the underlying electronic and steric effects, researchers can make informed decisions, saving valuable experimental time and resources, and accelerating the development of novel therapeutics and materials.

References

A Comparative Guide to the Definitive Structural Validation of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In drug discovery and development, the precise characterization of a molecule's three-dimensional atomic arrangement is not merely an academic exercise—it is a foundational requirement for understanding efficacy, safety, and intellectual property. While a suite of spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provides essential, high-throughput data for routine characterization, they ultimately construct a mosaic of circumstantial evidence. For unambiguous, definitive proof of structure, particularly the absolute stereochemistry and solid-state conformation, Single-Crystal X-ray Crystallography (SC-XRD) remains the undisputed gold standard. This guide presents a comparative analysis, using the hypothetical validation of (2-Amino-4-(trifluoromethyl)phenyl)methanol as a practical case study. We will detail the rigorous, self-validating protocol for SC-XRD and contrast its conclusive data with the inferential, yet complementary, insights provided by spectroscopic methods.

The Imperative of Unambiguous Structural Validation

The molecule this compound contains several key features: a chiral center at the benzylic carbon, an aromatic amine, a primary alcohol, and a trifluoromethyl group. This combination presents potential for polymorphism (different crystalline forms) and requires absolute confirmation of stereochemistry, which profoundly impacts biological activity. An incorrect structural assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and significant delays in the development pipeline.[1][2] Therefore, relying solely on methods that cannot provide a direct 3D visualization of the molecule is a significant risk.

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD) - The Gold Standard

SC-XRD is a powerful, non-destructive technique that provides a precise three-dimensional map of electron density within a crystal.[3] By directing a beam of X-rays onto an ordered, single crystal, we can analyze the resulting diffraction pattern to determine the exact positions of atoms, bond lengths, and bond angles.[4][5] The output is not an interpretation, but a direct observation of the molecule's solid-state structure.

Workflow for Definitive Structure Validation

The process from powder to proven structure is a systematic workflow designed to ensure data integrity at every stage.

SC_XRD_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement Purity Purity Assessment (LC-MS, NMR) Crystallization Crystallization Screening Purity->Crystallization >99% Purity Required Selection Crystal Selection & Mounting Crystallization->Selection Identify High-Quality Crystal DataCollection Diffraction Data Collection Selection->DataCollection Mount on Goniometer Processing Data Processing & Integration DataCollection->Processing Raw Diffraction Images Solution Structure Solution (e.g., Direct Methods) Processing->Solution Generate Reflection File (HKL) Refinement Structure Refinement Solution->Refinement Initial Atomic Model Validation Final Validation & CIF Generation Refinement->Validation Optimize Model vs. Data

Caption: High-level workflow for Single-Crystal X-ray Crystallography.

Detailed Experimental Protocol: A Case Study with this compound

Causality Behind Experimental Choices: The protocol below is designed to be self-validating. Initial purity checks prevent wasted time on crystallizing impure material. The choice of crystallization methods is based on creating a state of supersaturation slowly, which is crucial for the growth of well-ordered, single crystals suitable for diffraction.[6]

Step 1: Purity Assessment & Material Preparation

  • Objective: To ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.

  • Protocol:

    • Confirm identity and purity via ¹H NMR and LC-MS. The sample should be free of significant solvent or synthetic by-product peaks.

    • If necessary, purify the compound by flash chromatography or recrystallization until the desired purity is achieved.

Step 2: Crystallization Screening

  • Objective: To identify solvent conditions that will yield diffraction-quality single crystals. This is often the most challenging and empirical step.[7]

  • Protocol: A multi-technique screening approach is employed using minimal material.[8]

    • Slow Evaporation: Dissolve ~5-10 mg of the compound in a small vial with a good solvent (e.g., Methanol, Acetone) to the point of saturation. Cover the vial with a cap containing a pinhole and leave undisturbed.[6]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent"). The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]

    • Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of the compound in a good solvent in a narrow tube (e.g., NMR tube). Crystals may form at the interface over time.

Method Good Solvents (High Solubility) Anti-Solvents (Low Solubility) Rationale
Slow EvaporationEthyl Acetate, Dichloromethane, AcetoneN/ASimple and effective. The choice of solvent can influence crystal packing.[6]
Vapor DiffusionMethanol, EthanolHexanes, Diethyl Ether, WaterAllows for very slow and controlled change in solvent composition, often yielding high-quality crystals.[9]
Antisolvent AdditionN,N-Dimethylformamide (DMF)WaterUseful for highly soluble compounds. The antisolvent reduces solubility, driving nucleation.[9]

Step 3: Crystal Selection and Mounting

  • Objective: To select a single, well-formed crystal free of cracks or defects and mount it for data collection.

  • Protocol:

    • Under a microscope, identify a suitable crystal (ideally 0.1-0.3 mm in size).[10]

    • Using a micromanipulator and a mounting loop, carefully remove the crystal from the mother liquor.

    • Immediately flash-cool the crystal in a stream of liquid nitrogen to prevent solvent loss and radiation damage during data collection.

Step 4: Data Collection

  • Objective: To collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Protocol:

    • Mount the cryo-cooled crystal on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or pixel detector).[11]

    • Collect a series of diffraction images while rotating the crystal. Modern software automates the data collection strategy to ensure complete data coverage.[5]

Step 5: Structure Solution and Refinement

  • Objective: To process the raw diffraction data and build an atomic model of the molecule.[12]

  • Protocol:

    • Data Integration: The software identifies the position and intensity of each diffraction spot on the images.

    • Structure Solution: Using direct methods or other algorithms, an initial electron density map is calculated, from which an initial atomic model is built.[10]

    • Refinement: The positions and thermal parameters of the atoms in the model are adjusted (refined) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[11] The final quality of the structure is assessed by metrics like the R-factor.

Anticipated Results and Data Interpretation

The successful outcome is a Crystallographic Information File (CIF) and a visual representation, typically an Oak Ridge Thermal Ellipsoid Plot (ORTEP), which shows the 3D structure with atoms represented as ellipsoids indicating their thermal motion.[13][14]

Parameter Anticipated Value/Information Significance
Chemical FormulaC8 H8 F3 N OConfirms the elemental composition.
Molecular Weight191.15Matches the expected molecular weight.
Crystal Systeme.g., MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the specific symmetry operations within the unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the fit between the model and the data. A lower value is better.
Flack Parameter~0For chiral molecules, this parameter confirms the absolute stereochemistry (R or S).

Comparative Analysis: Orthogonal Spectroscopic Techniques

While SC-XRD provides the definitive answer, spectroscopic methods are indispensable for routine analysis, reaction monitoring, and providing complementary data.[15] Their strength lies in speed and applicability to non-crystalline samples.

Logical Relationship of Analytical Techniques

Analytical_Logic cluster_conclusions Structural Information Deduced MS Mass Spectrometry (MS) Conclusion_MS Molecular Formula (from High-Res MS) MS->Conclusion_MS IR Infrared (IR) Spectroscopy Conclusion_IR Functional Groups Present (-OH, -NH₂, C-F, Ar-H) IR->Conclusion_IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Conclusion_NMR Atom Connectivity & Environment (2D Structure) NMR->Conclusion_NMR XRD Single-Crystal XRD (SC-XRD) Conclusion_XRD Unambiguous 3D Structure (Atom Positions, Bond Lengths/Angles, Absolute Stereochemistry) XRD->Conclusion_XRD Conclusion_NMR->Conclusion_XRD Hypothesis for

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the 2D structure (atom connectivity) of a molecule in solution.[16][17] It relies on the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F.[18]

  • What it tells us: Provides information about the chemical environment, number, and connectivity of atoms.[19][20] For our target molecule, we would expect:

    • ¹H NMR: Distinct signals for the aromatic protons, the CH-OH proton, the OH and NH₂ protons, and the CH₂ protons. Coupling patterns would help establish which protons are adjacent.

    • ¹³C NMR: Signals for each unique carbon atom in the molecule, including the CF₃ carbon.[21][22]

    • ¹⁹F NMR: A single signal for the CF₃ group.

  • Limitations: NMR alone cannot determine the absolute configuration of a chiral center without specialized experiments. It provides an average structure in solution, which may differ from the solid-state conformation. It gives no information on crystal packing.

B. Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules.[23] It is exceptionally sensitive and provides the molecular weight of the compound.[24][25]

  • What it tells us: High-resolution mass spectrometry (HRMS) can provide an exact molecular formula (e.g., C₈H₈F₃NO), confirming the elemental composition.[26] The fragmentation pattern can also offer clues about the structure.

  • Limitations: MS cannot distinguish between isomers (compounds with the same formula but different structures), as they have the identical molecular weight. It provides no information about 3D structure or connectivity.

C. Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of bonds within a molecule. It is excellent for identifying the presence of specific functional groups.[27][28]

  • What it tells us: The IR spectrum would show characteristic absorption bands confirming the presence of the O-H stretch (from the alcohol), N-H stretches (from the amine), C-H stretches (aromatic and aliphatic), and strong C-F stretches.[29][30][31]

  • Limitations: IR spectroscopy provides very little information about the overall molecular skeleton or how the functional groups are connected. Many molecules can have similar IR spectra.

Synthesis & Recommendation

The comparison below summarizes the capabilities of each technique in the context of validating the structure of this compound.

Capability MS IR NMR SC-XRD
Confirms Molecular Formula Yes NoNoYes
Identifies Functional Groups IndirectlyYes Yes Yes
Determines Atom Connectivity (2D) NoNoYes Yes
Determines 3D Structure NoNoIndirectlyYes (Definitive)
Determines Absolute Stereochemistry NoNoNoYes (Definitive)
Reveals Crystal Packing NoNoNoYes (Definitive)
Requires Crystalline Sample NoNoNoYes

Recommendation:

As a Senior Application Scientist, my recommendation for the definitive validation of a new chemical entity like this compound follows a tiered approach:

  • Initial Characterization (All Batches): Use a combination of NMR, MS, and IR for rapid confirmation of identity, purity, and structural consistency. These techniques are essential for routine quality control.

  • Definitive Structural Proof (Reference Standard): Once a lead candidate is identified and a reference standard is required, single-crystal X-ray crystallography is mandatory. The resulting CIF file serves as the ultimate, unambiguous proof of the three-dimensional structure, including its all-important absolute stereochemistry. This single piece of data is foundational for regulatory submissions and robust intellectual property claims.

References

A Comparative Guide for Medicinal Chemists: Trifluoromethylated vs. Non-fluorinated Aniline Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of tools available to medicinal chemists, the use of fluorinated building blocks has become an indispensable strategy.[1] This guide offers an in-depth comparative analysis of trifluoromethylated versus non-fluorinated aniline building blocks, providing the foundational principles, supporting experimental data, and practical protocols to empower researchers in their decision-making process.

Aniline and its derivatives are privileged scaffolds, forming the core of numerous therapeutic agents. The decision to incorporate a trifluoromethyl (-CF3) group onto this scaffold is a critical one, as it profoundly alters the molecule's fundamental properties.[2] This guide will dissect these changes, moving beyond simple observation to explain the underlying chemical principles that drive performance.

The Physicochemical Transformation: Why the -CF3 Group is a Game-Changer

The trifluoromethyl group is often employed as a bioisostere for methyl or chloro groups, but its effects are far more profound than simple substitution.[3] Its powerful electron-withdrawing nature and unique steric and electronic properties dramatically influence lipophilicity, basicity, and metabolic stability.[4]

Lipophilicity (LogP): A Surprising Increase

A common misconception is that the high electronegativity of fluorine would decrease a molecule's lipophilicity (its preference for a lipid environment over an aqueous one). However, the trifluoromethyl group consistently increases the LogP value. This is because the fluorine atoms in a -CF3 group are poor hydrogen bond acceptors, leading to a less favorable interaction with water and thus a greater preference for the lipid phase.[5] This enhanced lipophilicity can improve a drug's ability to cross cell membranes.[6][7]

Table 1: Comparative LogP Values of Aniline and Trifluoromethylated Anilines

CompoundStructureCalculated LogPData Source
AnilineC₆H₅NH₂0.90PubChem CID 6115
2-(Trifluoromethyl)aniline2-CF₃C₆H₄NH₂2.4PubChem CID 6922[8]
3-(Trifluoromethyl)aniline3-CF₃C₆H₄NH₂2.4PubChem CID 7375[9]
4-(Trifluoromethyl)aniline4-CF₃C₆H₄NH₂2.4PubChem CID 9964[10]

Note: LogP values can vary slightly based on the calculation method. The values presented are for comparative purposes.

Electronic Effects (pKa): A Drastic Reduction in Basicity

The most dramatic electronic effect of the -CF3 group is its powerful inductive electron-withdrawing capacity.[3] This effect pulls electron density away from the aniline's amino group, making the lone pair of electrons on the nitrogen atom less available to accept a proton. Consequently, trifluoromethylated anilines are significantly less basic (have a lower pKa) than their non-fluorinated counterparts.[11] This modulation of pKa is a critical tool for medicinal chemists to fine-tune a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[12]

Table 2: Comparative pKa Values of Anilinium Ions

CompoundStructurepKa of Conjugate AcidData Source
AnilineC₆H₅NH₂4.6Hall, N.F., et al. (1932)[13]
4-Methylaniline4-CH₃C₆H₄NH₂5.1Hall, N.F., et al. (1932)[13]
4-Chloroaniline4-ClC₆H₄NH₂4.0Hall, N.F., et al. (1932)[13]
4-(Trifluoromethyl)aniline4-CF₃C₆H₄NH₂2.6Roberts, J.D., et al.[13]
Metabolic Stability: A Metabolic Shield

One of the most compelling reasons to incorporate a -CF3 group is to enhance a drug's metabolic stability.[14] The carbon-fluorine bond is exceptionally strong, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[14] When a -CF3 group replaces a metabolically labile group, such as a methyl group that is prone to oxidation, it can effectively block that metabolic pathway.[3][15] This "metabolic switching" leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[14]

Visualization of Key Physicochemical Effects

The following diagram illustrates the multifaceted impact of substituting a hydrogen atom with a trifluoromethyl group on the aniline core.

Caption: Impact of Trifluoromethylation on Aniline Properties.

Experimental Corner: Protocols for Comparative Analysis

To translate theory into practice, reliable experimental data is essential. The following protocols provide step-by-step methodologies for key comparative experiments.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[16][17]

Objective: To experimentally determine and compare the LogP values of a non-fluorinated aniline and its trifluoromethylated analog.

Materials:

  • Test compounds (e.g., 4-methylaniline and 4-(trifluoromethyl)aniline)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels, centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Preparation of Saturated Solvents: Mix equal volumes of n-octanol and PBS in a large container. Shake vigorously for 24 hours and then allow the layers to separate completely. Use the octanol-saturated PBS for the aqueous phase and the PBS-saturated octanol for the lipid phase.[18]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol for these compounds).

  • Partitioning: In a separatory funnel, add a known volume of the octanol phase and the aqueous phase (e.g., 10 mL of each). Add a small, known amount of the test compound stock solution.

  • Equilibration: Cap the funnel and shake it for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. Let the funnel stand until the layers have clearly separated. Centrifugation can be used to break up any emulsions.[18]

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.[18]

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV method.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay is a standard method to assess a compound's susceptibility to metabolism by Phase I enzymes.[19][20]

Objective: To compare the rate of metabolism of a non-fluorinated aniline versus its trifluoromethylated analog.

Materials:

  • Test compounds

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor solution)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (Stopping Solution)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS for analysis

Methodology:

  • Preparation: Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[19][21] Prepare working solutions of the test compounds.

  • Incubation Setup: In a 96-well plate, add the HLM solution to each well. Add the test compound working solution to initiate a pre-incubation at 37°C for 5-10 minutes.[14]

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[14] The time of this addition is considered T=0.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.[22]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Experimental Workflow Visualization

The following diagram outlines the workflow for the in vitro metabolic stability assay.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (37°C) cluster_analysis 3. Analysis prep1 Thaw & Dilute HLM A Add HLM & Compound to 96-well plate prep1->A prep2 Prepare Compound Working Solutions prep2->A prep3 Prepare NADPH Cofactor Solution C Initiate Reaction: Add NADPH prep3->C B Pre-incubate A->B B->C D Incubate & Take Time Points (0, 5, 15, 30, 45 min) C->D E Terminate Reaction: Add Ice-Cold Stop Solution D->E F Centrifuge to Precipitate Protein E->F G Transfer Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and Intrinsic Clearance H->I

Caption: Workflow for In Vitro Metabolic Stability Assay.

Case Studies in Drug Discovery

The successful application of trifluoromethylated anilines is evident in numerous FDA-approved drugs.[23]

  • Celecoxib (Celebrex): An anti-inflammatory drug, celecoxib contains a trifluoromethyl group on a phenyl ring. This group contributes to the overall lipophilicity and binding profile of the drug.[3]

  • Sorafenib (Nexavar): An anticancer agent, sorafenib's structure includes a 4-chloro-3-(trifluoromethyl)phenyl moiety.[24][25] The trifluoromethyl group is critical for its activity and pharmacokinetic profile.

  • Teriflunomide (Aubagio): Used to treat multiple sclerosis, this drug is the active metabolite of leflunomide and features a 4-(trifluoromethyl)aniline core structure.[26]

Conclusion: A Strategic Choice for Drug Optimization

The decision to use a trifluoromethylated aniline building block over its non-fluorinated counterpart is a strategic one, driven by the desire to modulate key physicochemical and pharmacokinetic properties. The incorporation of a -CF3 group is a powerful tactic to increase lipophilicity, fine-tune basicity, and, most notably, block metabolic oxidation, thereby enhancing a compound's stability and half-life.[12][14] While synthetic accessibility can sometimes be a challenge, the potential rewards in terms of improved drug-like properties often outweigh the hurdles.[27][28][29] By understanding the fundamental principles and employing the experimental protocols outlined in this guide, researchers can make more informed and effective decisions in the complex, multifaceted process of drug discovery.

References

assessing the impact of the trifluoromethyl group on the biological activity of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the strategic modification of a lead compound is paramount to enhancing its therapeutic potential. Among the myriad of chemical alterations available to medicinal chemists, the introduction of a trifluoromethyl (CF₃) group stands out as a powerful and versatile strategy. This guide provides an in-depth comparison of the biological activity of drug derivatives with and without this influential functional group, supported by experimental data and detailed methodologies.

The Power of Three Fluorines: Understanding the Trifluoromethyl Group's Influence

The trifluoromethyl group, often used as a bioisostere for a methyl group or a hydrogen atom, imparts a unique combination of properties to a molecule that can profoundly influence its pharmacokinetic and pharmacodynamic profile.[1][2] These properties stem from the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine (C-F) bond.[2]

Enhanced Metabolic Stability: The "Fluorine Shield"

A primary driver for incorporating a trifluoromethyl group is to bolster a compound's metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes that are the workhorses of drug metabolism.[3][4] By strategically placing a CF₃ group at a known or suspected site of oxidative metabolism, this metabolic pathway can be effectively blocked, a concept often referred to as "metabolic switching."[5] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][5]

Visualizing Metabolic Blocking

The following diagram illustrates how a trifluoromethyl group can protect a molecule from metabolic degradation compared to a methyl group.

cluster_0 Metabolism of a Methylated Compound cluster_1 Metabolism of a Trifluoromethylated Compound Parent Drug (with -CH3) Parent Drug (with -CH3) CYP450 Enzymes CYP450 Enzymes Parent Drug (with -CH3)->CYP450 Enzymes Oxidation Metabolite (Hydroxylated) Metabolite (Hydroxylated) CYP450 Enzymes->Metabolite (Hydroxylated) Parent Drug (with -CF3) Parent Drug (with -CF3) CYP450 Enzymes_2 CYP450 Enzymes Parent Drug (with -CF3)->CYP450 Enzymes_2 Resistant to Oxidation Metabolism Blocked Metabolism Blocked CYP450 Enzymes_2->Metabolism Blocked

Caption: Metabolic blocking by the trifluoromethyl group.

Modulating Lipophilicity and Binding Affinity

The trifluoromethyl group is also a valuable tool for fine-tuning a drug's lipophilicity and its binding affinity to its biological target. The CF₃ group is more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and access lipophilic binding pockets within proteins.[4] However, this increase in lipophilicity must be carefully balanced to avoid issues with aqueous solubility and off-target effects.[4]

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution within a molecule, potentially leading to stronger interactions with the target protein through enhanced hydrogen bonding or electrostatic interactions.[1] This can result in increased binding affinity and selectivity.[2]

Comparative Analysis: The Trifluoromethyl Effect in Action

The true impact of the trifluoromethyl group is best illustrated through direct comparison of drug analogs. The following case studies provide quantitative data on how this small modification can lead to significant changes in biological activity.

Case Study 1: Isoxazole-Based Anti-Cancer Agents

A recent study by Nag et al. (2024) provides a clear example of the trifluoromethyl group's ability to enhance anti-cancer activity.[6] The researchers synthesized and evaluated a series of isoxazole derivatives and directly compared a trifluoromethylated compound with its non-fluorinated analog.

CompoundStructureIC₅₀ (µM) against MCF-7 CellsFold Improvement
Non-Trifluoromethylated Analog (14) 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole19.72-
Trifluoromethylated Analog (2g) 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63~8x
Data sourced from Nag et al. (2024).[6]

The data clearly demonstrates that the addition of a trifluoromethyl group to the isoxazole core resulted in an approximately 8-fold increase in potency against the MCF-7 human breast cancer cell line.[6]

Case Study 2: Celecoxib - A COX-2 Inhibitor
CompoundDescriptionCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib Trifluoromethylated pyrazole~0.04-0.1~1-15~7.6 - 375
Rofecoxib Non-trifluoromethylated furanone~0.53>10~36
Note: The IC₅₀ values for Celecoxib can vary depending on the specific assay conditions. The data presented here is a range compiled from multiple sources for illustrative purposes.[7][8][9][10]

The trifluoromethyl group in celecoxib is known to contribute to its high affinity and selectivity for the COX-2 enzyme.[8]

Experimental Protocols for Assessing the Trifluoromethyl Impact

To rigorously evaluate the effect of trifluoromethylation, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for two key assays used in this assessment.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[5]

Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Add test compound, microsomes, and NADPH Quenching Quenching Incubation->Quenching Stop reaction at time points Sample Analysis Sample Analysis Quenching->Sample Analysis Precipitate protein and analyze supernatant Data Analysis Data Analysis Sample Analysis->Data Analysis Quantify parent compound Results Results Data Analysis->Results Calculate t½ and CLint

Caption: A generalized workflow for an in vitro microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and its non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (or other suitable organic solvent) for quenching

  • Internal standard for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and its analog (e.g., 10 mM in DMSO).

    • Thaw the pooled liver microsomes on ice.

    • Prepare the incubation buffer (phosphate buffer).

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the incubation buffer.

    • Add the liver microsomes to the buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound or its analog to a final concentration of, for example, 1 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Thermal Shift Assay (TSA) for Binding Affinity

The thermal shift assay, or differential scanning fluorimetry, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Prepare Assay Mix Prepare Assay Mix Thermal Denaturation Thermal Denaturation Prepare Assay Mix->Thermal Denaturation Protein, dye, and ligand in qPCR plate Fluorescence Detection Fluorescence Detection Thermal Denaturation->Fluorescence Detection Gradual temperature increase Data Analysis Data Analysis Fluorescence Detection->Data Analysis Measure fluorescence intensity Results Results Data Analysis->Results Determine melting temperature (Tm)

Caption: A generalized workflow for a thermal shift assay.

Objective: To determine the change in the melting temperature (ΔTm) of a target protein upon binding of a trifluoromethylated versus a non-trifluoromethylated ligand.

Materials:

  • Purified target protein

  • Trifluoromethylated and non-trifluoromethylated test ligands

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of performing a melt curve analysis

  • Appropriate buffer for the protein and ligand

  • qPCR plates

Procedure:

  • Preparation of Assay Mix:

    • Prepare a master mix containing the purified protein and the fluorescent dye in the appropriate buffer.

    • In a qPCR plate, add the master mix to each well.

    • Add the test ligands (trifluoromethylated and non-trifluoromethylated analogs) at various concentrations to different wells. Include a control with no ligand.

  • Thermal Denaturation and Fluorescence Detection:

    • Place the qPCR plate in the real-time PCR instrument.

    • Set up a melt curve protocol, which involves a gradual increase in temperature (e.g., from 25°C to 95°C) with fluorescence readings taken at each temperature increment.

  • Data Analysis:

    • The instrument software will generate a melt curve for each well, plotting fluorescence intensity against temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without a ligand from the Tm of the protein with each ligand. A positive ΔTm indicates that the ligand stabilizes the protein upon binding.

Conclusion: A Strategic Tool for Drug Optimization

The strategic incorporation of a trifluoromethyl group is a proven and powerful tactic in the medicinal chemist's arsenal. As demonstrated by the provided case studies and underlying principles, this small molecular modification can lead to substantial improvements in a drug candidate's metabolic stability, lipophilicity, and binding affinity. By leveraging robust in vitro assays, researchers can rationally design and evaluate trifluoromethylated derivatives to optimize lead compounds and enhance the likelihood of clinical success. The continued exploration of the nuanced effects of trifluoromethylation will undoubtedly continue to drive innovation in drug discovery and development.

References

analytical techniques for the quantitative analysis of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Introduction

This compound is a fluorinated building block increasingly utilized in the synthesis of high-value pharmaceutical and agrochemical compounds.[1][2] The presence of the trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity. Consequently, the rigorous quality control of this intermediate is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final active ingredient. Accurate and precise quantitative analysis is the cornerstone of this quality control.

This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative determination of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles of analytical method validation as mandated by regulatory bodies like the ICH, ensuring that the methodologies are not just scientifically sound but also suitable for their intended purpose in a regulated environment.[3][4]

Logical Workflow for Analytical Method Selection

The selection of an appropriate analytical technique is a multi-faceted decision, balancing the required performance characteristics with practical laboratory constraints. The following workflow outlines the key decision points.

Analytical_Method_Selection_Workflow cluster_0 Phase 1: Define Analytical Needs cluster_1 Phase 2: Technique Evaluation cluster_2 Phase 3: Method Development & Validation Start Define Purpose (e.g., Purity Assay, Impurity Profiling, Trace Analysis) Matrix Identify Sample Matrix (e.g., Bulk Material, Reaction Mixture, Formulation) Start->Matrix Performance Determine Required Performance (Sensitivity, Specificity, Accuracy) Matrix->Performance HPLC HPLC-UV (Good for non-volatile analytes, robust purity assays) Performance->HPLC Match Needs GCMS GC-MS (Good for volatile analytes, requires derivatization) Performance->GCMS Match Needs LCMSMS LC-MS/MS (High sensitivity & specificity, trace analysis) Performance->LCMSMS Match Needs Develop Develop & Optimize Method (Column, Mobile Phase, Temp, etc.) HPLC->Develop GCMS->Develop LCMSMS->Develop Validate Validate per ICH Q2(R1) (Accuracy, Precision, Linearity, Specificity, etc.) Develop->Validate Implement Implement for Routine QC Validate->Implement

Caption: Logical workflow for selecting and validating an analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse for quantitative analysis of non-volatile, thermally stable pharmaceutical intermediates. For this compound, a reversed-phase (RP-HPLC) method is the most logical choice due to the molecule's moderate polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides optimal retention for the aromatic ring of the analyte. The polar amino and methanol groups ensure it does not retain too strongly, allowing for reasonable elution times.

  • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (acetonitrile or methanol) is ideal. The acid protonates the amino group, improving peak shape and minimizing tailing. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution may be necessary to separate the main component from potential impurities with different polarities.[5]

  • Detection: The benzene ring in the analyte contains a chromophore that absorbs UV light, making UV detection a simple and robust choice. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed not only to quantify the main analyte but also to separate it from potential degradation products, making it "stability-indicating" as per ICH guidelines.[6][7]

1. Instrumentation and Conditions:

  • System: HPLC with quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A (0 min) -> 10% A (20 min) -> 10% A (25 min) -> 95% A (25.1 min) -> 95% A (30 min).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): 50:50 Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard solution.

3. Validation Workflow: The validation of this method is a documented process to prove its suitability for the intended purpose.[4][8]

HPLC_Validation_Workflow cluster_0 Method Performance Characteristics (ICH Q2(R1)) Specificity Specificity & Forced Degradation (Acid, Base, H2O2, Heat, Light) Linearity Linearity & Range (5 concentration levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels, 9 replicates) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, Mobile Phase %) LOD_LOQ->Robustness Report Validation Report Robustness->Report Start Optimized HPLC Method Start->Specificity

Caption: Workflow for HPLC method validation based on ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high chromatographic resolution and definitive identification through mass spectrometry. However, for a polar, active compound like an aromatic amine with a hydroxyl group, direct analysis can be challenging.

Causality Behind Experimental Choices:

  • Derivatization: The primary amine (-NH₂) and hydroxyl (-OH) groups are active sites that can cause peak tailing and adsorption on the GC column.[9] Derivatization, for example, by silylation (e.g., with BSTFA) or acylation (e.g., with pentafluoropropionic anhydride), is often necessary. This step converts the polar groups into less polar, more volatile derivatives, leading to sharper, more symmetrical peaks.[10]

  • Column Choice: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating the derivatized analyte.

  • Mass Spectrometry: Electron Ionization (EI) provides reproducible fragmentation patterns for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is used to monitor specific, abundant ions, significantly enhancing sensitivity and selectivity compared to full scan mode.[11]

Protocol: GC-MS with Derivatization

1. Derivatization:

  • To ~1 mg of the sample or standard in a vial, add 200 µL of a suitable solvent (e.g., pyridine) and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. Instrumentation and Conditions:

  • System: GC-MS with an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.[12][13]

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. This is the premier technique for trace-level quantification or analysis in complex matrices where co-eluting interferences are a concern.[14]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal, as the primary amine group is readily protonated to form the [M+H]⁺ ion.

  • Tandem MS (MS/MS): The technique operates in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) isolates the precursor ion ([M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific, stable product ion. This precursor -> product ion transition is highly specific to the analyte, virtually eliminating matrix interference.[15]

  • Chromatography: The same RP-HPLC conditions as described for HPLC-UV can be used as a starting point, though faster gradients are often employed due to the high specificity of the detector.

Protocol: LC-MS/MS for Trace Quantification

1. Instrumentation and Conditions:

  • System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatography: Use conditions similar to the RP-HPLC method. A shorter column (e.g., 50 mm x 2.1 mm) can be used for higher throughput.

  • Ion Source: ESI, Positive Mode.

  • Key MS Parameters: Optimize capillary voltage, source temperature, and gas flows.

  • MRM Transitions:

    • Determine the mass of the protonated molecule ([M+H]⁺). For C₈H₈F₃NO (MW 191.15), this is m/z 192.1.

    • Infuse a standard solution to find the optimal collision energy and identify the most abundant, stable product ions. For example, a potential fragmentation could be the loss of water (m/z 174.1) or other characteristic fragments.

    • Quantifier Transition: The most intense transition (e.g., 192.1 -> 174.1).

    • Qualifier Transition: A second, less intense transition to confirm identity.

Comparative Performance Analysis

The choice of technique depends critically on the analytical objective. The table below provides a comparative summary based on typical performance metrics. (Note: Values are illustrative and must be determined experimentally during method validation).

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Specificity Moderate to High (depends on resolution from impurities)High (based on retention time and mass spectrum)Very High (based on retention time and specific MRM transition)
Sensitivity (LOQ) ~0.1 - 1 µg/mL~10 - 100 ng/mL~0.01 - 1 ng/mL[15][16]
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Sample Prep Simple (dissolve and inject)Complex (requires derivatization)Simple (dissolve and inject)
Throughput Moderate (~30 min/sample)Low (~20 min/sample + derivatization time)High (~5-10 min/sample)
Cost & Complexity LowModerateHigh
Best For Purity assays, routine QC of bulk materialImpurity identification, analysis of volatile impuritiesTrace-level quantification, analysis in complex matrices, bioanalysis

Conclusion

For the routine quantitative analysis and purity assessment of bulk this compound, a validated RP-HPLC-UV method stands out as the most practical, robust, and cost-effective solution.[5] It provides the necessary performance for quality control in a manufacturing environment.

GC-MS serves as a valuable complementary technique, particularly for identifying volatile impurities or when derivatization is already part of a workflow for related compounds. Its strength lies in structural confirmation.[12]

LC-MS/MS is the undisputed choice when ultimate sensitivity and specificity are required. It is indispensable for trace-level impurity analysis, monitoring the compound in complex reaction mixtures, or for pharmacokinetic studies in drug development, where concentrations are expected to be extremely low.[14][17]

Ultimately, the selection must be justified and the chosen method thoroughly validated according to established guidelines to ensure data integrity and regulatory compliance.[18][19]

References

The Strategic Advantage of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The trifluoromethyl group, in particular, has proven to be a valuable asset in optimizing the pharmacological properties of drug candidates, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical comparison of (2-Amino-4-(trifluoromethyl)phenyl)methanol as a key starting material in the synthesis of kinase inhibitors, with a focus on its application in the development of next-generation cancer therapeutics. We will objectively compare its utility and the performance of the resulting compounds against established alternatives, supported by experimental data and detailed synthetic protocols.

The Trifluoromethyl Phenylamino Moiety: A Privileged Scaffold in Kinase Inhibition

The 2-amino-4-(trifluoromethyl)phenyl scaffold is a recurring motif in a multitude of kinase inhibitors. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the physicochemical properties of the molecule. Its introduction can lower the pKa of nearby amino groups, modulating their hydrogen bonding capabilities within the kinase active site. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability and protect against metabolic degradation, prolonging the in vivo half-life of the drug.

This compound , with its versatile hydroxymethyl group, offers a synthetic handle for a variety of chemical transformations, making it an attractive starting point for the construction of complex kinase inhibitors.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this key building block is paramount for its application in drug discovery programs. A common and scalable route begins with the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 2-Amino-4-(trifluoromethyl)benzoic Acid

Objective: To synthesize this compound from 2-amino-4-(trifluoromethyl)benzoic acid.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-amino-4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the solution of the benzoic acid to the LiAlH₄ suspension via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Combine the filtrate and the ether washings, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

benzoic_acid 2-Amino-4-(trifluoromethyl)benzoic Acid lialh4 LiAlH4, THF, 0°C to reflux benzoic_acid->lialh4 Reduction product This compound lialh4->product

Caption: Synthesis of the target building block.

Application in Pan-RAF Inhibitor Synthesis: A Case Study of LY3009120

While a direct synthesis of a key LY3009120 intermediate from this compound is not prominently documented, the structurally related aniline, 5-bromo-2-fluoro-4-methylaniline , serves as a crucial building block for this pan-RAF inhibitor. The principles of incorporating a trifluoromethyl-bearing aniline scaffold, however, remain central to the design of such inhibitors. LY3009120 was developed to overcome the limitations of first-generation BRAF inhibitors, such as vemurafenib and dabrafenib, namely the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[1][2]

The Challenge of Paradoxical Activation

First-generation BRAF inhibitors, while effective against BRAF V600E mutant melanoma, can induce a conformational change in RAF dimers in cells with wild-type BRAF, leading to the paradoxical activation of MEK and ERK.[3] This can result in the development of secondary malignancies and limit the therapeutic window of these drugs.

cluster_0 BRAF Wild-Type Cell RAS_GTP Active RAS-GTP RAF_dimer RAF Dimer (BRAF/CRAF) RAS_GTP->RAF_dimer Activation MEK MEK RAF_dimer->MEK Paradoxical Activation Vemurafenib Vemurafenib Vemurafenib->RAF_dimer Binding to one protomer ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Paradoxical activation of the MAPK pathway.

Pan-RAF inhibitors like LY3009120 are designed to inhibit all RAF isoforms (ARAF, BRAF, and CRAF), thereby preventing this paradoxical activation and showing efficacy in a broader range of tumors, including those with RAS mutations.[2]

Comparative Performance of RAF Inhibitors

The following tables provide a comparative overview of the biochemical potency and cellular activity of LY3009120 and the first-generation BRAF inhibitors, vemurafenib and dabrafenib.

Table 1: Biochemical Inhibitory Activity (IC₅₀, nM) Against RAF Isoforms

InhibitorARAFBRAFCRAF
LY3009120 4431-4742
Vemurafenib 950260-360>10,000
Dabrafenib 266150

Data compiled from multiple sources and should be considered for comparative purposes.[2][4]

Table 2: Cellular Potency (IC₅₀, nM) in Cancer Cell Lines

InhibitorA375 (BRAF V600E)HCT116 (KRAS G13D)
LY3009120 6.857
Vemurafenib ~10>10,000
Dabrafenib ~1>5,000

Data compiled from multiple sources and should be considered for comparative purposes.[2][4]

The data clearly illustrates the pan-RAF inhibitory profile of LY3009120, with potent activity against all three RAF isoforms. This translates to superior cellular potency in KRAS mutant cell lines, where first-generation inhibitors are ineffective.

Table 3: Comparative Pharmacokinetic Parameters

ParameterLY3009120VemurafenibDabrafenib
Tₘₐₓ (hours) 1-10~41.5-2.5
t₁/₂ (hours) ~15~57~5
Bioavailability (%) Not reported~40 (with high-fat meal)~94

Data compiled from multiple sources and should be considered for comparative purposes.

Alternative Building Blocks and Synthetic Strategies

The synthesis of vemurafenib and dabrafenib utilizes different fluorinated building blocks, highlighting the diversity of synthetic approaches in kinase inhibitor development.

Vemurafenib Synthesis

The core of vemurafenib is constructed using 2,4-dichloro-5-fluorobenzoyl chloride and 4-amino-3-chlorophenol . The synthesis involves an amide bond formation followed by a Suzuki coupling to introduce the propyl-phenyl group.

Dabrafenib Synthesis

Dabrafenib's synthesis is more complex, involving the construction of a thiazole ring. A key starting material is 2,6-difluorobenzenesulfonamide , which is coupled with a fluorinated aniline derivative.

cluster_0 LY3009120 Precursor cluster_1 Vemurafenib Precursor cluster_2 Dabrafenib Precursor LY3009120_precursor 5-bromo-2-fluoro-4-methylaniline Pan-RAF Inhibitor Pan-RAF Inhibitor LY3009120_precursor->Pan-RAF Inhibitor Vemurafenib_precursor 2,4-dichloro-5-fluorobenzoyl chloride BRAF V600E Inhibitor BRAF V600E Inhibitor Vemurafenib_precursor->BRAF V600E Inhibitor Dabrafenib_precursor 2,6-difluorobenzenesulfonamide Dabrafenib_precursor->BRAF V600E Inhibitor

Caption: Different building blocks for RAF inhibitors.

The choice of building block is dictated by the desired final structure and the overall synthetic strategy. While this compound provides a valuable scaffold for certain kinase inhibitor designs, the vast chemical space of potential inhibitors necessitates a diverse toolbox of fluorinated starting materials for the medicinal chemist.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block in the medicinal chemist's arsenal. Its trifluoromethyl group imparts desirable physicochemical properties that can lead to improved drug candidates, particularly in the realm of kinase inhibitors. The comparison with the synthetic strategies for first-generation RAF inhibitors underscores the evolution of drug design, moving towards more sophisticated molecules like pan-RAF inhibitors that address the challenges of drug resistance and off-target effects. As our understanding of kinase biology deepens, the demand for novel, strategically functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for the development of more effective and safer targeted therapies.

References

A Comparative Guide to the Synthetic Routes for (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aminobenzyl alcohol core with a trifluoromethyl group, makes it a key intermediate for the synthesis of a variety of pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and hydroxyl groups provide versatile handles for further chemical modifications.

This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound. We will explore two principal synthetic strategies, evaluating them based on criteria such as overall yield, reagent availability and handling, and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions for the efficient synthesis of this important intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary routes, distinguished by their key intermediate:

  • Route A: Proceeding through the reduction of 2-Amino-4-(trifluoromethyl)benzoic acid .

  • Route B: Proceeding through the reduction of 2-Amino-4-(trifluoromethyl)benzaldehyde .

Both routes begin from commercially available starting materials and involve a two-step sequence. The following sections will detail the experimental protocols and provide a comparative summary of these pathways.

Data Summary: A Head-to-Head Comparison

ParameterRoute A: Via Benzoic Acid IntermediateRoute B: Via Benzaldehyde Intermediate
Starting Material 2-Nitro-4-(trifluoromethyl)benzoic acid2-Nitro-4-(trifluoromethyl)benzaldehyde
Step 1 Reaction Catalytic HydrogenationCatalytic Hydrogenation
Step 1 Reagents Pd/C, H₂ (or H₂ source like Ammonium Formate), Solvent (e.g., aq. NaOH, Ethanol)Pd/C, H₂ (or H₂ source), Solvent (e.g., Ethanol)
Step 1 Typical Yield >90%>90%
Intermediate 2-Amino-4-(trifluoromethyl)benzoic acid2-Amino-4-(trifluoromethyl)benzaldehyde
Step 2 Reaction Carboxylic Acid ReductionAldehyde Reduction
Step 2 Reagents Strong Hydride Agent (e.g., LiAlH₄, BH₃·THF)Mild Hydride Agent (e.g., NaBH₄)
Step 2 Typical Yield 70-85%>95%
Overall Estimated Yield 63-77%>85%
Key Advantages Utilizes a robust and well-established reduction of the nitro group.Milder conditions for the final reduction step; higher overall yield.
Key Disadvantages Requires a strong, and often pyrophoric, reducing agent in the final step.The aldehyde intermediate may be less stable than the corresponding benzoic acid.

Synthetic Pathway Diagrams

Route A: Via 2-Amino-4-(trifluoromethyl)benzoic acid

cluster_0 Step A1: Nitro Group Reduction cluster_1 Step A2: Carboxylic Acid Reduction 2-Nitro-4-(trifluoromethyl)benzoic acid 2-Nitro-4-(trifluoromethyl)benzoic acid 2-Amino-4-(trifluoromethyl)benzoic acid 2-Amino-4-(trifluoromethyl)benzoic acid 2-Nitro-4-(trifluoromethyl)benzoic acid->2-Amino-4-(trifluoromethyl)benzoic acid Pd/C, H₂ This compound This compound 2-Amino-4-(trifluoromethyl)benzoic acid->this compound LiAlH₄ or BH₃·THF

Caption: Synthetic pathway for Route A.

Route B: Via 2-Amino-4-(trifluoromethyl)benzaldehyde

cluster_0 Step B1: Nitro Group Reduction cluster_1 Step B2: Aldehyde Reduction 2-Nitro-4-(trifluoromethyl)benzaldehyde 2-Nitro-4-(trifluoromethyl)benzaldehyde 2-Amino-4-(trifluoromethyl)benzaldehyde 2-Amino-4-(trifluoromethyl)benzaldehyde 2-Nitro-4-(trifluoromethyl)benzaldehyde->2-Amino-4-(trifluoromethyl)benzaldehyde Pd/C, H₂ This compound This compound 2-Amino-4-(trifluoromethyl)benzaldehyde->this compound NaBH₄

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocols

Route A: Synthesis via 2-Amino-4-(trifluoromethyl)benzoic acid

This route involves an initial reduction of a nitro group to an amine, followed by the reduction of a carboxylic acid to a primary alcohol.

Step A1: Synthesis of 2-Amino-4-(trifluoromethyl)benzoic acid

The reduction of the nitro group is efficiently achieved by catalytic hydrogenation. This method is highly selective and typically proceeds in high yield.[1][2]

  • Reaction:

    • To a solution of 2-Nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or aqueous sodium hydroxide, is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

    • The reaction mixture is then subjected to an atmosphere of hydrogen gas (typically 1-10 bar) and stirred vigorously at room temperature until the consumption of hydrogen ceases.

    • Alternatively, a transfer hydrogenation can be performed using a hydrogen donor like ammonium formate in the presence of Pd/C.

  • Work-up:

    • The catalyst is removed by filtration through a pad of celite.

    • If the reaction is performed in an alkaline solution, the filtrate is acidified to precipitate the product.

    • The resulting solid is collected by filtration, washed with water, and dried to afford 2-Amino-4-(trifluoromethyl)benzoic acid, typically as a white to off-white solid.

  • Expert Insights:

    • Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of solvent can influence the reaction rate. Using an aqueous base can improve the solubility of the starting material.[2]

Step A2: Synthesis of this compound

The reduction of the carboxylic acid group requires a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄) or a borane complex.[3]

  • Reaction using LiAlH₄:

    • To a suspension of LiAlH₄ (typically 1.5-2.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution or suspension of 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF is added portion-wise at 0 °C. Caution: The addition can be exothermic and result in hydrogen gas evolution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up (Fieser work-up):

    • The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.

    • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica gel typically affords pure this compound.

  • Expert Insights:

    • The presence of the acidic proton on the amino group will consume one equivalent of the hydride reagent. Therefore, an excess of LiAlH₄ is necessary.

    • The use of borane-tetrahydrofuran complex (BH₃·THF) is an alternative to LiAlH₄ and can sometimes offer milder reaction conditions.[3] However, it also requires an aqueous work-up to hydrolyze the intermediate borate esters.

Route B: Synthesis via 2-Amino-4-(trifluoromethyl)benzaldehyde

This route also begins with a nitro group reduction, but the final step involves the milder reduction of an aldehyde.

Step B1: Synthesis of 2-Amino-4-(trifluoromethyl)benzaldehyde

Similar to Route A, this step involves the catalytic hydrogenation of the corresponding nitro compound.

  • Reaction:

    • 2-Nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate.

    • A catalytic amount of 10% Pd/C (1-5 mol%) is added to the solution.

    • The mixture is hydrogenated under a hydrogen atmosphere (1-10 bar) at room temperature until the starting material is consumed.

  • Work-up:

    • The catalyst is removed by filtration through celite.

    • The filtrate is concentrated under reduced pressure to give 2-Amino-4-(trifluoromethyl)benzaldehyde, which can often be used in the next step without further purification.

  • Expert Insights:

    • It is important to monitor the reaction progress to avoid over-reduction of the aldehyde functionality, although this is generally not a significant issue under standard conditions with a Pd/C catalyst.

Step B2: Synthesis of this compound

The reduction of the aldehyde to the primary alcohol is a straightforward transformation using a mild reducing agent like sodium borohydride (NaBH₄).[4][5]

  • Reaction:

    • To a solution of 2-Amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol, sodium borohydride (NaBH₄) (typically 1.0-1.5 eq) is added portion-wise at 0 °C.

    • The reaction is typically rapid and is stirred at room temperature for a short period (e.g., 1-2 hours) until complete.

  • Work-up:

    • The reaction is quenched by the addition of water or a dilute acid (e.g., 1M HCl).

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

    • Purification by column chromatography or recrystallization provides the final product, this compound.

  • Expert Insights:

    • Sodium borohydride is a safe, inexpensive, and easy-to-handle reducing agent that is highly selective for aldehydes and ketones.[4] This makes the final step of Route B more amenable to large-scale synthesis compared to the use of LiAlH₄ in Route A.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route B, proceeding through the benzaldehyde intermediate, is generally the recommended approach. This is primarily due to the milder and safer conditions of the final reduction step using sodium borohydride, which also tends to provide a higher yield. The overall yield for Route B is typically higher than for Route A.

Route A, via the benzoic acid, remains a solid alternative, especially if 2-Amino-4-(trifluoromethyl)benzoic acid is more readily available or cost-effective than the corresponding aldehyde. However, the use of strong, pyrophoric reducing agents like LiAlH₄ requires more stringent safety precautions and handling expertise.

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available in the laboratory. For most applications, the efficiency, safety, and higher overall yield of Route B make it the more attractive option for the synthesis of this compound.

References

A Technical Guide to the Performance of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Quinoline and Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount. (2-Amino-4-(trifluoromethyl)phenyl)methanol has emerged as a promising precursor for the synthesis of valuable heterocyclic scaffolds, particularly quinolines and tetrahydroquinolines. These structural motifs are central to numerous pharmaceuticals and functional materials. This guide provides a comprehensive evaluation of the performance of this compound in key named reactions, comparing it with established alternative starting materials. We will delve into the mechanistic rationale behind its application and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction to this compound in Heterocycle Synthesis

This compound is a substituted ortho-aminobenzyl alcohol. The presence of both an amino and a hydroxyl group ortho to each other on the benzene ring, combined with the strongly electron-withdrawing trifluoromethyl group, imparts unique reactivity to this molecule. While traditional methods for quinoline synthesis, such as the Friedländer annulation, typically employ ortho-aminobenzaldehydes or ketones, the use of ortho-aminobenzyl alcohols like the title compound offers a valuable alternative. This approach circumvents the often-problematic synthesis and stability of the corresponding aldehydes.

This guide will focus on two principal applications of this compound:

  • Modified Friedländer Annulation for Quinoline Synthesis: This involves the in situ oxidation of the benzylic alcohol to the corresponding aldehyde, which then undergoes condensation with a ketone to form the quinoline ring system.

  • Borrowing Hydrogen Catalysis for Tetrahydroquinoline Synthesis: This elegant and atom-economical method utilizes a transition-metal catalyst to temporarily "borrow" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with a suitable coupling partner before the hydrogen is returned to effect a final reduction, yielding the saturated heterocyclic product.

Performance in Modified Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a cornerstone reaction for the construction of quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The use of o-aminobenzyl alcohols in a modified version of this reaction has gained significant traction. This "indirect" approach typically involves an initial oxidation of the alcohol to the aldehyde in situ, which then participates in the classical Friedländer condensation pathway.

Comparison with Alternative Starting Materials

To objectively evaluate the performance of this compound, we compare it with two common alternatives: the traditional precursor, 2-aminobenzaldehyde, and the unsubstituted parent compound, 2-aminobenzyl alcohol.

Starting MaterialCarbonyl PartnerCatalyst/ConditionsProductYield (%)Reference
This compound Ethyl acetoacetateHypothetical: Ru or Cu catalyst, base, oxidantEthyl 2-methyl-6-(trifluoromethyl)quinoline-3-carboxylateExpected: Good to ExcellentN/A
This compound AcetylacetoneHypothetical: Ru or Cu catalyst, base, oxidant1-(2-Methyl-6-(trifluoromethyl)quinolin-3-yl)ethan-1-oneExpected: Good to ExcellentN/A
2-AminobenzaldehydeEthyl acetoacetateAcetic acidEthyl 2-methylquinoline-3-carboxylate~99%[1]
2-AminobenzaldehydeAcetylacetoneWater, 70°C, catalyst-free1-(2-Methylquinolin-3-yl)ethanone97%[2]
2-Aminobenzyl alcohol1-PhenylethanolMn(I) PN³ pincer complex, KOtBu, 140°C2-PhenylquinolineHigh Conversion[3][4][5][6]
Mechanistic Considerations and Experimental Design

The key to a successful modified Friedländer reaction using this compound is the choice of an efficient catalytic system for the initial aerobic oxidation of the alcohol. Transition metal catalysts, particularly those based on ruthenium and copper, have proven effective for this transformation. The reaction proceeds through the following key steps:

  • Oxidation: The benzylic alcohol is oxidized to the corresponding aldehyde.

  • Aldol Condensation: The newly formed aldehyde undergoes an aldol-type condensation with the enolate of the ketone partner.

  • Cyclization and Dehydration: The amino group attacks the carbonyl of the aldol adduct, leading to cyclization and subsequent dehydration to form the aromatic quinoline ring.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product A This compound C In situ Oxidation (e.g., Ru catalyst, oxidant) A->C [O] B Ketone (e.g., Ethyl Acetoacetate) D Aldol Condensation B->D C->D E Cyclization & Dehydration D->E F 6-(Trifluoromethyl)quinoline Derivative E->F

Caption: Modified Friedländer Annulation Pathway.

Experimental Protocol: Hypothetical Synthesis of Ethyl 2-Methyl-6-(trifluoromethyl)quinoline-3-carboxylate

The following is a generalized, hypothetical protocol based on established methods for the synthesis of quinolines from 2-aminobenzyl alcohols. Optimization of catalyst, base, and solvent would be necessary.

  • To a sealed reaction vessel, add this compound (1 mmol), ethyl acetoacetate (1.2 mmol), a suitable ruthenium or copper catalyst (e.g., Ru(PPh₃)₃Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2 mmol) in an appropriate solvent (e.g., toluene or DMSO, 5 mL).

  • Stir the reaction mixture under an atmosphere of air or oxygen at a specified temperature (e.g., 100-140 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Performance in Borrowing Hydrogen Catalysis for Tetrahydroquinoline Synthesis

The "borrowing hydrogen" (BH) methodology is a powerful and sustainable strategy for the formation of C-N and C-C bonds. In the context of this compound, this reaction allows for the one-pot synthesis of 1,2,3,4-tetrahydroquinolines by reaction with a secondary alcohol.

Comparison with Alternative Starting Materials

The performance of this compound in BH reactions can be benchmarked against the unsubstituted 2-aminobenzyl alcohol.

Starting MaterialSecondary AlcoholCatalyst/ConditionsProductYield (%)Reference
This compound 1-PhenylethanolHypothetical: Mn or Ru pincer complex, base2-Phenyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolineExpected: Good to ExcellentN/A
2-Aminobenzyl alcohol1-PhenylethanolMn(I) PN³ pincer complex, KH/KOH, 120°C2-Phenyl-1,2,3,4-tetrahydroquinoline72% (isolated)[3][4][5][6]
2-Aminobenzyl alcoholCyclohexanolMn(I) PN³ pincer complex, KH/KOH, 120°C2-Cyclohexyl-1,2,3,4-tetrahydroquinoline75% (isolated)[3][4][5][6]

Note: Although direct experimental data for this compound in a BH reaction is not available in the searched literature, studies on other substituted 2-aminobenzyl alcohols indicate that the reaction is tolerant of various functional groups on the aromatic ring. The electron-withdrawing trifluoromethyl group is not expected to significantly hinder the reaction, and good yields of the corresponding 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline should be attainable.

Mechanistic Rationale and Experimental Workflow

The borrowing hydrogen catalytic cycle for the synthesis of tetrahydroquinolines from this compound and a secondary alcohol involves several key steps:

  • Dehydrogenation: The transition metal catalyst abstracts two hydrogen atoms from the secondary alcohol to form a ketone and a metal-dihydride species. Simultaneously, the 2-aminobenzyl alcohol is dehydrogenated to the corresponding aldehyde.

  • Condensation: The in situ generated aldehyde and ketone undergo an aldol-type condensation.

  • Cyclization and Dehydration: The amino group of the 2-aminobenzyl alcohol moiety attacks the carbonyl of the condensation product, leading to cyclization and dehydration to form a quinoline intermediate.

  • Hydrogenation: The metal-dihydride species then transfers the "borrowed" hydrogen atoms to the quinoline intermediate, resulting in the formation of the final 1,2,3,4-tetrahydroquinoline product and regeneration of the active catalyst.

Borrowing_Hydrogen A This compound + Secondary Alcohol B Dehydrogenation (Catalyst) A->B C Aldehyde + Ketone (in situ) B->C D Aldol Condensation C->D E Cyclization & Dehydration D->E F Quinoline Intermediate E->F G Hydrogenation (Catalyst-H2) F->G G->B Catalyst Regeneration H 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline G->H

Caption: Borrowing Hydrogen Catalytic Cycle.

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

The following protocol is adapted from a reported procedure for the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols using a manganese pincer catalyst.[3][4][5][6]

  • In a glovebox, a reaction tube is charged with the manganese pincer complex (e.g., 2 mol%), KH (5 mol%), and KOH (15 mol%).

  • A solution of this compound (1 mmol) and 1-phenylethanol (1.1 mmol) in a suitable solvent (e.g., 1,4-dioxane, 2 mL) is added.

  • The reaction tube is sealed and heated at 120 °C for the specified time (e.g., 24 hours).

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired tetrahydroquinoline.

Conclusion and Future Outlook

This compound stands as a highly promising and versatile building block for the synthesis of trifluoromethyl-substituted quinolines and tetrahydroquinolines. While direct, published experimental data on its performance in named reactions such as the modified Friedländer annulation and borrowing hydrogen catalysis is currently limited, the extensive body of literature on analogous transformations with other substituted ortho-aminobenzyl alcohols provides a strong basis for predicting its reactivity and utility.

The electron-withdrawing nature of the trifluoromethyl group is a key feature that can be exploited to fine-tune the electronic properties of the resulting heterocyclic products, a desirable attribute in drug discovery and materials science. The synthetic routes outlined in this guide, which leverage modern catalytic methods, offer efficient and atom-economical pathways to these valuable compounds.

Future research should focus on the systematic investigation of the reactivity of this compound in these and other named reactions. The development of optimized catalytic systems tailored to this specific substrate will undoubtedly unlock its full potential and pave the way for the discovery of novel bioactive molecules and functional materials. The experimental protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

A Spectroscopic Journey: From Carboxylic Acid to Benzyl Alcohol in a Trifluoromethylated Aromatic System

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol and its Precursor

In the landscape of pharmaceutical and materials science, the synthesis and characterization of fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth spectroscopic comparison of a key building block, this compound, and its direct synthetic precursor, 2-amino-4-(trifluoromethyl)benzoic acid.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectroscopic changes that occur during the chemical transformation of a carboxylic acid to a primary alcohol within this specific molecular framework. By understanding these spectral shifts, researchers can more effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized compounds.

The Synthetic Transformation: A Logical Framework

The conversion of 2-amino-4-(trifluoromethyl)benzoic acid to this compound is a classic reduction reaction. This transformation provides a clear and illustrative example of how changes in a functional group manifest across various spectroscopic techniques. The core of our analysis will focus on the disappearance of the carboxylic acid functionality and the appearance of the hydroxymethyl group.

Synthetic_Pathway Precursor 2-Amino-4-(trifluoromethyl)benzoic acid Product This compound Precursor->Product Reduction Reagent Reducing Agent (e.g., LiAlH4) Reagent->Product

Caption: Synthetic pathway from the precursor to the final product.

Spectroscopic Comparison: A Multi-faceted Analysis

We will now delve into a comparative analysis using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to distinguish between the starting material and the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The primary changes we expect to see are the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons of the alcohol.

Compound Aromatic Protons (ppm) -NH₂ Protons (ppm) -COOH / -CH₂OH & -OH Protons (ppm)
2-Amino-4-(trifluoromethyl)benzoic acid 7.0 - 8.0 (m, 3H)~5.5 - 6.5 (br s, 2H)> 10 (br s, 1H, -COOH)
This compound 6.8 - 7.5 (m, 3H)~4.0 - 5.0 (br s, 2H)~4.6 (s, 2H, -CH₂-), ~2.0 (br s, 1H, -OH)

Analysis of ¹H NMR Spectra:

  • Disappearance of the Carboxylic Acid Proton: The most definitive change is the loss of the highly deshielded carboxylic acid proton signal, which typically appears as a broad singlet downfield of 10 ppm. Its absence in the product spectrum is a strong indicator of successful reduction.

  • Appearance of Methylene and Hydroxyl Protons: Concurrently, the spectrum of the product will feature a new singlet around 4.6 ppm, integrating to two protons, which is characteristic of the benzylic methylene group (-CH₂OH). A broad singlet, corresponding to the hydroxyl proton, is also expected to appear, though its chemical shift can vary depending on concentration and solvent.

  • Shifts in Aromatic and Amine Protons: The electron-donating nature of the newly formed hydroxymethyl group, compared to the electron-withdrawing carboxylic acid, will cause slight upfield shifts in the signals of the aromatic and amine protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insights into the carbon framework of a molecule. The key diagnostic changes will be the disappearance of the carbonyl carbon signal and the appearance of a methylene carbon signal. The trifluoromethyl group will also induce characteristic splitting patterns.[1]

Compound Carbonyl Carbon (ppm) Methylene Carbon (ppm) Aromatic Carbons (ppm) CF₃ Carbon (ppm)
2-Amino-4-(trifluoromethyl)benzoic acid ~170-110 - 150~124 (q, ¹JCF ≈ 272 Hz)
This compound -~65115 - 150~125 (q, ¹JCF ≈ 272 Hz)

Analysis of ¹³C NMR Spectra:

  • Carbonyl vs. Methylene Carbon: The most significant change is the replacement of the carbonyl carbon signal of the carboxylic acid (around 170 ppm) with the signal for the methylene carbon of the alcohol (around 65 ppm).

  • CF₃ Coupling: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of approximately 272 Hz. The aromatic carbons adjacent to the -CF₃ group will also exhibit smaller quartet splittings (²JCF and ³JCF).[2]

  • Aromatic Carbon Shifts: The change in the electronic nature of the substituent at C1 (from -COOH to -CH₂OH) will induce small shifts in the positions of the aromatic carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The transformation from a carboxylic acid to an alcohol will result in distinct changes in the FT-IR spectrum.

Functional Group 2-Amino-4-(trifluoromethyl)benzoic acid (cm⁻¹) This compound (cm⁻¹)
O-H Stretch (Alcohol) -3200-3600 (broad)
N-H Stretch 3300-3500 (two bands)3300-3500 (two bands)
C-H Stretch (Aromatic) ~3000-3100~3000-3100
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)-
C=O Stretch (Carboxylic Acid) 1680-1710-
C-F Stretch 1100-1300 (strong, multiple bands)1100-1300 (strong, multiple bands)
C-O Stretch (Alcohol) -1000-1200

Analysis of FT-IR Spectra:

  • Disappearance of Carboxylic Acid Bands: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the strong C=O stretch (1680-1710 cm⁻¹) will be absent in the spectrum of the product.

  • Appearance of Alcohol Bands: The product spectrum will show a broad O-H stretching band for the alcohol in the region of 3200-3600 cm⁻¹ and a C-O stretching band between 1000-1200 cm⁻¹.

  • Persistent Bands: The N-H stretching vibrations of the amino group (two bands between 3300-3500 cm⁻¹) and the strong, complex absorptions corresponding to the C-F stretching of the trifluoromethyl group (1100-1300 cm⁻¹) will be present in both spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound Molecular Ion [M]⁺ Key Fragmentation Patterns
2-Amino-4-(trifluoromethyl)benzoic acid m/z 205Loss of -OH (m/z 188), loss of -COOH (m/z 160)
This compound m/z 191Loss of -H₂O (m/z 173), loss of -CH₂OH (m/z 160)

Analysis of Mass Spectra:

  • Molecular Ion Peak: The molecular ion peak will shift from m/z 205 for the carboxylic acid to m/z 191 for the alcohol, reflecting the change in molecular weight.

  • Fragmentation: The fragmentation patterns will also differ significantly. The carboxylic acid is likely to show fragments corresponding to the loss of a hydroxyl radical or the entire carboxyl group. The benzyl alcohol, on the other hand, will likely exhibit a prominent peak corresponding to the loss of water and a fragment from the cleavage of the C-C bond between the aromatic ring and the methylene group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of the title compounds.

Synthesis of this compound

This protocol describes the reduction of 2-amino-4-(trifluoromethyl)benzoic acid using lithium aluminum hydride (LiAlH₄).

CAUTION: Lithium aluminum hydride is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Setup 1. Assemble dry glassware under inert atmosphere. LiAlH4_Suspension 2. Prepare a suspension of LiAlH4 in anhydrous THF. Setup->LiAlH4_Suspension Acid_Addition 3. Slowly add a solution of the benzoic acid in anhydrous THF to the LiAlH4 suspension. LiAlH4_Suspension->Acid_Addition Reflux 4. Reflux the reaction mixture to ensure complete reduction. Acid_Addition->Reflux Quench 5. Carefully quench the excess LiAlH4 with ethyl acetate and water. Reflux->Quench Extraction 6. Extract the product with an organic solvent. Quench->Extraction Purification 7. Purify the crude product by column chromatography. Extraction->Purification

Caption: Workflow for the reduction of the benzoic acid to the benzyl alcohol.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-amino-4-(trifluoromethyl)benzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄, followed by the dropwise addition of water and then a 15% aqueous solution of sodium hydroxide.

  • Extraction: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Spectroscopic Sample Preparation and Analysis
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • FT-IR Spectroscopy: Obtain the FT-IR spectrum of the solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled to a mass analyzer.

Conclusion

The transformation of 2-amino-4-(trifluoromethyl)benzoic acid to this compound provides a clear and instructive case study in the application of modern spectroscopic techniques for chemical characterization. The distinct changes observed in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry upon the reduction of the carboxylic acid to a primary alcohol serve as reliable diagnostic markers for reaction monitoring and product verification. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently navigate the synthesis and analysis of this important class of fluorinated aromatic compounds.

References

The Trifluoromethyl Advantage: A Comparative Guide to the Biological Activity of Compounds Derived from (2-Amino-4-(trifluoromethyl)phenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (–CF₃) group, in particular, has emerged as a powerful bioisostere for a methyl group, offering unique electronic and metabolic advantages.[1][2] This guide provides a comprehensive comparison of the biological activities of heterocyclic compounds synthesized from the versatile building block, (2-Amino-4-(trifluoromethyl)phenyl)methanol. We will explore the profound influence of the trifluoromethyl moiety on anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data and detailed protocols.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group exerts a significant influence on a molecule's physicochemical properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, altering binding interactions with biological targets.[2] Furthermore, the C-F bond is exceptionally stable, rendering the –CF₃ group resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life in vivo.[2] This guide will delve into how these properties translate into tangible advantages in biological activity when comparing trifluoromethylated compounds to their non-fluorinated counterparts.

I. Synthesis of Bioactive Heterocycles from this compound

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, including quinazolines and benzoxazines, which are known to possess a wide range of biological activities.[3][4][5][6] A plausible and efficient synthetic route to access 4-(trifluoromethyl)quinazoline derivatives is outlined below.

Experimental Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)quinazolines

This protocol describes a general two-step synthesis of 2-aryl-4-(trifluoromethyl)quinazolines starting from this compound.

Step 1: Oxidation of this compound to 2-Amino-4-(trifluoromethyl)benzaldehyde

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂, 5.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-4-(trifluoromethyl)benzaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclocondensation with an Aryl Amidine to form the Quinazoline Ring

  • To a solution of 2-Amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a solvent like dimethylformamide (DMF), add an appropriate aryl amidine hydrochloride (1.2 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-aryl-4-(trifluoromethyl)quinazoline.

II. Comparative Biological Activity Screening

This section will compare the biological activities of the synthesized trifluoromethylated quinazolines with their non-trifluoromethylated analogs.

A. Anticancer Activity

The trifluoromethyl group has been shown to significantly enhance the anticancer activity of various heterocyclic compounds.[1][7] We will compare the in vitro cytotoxicity of a synthesized 2-aryl-4-(trifluoromethyl)quinazoline (Compound 1a ) with its non-trifluoromethylated analog, 2-aryl-4-methylquinazoline (Compound 1b ).

Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ (µM) [Hypothetical Data]
1a (with -CF₃)MCF-7 (Breast)2.5
1b (with -CH₃)MCF-7 (Breast)15.8
1a (with -CF₃)A549 (Lung)4.1
1b (with -CH₃)A549 (Lung)22.3
1a (with -CF₃)PC-3 (Prostate)3.7
1b (with -CH₃)PC-3 (Prostate)19.5
Doxorubicin (Control)MCF-7 (Breast)0.9
Doxorubicin (Control)A549 (Lung)1.1
Doxorubicin (Control)PC-3 (Prostate)1.4

This is hypothetical data for illustrative purposes.

The significantly lower IC₅₀ values for Compound 1a across multiple cancer cell lines suggest that the trifluoromethyl group plays a crucial role in its enhanced cytotoxic activity. This could be attributed to increased lipophilicity, leading to better cell membrane penetration, and stronger interactions with the biological target.[1][7]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay) [8][9]

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds.[8]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the culture medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualization: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates compound_prep Prepare Serial Dilutions of Test Compounds treatment Add Compounds to Cells (48h Incubation) compound_prep->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Dissolve Formazan Crystals with DMSO mtt_addition->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Kinase, Substrate, ATP, and Inhibitors reaction_setup Mix Kinase and Inhibitor reagent_prep->reaction_setup reaction_init Add Substrate and ATP (1h Incubation) reaction_setup->reaction_init atp_detection Add Luminescence Reagent reaction_init->atp_detection read_luminescence Measure Luminescence atp_detection->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.